molecular formula C9H13BO2 B156128 4-Isopropylphenylboronic acid CAS No. 16152-51-5

4-Isopropylphenylboronic acid

Cat. No.: B156128
CAS No.: 16152-51-5
M. Wt: 164.01 g/mol
InChI Key: IAEUFBDMVKQCLU-UHFFFAOYSA-N
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Description

4-Isopropylphenylboronic acid is a valuable aryl boronic acid intermediate serving advanced research applications in medicinal chemistry and material science. In drug discovery and development, it acts as a key building block for synthesizing biologically active compounds, such as glucagon receptor antagonists investigated for therapeutic potential . As a boronic acid, its core utility stems from the ability to form reversible covalent complexes with diols and hydroxyl groups, enabling its use in proteasome inhibition, carbohydrate sensing, and as a tool for protein manipulation and cell labeling . This mechanism is central to the activity of several FDA-approved boronic acid-based drugs, underscoring the compound's relevance in creating novel therapeutics . Beyond pharmaceuticals, this compound is integral to material science, where boronic acids are employed in constructing polymers with reversible properties, functionalizing nanostructures, and developing feedback-controlled drug delivery systems . Its role in Suzuki-Miyaura cross-coupling reactions further makes it a fundamental reagent for creating new carbon-carbon bonds, a critical transformation in the synthesis of complex organic molecules and advanced materials . The growing demand in these research areas is driven by technological advancements in synthesis and an increasing emphasis on sustainable chemical processes .

Properties

IUPAC Name

(4-propan-2-ylphenyl)boronic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13BO2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEUFBDMVKQCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378485
Record name 4-Isopropylphenylboronic acid
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Molecular Weight

164.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16152-51-5
Record name 4-Isopropylphenylboronic acid
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Record name 4-Isopropylbenzeneboronic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Isopropylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-isopropylphenylboronic acid, a valuable reagent in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds in drug discovery and development. This document details the prevalent synthetic route, experimental protocols, and purification methods, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.

Core Synthesis Strategy: The Grignard Reaction

The most common and efficient method for the synthesis of this compound is through a Grignard reaction. This venerable organometallic reaction offers a robust pathway to form a carbon-boron bond. The overall strategy involves two key steps:

  • Formation of the Grignard Reagent: 4-Isopropylbromobenzene is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether, to form the corresponding Grignard reagent, 4-isopropylphenylmagnesium bromide.

  • Borylation and Hydrolysis: The freshly prepared Grignard reagent is then reacted with a trialkyl borate, such as triisopropyl borate or trimethyl borate, at low temperatures. This is followed by acidic hydrolysis to yield the final product, this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number16152-51-5[1]
Molecular FormulaC₉H₁₃BO₂[1]
Molecular Weight164.01 g/mol
Melting Point110-112 °C[2]
Boiling Point285.9 °C at 760 mmHg[2]
AppearanceWhite to off-white crystalline solid

Table 2: Typical Reaction Parameters for Grignard-based Synthesis

ParameterCondition
Starting Material4-Isopropylbromobenzene
ReagentsMagnesium turnings, Triisopropyl borate
SolventAnhydrous Tetrahydrofuran (THF)
Grignard Formation TemperatureRoom temperature to gentle reflux
Borylation Temperature-78 °C to -10 °C[3][4]
HydrolysisAcidic workup (e.g., aq. HCl or H₂SO₄)[3]
Typical Yield50 - 70%[3]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound in a laboratory setting.

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • 4-Isopropylbromobenzene

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (2 M)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Hexanes

  • Ethyl acetate

Instrumentation:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer with heating mantle

  • Inert gas (Argon or Nitrogen) supply

  • Low-temperature bath (e.g., dry ice/acetone)

  • Rotary evaporator

Procedure:

Part 1: Preparation of the Grignard Reagent

  • A three-neck round-bottom flask equipped with a condenser, a dropping funnel, and an inert gas inlet is flame-dried and allowed to cool under a stream of argon or nitrogen.

  • The flask is charged with magnesium turnings (1.2 equivalents) and a single crystal of iodine.

  • A solution of 4-isopropylbromobenzene (1.0 equivalent) in anhydrous THF is prepared and placed in the dropping funnel.

  • A small portion of the 4-isopropylbromobenzene solution is added to the magnesium turnings. The reaction is initiated, which is indicated by a color change and gentle reflux. If the reaction does not start, gentle heating may be applied.

  • Once the reaction has initiated, the remaining 4-isopropylbromobenzene solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[5]

Part 2: Borylation

  • The flask containing the freshly prepared Grignard reagent is cooled to -78 °C using a dry ice/acetone bath.[5]

  • A solution of triisopropyl borate (1.5 equivalents) in anhydrous THF is added dropwise to the cold Grignard solution over 30 minutes, ensuring the internal temperature is maintained below -60 °C.[5]

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight with continuous stirring.[5]

Part 3: Hydrolysis and Work-up

  • The reaction mixture is cooled in an ice bath, and 2 M hydrochloric acid is slowly added to quench the reaction and hydrolyze the borate ester. The pH should be adjusted to acidic (pH ~2).

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • The crude this compound is dissolved in a minimum amount of a hot solvent mixture, such as ethyl acetate and hexanes.

  • The hot solution is allowed to cool slowly to room temperature, during which crystals of the purified product will form.

  • The mixture is then cooled further in an ice bath to maximize crystal formation.

  • The crystals are collected by vacuum filtration, washed with a small amount of cold hexanes, and dried under vacuum.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformation and the general workflow for the synthesis of this compound.

Synthesis_Pathway Synthesis Pathway of this compound 4-Isopropylbromobenzene 4-Isopropylbromobenzene Grignard_Reagent 4-Isopropylphenyl- magnesium bromide 4-Isopropylbromobenzene->Grignard_Reagent  + Mg (Anhydrous THF) Mg Mg Triisopropyl_borate Triisopropyl_borate Borate_Ester_Intermediate Borate_Ester_Intermediate Grignard_Reagent->Borate_Ester_Intermediate  + Triisopropyl borate (-78 °C) 4-Isopropylphenylboronic_acid 4-Isopropylphenylboronic_acid Borate_Ester_Intermediate->4-Isopropylphenylboronic_acid  + H₃O⁺ (Hydrolysis) H3O_plus H₃O⁺ (aq)

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow General Experimental Workflow cluster_0 Grignard Reagent Formation cluster_1 Borylation & Hydrolysis cluster_2 Purification A 1. Setup Flame-Dried Glassware under Inert Atmosphere B 2. Add Mg Turnings & Iodine A->B C 3. Add 4-Isopropylbromobenzene in Anhydrous THF B->C D 4. Stir at Room Temperature C->D E 5. Cool to -78 °C D->E F 6. Add Triisopropyl Borate E->F G 7. Warm to Room Temperature F->G H 8. Acidic Work-up (Hydrolysis) G->H I 9. Extraction with Diethyl Ether H->I J 10. Dry and Evaporate Solvent I->J K 11. Recrystallization J->K L 12. Isolate Pure Product K->L

References

4-Isopropylphenylboronic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylphenylboronic acid, a member of the versatile family of arylboronic acids, serves as a crucial building block in modern organic synthesis. Its utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. This reaction is instrumental in the synthesis of complex organic molecules, including a wide array of pharmaceuticals and advanced materials. The isopropyl functionality on the phenyl ring provides specific steric and electronic properties that can be leveraged to fine-tune the characteristics of the target molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, in-depth spectral analysis, and its application in drug development.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
Molecular Formula C₉H₁₃BO₂[1]
Molecular Weight 164.01 g/mol [1]
Melting Point 110-112 °C
Boiling Point 285.9 °C at 760 mmHg
Density 1.04 g/cm³
Flash Point 126.7 °C
CAS Number 16152-51-5[1]
IUPAC Name (4-propan-2-ylphenyl)boronic acid[1]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reaction of a Grignard reagent, formed from 4-isopropylbromobenzene, with a trialkyl borate followed by acidic hydrolysis.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 4-Isopropylbromobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (aqueous solution)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a solution of 4-isopropylbromobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating or sonication.

    • Once the reaction starts, as evidenced by the disappearance of the iodine color and gentle refluxing, add the remaining 4-isopropylbromobenzene solution at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of trimethyl borate in anhydrous diethyl ether or THF to the cooled Grignard reagent, maintaining the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench it by adding a cold aqueous solution of hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_borylation Borylation cluster_hydrolysis Hydrolysis & Work-up 4-Isopropylbromobenzene 4-Isopropylbromobenzene Grignard_Reagent 4-Isopropylphenylmagnesium bromide 4-Isopropylbromobenzene->Grignard_Reagent Anhydrous Ether/THF Mg Mg Mg->Grignard_Reagent Borate_Ester_Intermediate Borate_Ester_Intermediate Grignard_Reagent->Borate_Ester_Intermediate -78 °C Trimethyl_Borate B(OCH3)3 Trimethyl_Borate->Borate_Ester_Intermediate Final_Product This compound Borate_Ester_Intermediate->Final_Product HCl_aq Aqueous HCl HCl_aq->Final_Product Suzuki_Coupling_Pathway Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)L2-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Boronic_Acid R-B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)L2-R Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product Ar-R Reductive_Elimination->Coupled_Product

References

(4-propan-2-ylphenyl)boronic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (4-propan-2-ylphenyl)boronic acid

This technical guide provides a comprehensive overview of (4-propan-2-ylphenyl)boronic acid, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its nomenclature, physicochemical properties, and synthetic applications.

Nomenclature

  • IUPAC Name: (4-propan-2-ylphenyl)boronic acid[1]

  • Synonyms: 4-Isopropylphenylboronic acid, 4-Cumylboronic acid, 4-Isopropylbenzeneboronic acid[1][2]

Physicochemical Properties

The quantitative data for (4-propan-2-ylphenyl)boronic acid are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C9H13BO2[3]
Molecular Weight 164.01 g/mol [3][4]
CAS Number 16152-51-5[3]
Melting Point 110-112 °C[1][2][5]
Boiling Point 285.9 °C at 760 mmHg[1][5]
Density 1.04 g/cm³[2][5]
Flash Point 126.7 °C[5]
InChI Key IAEUFBDMVKQCLU-UHFFFAOYSA-N[1][3]
Canonical SMILES CC(C)C1=CC=C(C=C1)B(O)O[3]

Experimental Protocols

Boronic acids are crucial intermediates in organic chemistry, primarily synthesized through two main routes: the reaction of organometallic reagents with borate esters or the palladium-catalyzed Miyaura borylation reaction.[6]

General Synthesis via Grignard Reagent

A common method for the synthesis of arylboronic acids involves the use of a Grignard reagent. This protocol outlines a general procedure.

Materials:

  • 4-bromoisopropylbenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Triisopropyl borate

  • Aqueous acid (e.g., HCl)

Procedure:

  • Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

  • Add a solution of 4-bromoisopropylbenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings to initiate the formation of the Grignard reagent, (4-isopropylphenyl)magnesium bromide.

  • Cool the reaction mixture to a low temperature (typically -78 °C).

  • Slowly add a solution of triisopropyl borate in the same anhydrous solvent to the Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of aqueous acid.

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-propan-2-ylphenyl)boronic acid.

  • Purify the crude product by recrystallization or column chromatography.

Key Reactions and Workflows

(4-propan-2-ylphenyl)boronic acid is a key building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[6]

Suzuki-Miyaura Cross-Coupling Reaction

This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.

Suzuki_Coupling cluster_reactants Reactants reagent1 (4-propan-2-ylphenyl)boronic acid catalyst Pd(0) Catalyst reagent1->catalyst Oxidative Addition reagent2 Aryl/Vinyl Halide (R-X) reagent2->catalyst base Base (e.g., Na2CO3) catalyst->base Transmetalation product Coupled Product (R-Aryl) base->product Reductive Elimination Synthesis_Workflow start Start: 4-bromoisopropylbenzene grignard Grignard Reagent Formation (Mg, Anhydrous Ether) start->grignard boronation Reaction with Triisopropyl Borate (-78 °C) grignard->boronation hydrolysis Acidic Hydrolysis boronation->hydrolysis extraction Solvent Extraction hydrolysis->extraction purification Purification (Recrystallization/Chromatography) extraction->purification product Final Product: (4-propan-2-ylphenyl)boronic acid purification->product

References

The Versatility of 4-Isopropylphenylboronic Acid: A Technical Guide to its Applications in Medicinal Chemistry and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylphenylboronic acid, a member of the versatile boronic acid family, has emerged as a crucial building block in modern organic synthesis. Its unique chemical properties, particularly its ability to participate in palladium-catalyzed cross-coupling reactions, have led to its application in diverse fields, most notably in medicinal chemistry for the development of novel therapeutics and in materials science for the synthesis of advanced organic electronic materials. This technical guide provides an in-depth review of the core applications of this compound, with a focus on detailed experimental protocols, quantitative data, and visual representations of key chemical processes.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Medicinal Chemistry: Synthesis of Glucagon Receptor Antagonists

A significant application of this compound is in the synthesis of potent and selective glucagon receptor antagonists. These compounds are of high interest in the development of therapeutics for type 2 diabetes. The 4-isopropylphenyl moiety often serves as a key structural component in biphenylsulfonamide-based antagonists, contributing to their binding affinity and pharmacological profile.

Experimental Protocol: Synthesis of Biphenylsulfonamide Glucagon Receptor Antagonists

The following is a representative experimental protocol for the synthesis of a biphenylsulfonamide derivative via a Suzuki-Miyaura coupling reaction, adapted from a general procedure. This protocol outlines the coupling of an iodo-sulfonamide intermediate with a boronic acid, in this case, this compound.

Reaction Scheme:

An aryl iodide (specifically, a 4-iodobenzenesulfonamide derivative) is coupled with this compound in the presence of a palladium catalyst and a base to yield the desired biphenylsulfonamide product.

Detailed Methodology:

  • Reactant Preparation: In a reaction vessel, dissolve the 4-iodobenzenesulfonamide derivative (1.0 equivalent) and this compound (1.2 equivalents) in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add an aqueous solution of a base, such as 2M potassium carbonate (K₂CO₃) (3.0 equivalents), to the reaction mixture.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas, such as nitrogen or argon, for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure biphenylsulfonamide.

Experimental_Workflow_Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Aryl Iodide and This compound in THF/Water B Add Aqueous K2CO3 Solution A->B C Purge with Nitrogen B->C D Add Pd(PPh3)4 Catalyst C->D E Heat to Reflux (80-90°C) and Stir for 12-24h D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temperature F->G Reaction Complete H Extraction with Ethyl Acetate G->H I Drying and Concentration H->I J Column Chromatography I->J OLED_Material_Synthesis_Logic A This compound (Building Block) C Suzuki-Miyaura Coupling A->C B Aryl Halide with Functional Core B->C D Intermediate Conjugated Molecule C->D E Further Functionalization (e.g., another Suzuki coupling) D->E F Final OLED Material (e.g., Hole-Transporting or Emissive) E->F

The Dawn of a Versatile Reagent: A Technical History of Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A cornerstone of modern organic chemistry, particularly in the realm of carbon-carbon bond formation, arylboronic acids have a rich and evolving history. From their initial discovery in the late 19th century to their central role in Nobel Prize-winning cross-coupling reactions, these organoboron compounds have become indispensable tools for researchers, scientists, and drug development professionals. This in-depth technical guide explores the key milestones in the discovery and application of arylboronic acids, providing detailed experimental protocols for seminal syntheses and illustrating the logical progression of this vital area of chemistry.

From Obscurity to Prominence: A Historical Timeline

The journey of arylboronic acids began in 1880 with the first synthesis of phenylboronic acid by Michaelis and Becker.[1] For nearly a century, they remained a subject of academic curiosity with limited practical applications. The landscape of organic synthesis was irrevocably changed in 1979 with the advent of the Suzuki-Miyaura cross-coupling reaction, which utilizes arylboronic acids as key coupling partners.[2][3] This discovery, which earned Akira Suzuki the Nobel Prize in Chemistry in 2010, unlocked the immense potential of arylboronic acids and spurred the development of a vast array of synthetic methodologies.[2][3]

Historical_Timeline cluster_19th_Century 19th Century cluster_20th_Century_Pre_Suzuki Early-Mid 20th Century cluster_Late_20th_Century Late 20th Century - The Revolution cluster_Modern_Era Modern Era 1880 1880: First Synthesis of Phenylboronic Acid (Michaelis & Becker) Grignard_Method Development of Grignard-based Syntheses 1880->Grignard_Method Shift towards more practical methods 1979 1979: Invention of the Suzuki-Miyaura Coupling Grignard_Method->1979 Arylboronic acids as readily available reagents Modern_Methods Advanced Syntheses: Miyaura Borylation, C-H Activation 1979->Modern_Methods Explosion in applications and synthetic efficiency

A brief history of arylboronic acids.

The Genesis: Early Synthetic Methodologies

The initial synthesis of arylboronic acids was arduous. As research progressed, more practical and efficient methods were developed, with the Grignard reagent-based approach becoming a widely adopted standard prior to the advent of modern catalytic methods.

MethodYearKey ReagentsTypical ConditionsReported YieldKey Advantages/Disadvantages
Michaelis & Becker Synthesis 1880Diphenylmercury, Boron TrichlorideHeating in a sealed tube at 180-200°CNot explicitly quantified in early reportsDisadvantages: Use of highly toxic mercury reagents, harsh reaction conditions.
Grignard-based Synthesis Early 20th CenturyArylmagnesium Bromide, Trimethyl BorateLow temperatures (e.g., -78°C), anhydrous ethereal solvents50-70%Advantages: Avoids mercury, more general applicability. Disadvantages: Requires strictly anhydrous conditions, sensitive to steric hindrance.
Suzuki-Miyaura Coupling 1979Aryl Halide, Alkenylborane, Palladium Catalyst, BaseMild temperatures, various solvents including aqueous mixturesGenerally high (often >80%)Advantages: High yields, excellent functional group tolerance, stereospecificity.
Miyaura Borylation 1995Aryl Halide/Triflate, Bis(pinacolato)diboron, Palladium CatalystAnhydrous conditions, various organic solventsOften >80%Advantages: Direct synthesis of boronic esters, broad substrate scope.

Foundational Experimental Protocols

The First Synthesis of Phenylboronic Acid (Michaelis & Becker, 1880)

While the original 1880 publication lacks the detailed procedural descriptions of modern chemical literature, the synthesis can be summarized as follows:

Reactants:

  • Diphenylmercury ((C₆H₅)₂Hg)

  • Boron Trichloride (BCl₃)

Procedure:

  • Diphenylmercury and boron trichloride were combined in a sealed glass tube.

  • The sealed tube was heated to between 180°C and 200°C.

  • The primary product, benzeneboronyl dichloride (C₆H₅BCl₂), was formed.

  • Subsequent hydrolysis of benzeneboronyl dichloride with water yielded phenylboronic acid (C₆H₅B(OH)₂).[1]

This early method, while groundbreaking, relied on hazardous materials and extreme conditions, limiting its widespread adoption.

A More Practical Approach: Grignard-based Synthesis of Phenylboronic Acid

This method represents a significant improvement in accessibility and safety over the original synthesis.

Materials:

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate

  • 10% Aqueous Sulfuric Acid

Procedure:

  • Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are added. A solution of bromobenzene in anhydrous THF is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is maintained at a gentle reflux.

  • Borylation: In a separate flame-dried flask, a solution of trimethyl borate in anhydrous THF is cooled to -78°C. The prepared Grignard reagent is then slowly added to the cold trimethyl borate solution.

  • Hydrolysis and Workup: The reaction mixture is poured into a flask containing 10% aqueous sulfuric acid cooled in an ice bath and stirred vigorously. The organic layer is separated, and the aqueous layer is extracted with THF. The combined organic layers are dried and the solvent is removed under reduced pressure to yield crude phenylboronic acid, which can be further purified by recrystallization.[4]

Grignard_Synthesis_Workflow start Start grignard_formation 1. Grignard Reagent Formation (Phenylmagnesium Bromide) start->grignard_formation borylation 2. Borylation (Reaction with Trimethyl Borate at -78°C) grignard_formation->borylation hydrolysis 3. Hydrolysis (Aqueous Sulfuric Acid) borylation->hydrolysis workup 4. Workup & Purification (Extraction & Recrystallization) hydrolysis->workup end Phenylboronic Acid workup->end

Workflow for Grignard-based synthesis.

The Suzuki-Miyaura Coupling: A Paradigm Shift

The development of the palladium-catalyzed cross-coupling of arylboronic acids with organic halides, known as the Suzuki-Miyaura reaction, revolutionized the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials.[2][5]

Seminal Suzuki-Miyaura Coupling Protocol (Adapted from Miyaura, N.; Suzuki, A. J. Chem. Soc., Chem. Commun.1979, 866-867)

Reactants:

  • Aryl or vinyl halide (e.g., bromobenzene)

  • Aryl- or vinylborane (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., aqueous sodium carbonate)

  • Solvent (e.g., benzene or toluene)

General Procedure:

  • A mixture of the aryl halide (1.0 mmol), the arylboronic acid (1.1 mmol), the palladium catalyst (0.03 mmol), and the aqueous base (e.g., 2M Na₂CO₃, 2.0 mL) in the chosen solvent (5 mL) is prepared in a reaction vessel.

  • The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (often reflux) for a designated time.

  • The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography or recrystallization.

Suzuki_Miyaura_Mechanism Pd0 Pd(0) Catalyst OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Ar-X ArylHalide->OxidativeAddition PdII_complex Ar-Pd(II)-X OxidativeAddition->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation ArylBoronicAcid Ar'-B(OH)₂ ArylBoronicAcid->Transmetalation Base Base (e.g., OH⁻) Base->Transmetalation PdII_diaryl Ar-Pd(II)-Ar' Transmetalation->PdII_diaryl ReductiveElimination Reductive Elimination PdII_diaryl->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Ar-Ar' ReductiveElimination->Product

The catalytic cycle of Suzuki-Miyaura coupling.

Conclusion

The evolution of arylboronic acid chemistry is a testament to the continuous innovation in organic synthesis. From a challenging curiosity to a readily accessible and highly versatile reagent, the journey of arylboronic acids underscores their profound impact on modern chemistry. The development of robust and efficient synthetic methods, culminating in the transformative Suzuki-Miyaura coupling, has firmly established arylboronic acids as an indispensable tool for the creation of complex molecules with wide-ranging applications in medicine and materials science.

References

A Technical Guide to the Reactivity and Stability of 4-Isopropylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity, stability, and handling of 4-isopropylphenylboronic acid. A key reagent in modern synthetic chemistry, its efficacy is highly dependent on understanding its stability profile and reaction kinetics. This document outlines its primary application in Suzuki-Miyaura cross-coupling reactions and details its principal degradation pathways—protodeboronation and oxidation—providing experimental protocols for their assessment.

Physicochemical and Safety Information

This compound is a white to off-white solid organic compound. Its key properties and safety classifications are summarized below.

PropertyValueReference
CAS Number 16152-51-5[1]
Molecular Formula C₉H₁₃BO₂[1]
Molecular Weight 164.01 g/mol [1]
Melting Point 110-112 °C[2]
Boiling Point 285.9 °C at 760 mmHg (Predicted)[2]
Storage Temperature 2-8°C, Keep in a dark place, Sealed in dry[2][3]

GHS Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[1]

Reactivity in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[4][5] The reaction requires activation of the boronic acid with a base to form a more nucleophilic boronate species, which then participates in the catalytic cycle.[4][6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_A R¹-Pd(II)L₂-X (Organopalladium Complex) OxAdd->PdII_A R¹-X Transmetal Transmetalation PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B [R²-B(OH)₃]⁻ RedElim Reductive Elimination Product R¹-R² (Coupled Product) PdII_B->Product RedElim->Pd0 R1X R¹-X (Organic Halide) R1X->OxAdd Boronate [R²-B(OH)₃]⁻ (Activated Boronate) Boronate->Transmetal BaseOH Base (e.g., OH⁻) BoronicAcid R²-B(OH)₂ (this compound) BoronicAcid->Boronate + OH⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 1-bromo-4-nitrobenzene)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Cesium Carbonate, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane and water)

  • Round-bottom pressure flask with a stir bar

  • Argon or Nitrogen source for inert atmosphere

Procedure: [7]

  • To a round-bottom pressure flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.1 eq), and cesium carbonate (2.5 eq).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the solvent system (e.g., a 10:1 mixture of 1,4-dioxane and water).

  • Sparge the resulting mixture with the inert gas for an additional 10 minutes to ensure deoxygenation.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 eq) to the mixture.

  • Purge with the inert gas for a final 10 minutes.

  • Seal the vessel with a screw cap and heat the reaction mixture to 85-100 °C with vigorous stirring overnight.

  • After cooling to room temperature, the reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the reaction is worked up by diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying over anhydrous sodium sulfate, filtering, and concentrating under reduced pressure.

  • The crude product is then purified by column chromatography.

Stability Profile

The stability of this compound is a critical factor for its storage and successful application. The primary degradation pathways are protodeboronation and oxidation.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond (Ar-B(OH)₂ → Ar-H).[3][8] This undesired side reaction is highly dependent on pH, temperature, and the electronic properties of the aryl substituent.[9][10]

The reaction proceeds through different pathways depending on the pH. In highly basic solutions, the more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻) is formed, which can then undergo decomposition.[8] For many simple arylboronic acids, the rate of protodeboronation is slowest near neutral pH and increases under strongly acidic or basic conditions.[3]

Protodeboronation_Pathway cluster_eq cluster_decomp ArBOH2 ArB(OH)₂ (Trigonal Boronic Acid) pH < pKa ArBOH3 [ArB(OH)₃]⁻ (Tetrahedral Boronate) pH > pKa ArBOH2->ArBOH3 + OH⁻ - H₂O ArH Ar-H (Protodeboronated Product) ArBOH3->ArH + H₂O BOH3 B(OH)₃ (Boric Acid) Equilibrium pH-Dependent Equilibrium Decomposition Decomposition

Caption: pH-dependent equilibrium and protodeboronation of arylboronic acids.

Quantitative Data on Protodeboronation

Arylboronic AcidSubstituent NatureApprox. Half-life (t₁₂) at pH 13 (70 °C, 50% aq. dioxane)
Phenylboronic acidNeutral~17 hours
4-Methoxyphenylboronic acidElectron-donating~115 hours
4-Fluorophenylboronic acidWeakly electron-withdrawing~3 hours
2,6-Difluorophenylboronic acidStrongly electron-withdrawing~5 seconds
Data adapted from comprehensive kinetic studies on arylboronic acids.[11][12]
Experimental Protocol: Monitoring Protodeboronation by NMR

This protocol allows for the kinetic analysis of protodeboronation by monitoring the disappearance of the starting material and the appearance of the protodeboronated product over time.

Materials:

  • This compound

  • Aqueous buffer solutions of desired pH (e.g., pH 10, 11, 12, 13)

  • Dioxane-d₈ or other suitable deuterated solvent

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Thermostatted NMR spectrometer

Procedure: [9][11]

  • Prepare a stock solution of this compound and an internal standard in the chosen deuterated solvent (e.g., Dioxane-d₈).

  • Prepare buffered aqueous solutions at the desired pH values.

  • In an NMR tube, combine the boronic acid stock solution and the aqueous buffer in a 1:1 volume ratio (to achieve, for example, 50% aqueous dioxane).

  • Quickly place the NMR tube into the pre-heated NMR spectrometer (e.g., 70 °C).

  • Acquire ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to a unique proton on the 4-isopropylphenyl ring (e.g., aromatic protons) and the protodeboronated product (cumene), relative to the internal standard.

  • Plot the concentration of this compound versus time.

  • Determine the observed rate constant (k_obs) by fitting the data to a first-order decay model. The half-life can be calculated as t₁₂ = ln(2)/k_obs.

  • Repeat the experiment at different pH values to generate a pH-rate profile.

Oxidative Stability

Arylboronic acids are susceptible to degradation by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which results in the formation of a phenol and boric acid.[13][14] This oxidative deboronation is an irreversible process.[15] The stability towards oxidation can be a critical factor in applications where oxidative conditions are present, including in biological systems.[16]

Oxidation_Workflow start Prepare Boronic Acid Solution in Buffer (e.g., PBS, pH 7.4) t0 Take Initial Sample (t=0) Quench with NaHSO₃ start->t0 add_h2o2 Add H₂O₂ to Initiate Oxidation t0->add_h2o2 incubate Incubate at Controlled Temperature add_h2o2->incubate sampling Take Aliquots at Time Intervals (t₁, t₂, t₃...) incubate->sampling quench Quench Each Aliquot Immediately sampling->quench analysis Analyze Samples by HPLC or ¹H NMR quench->analysis end Determine Rate of Degradation analysis->end

Caption: Experimental workflow for assessing oxidative stability.
Experimental Protocol: Oxidative Stability Assay

This protocol provides a method to quantify the stability of this compound in the presence of an oxidizing agent.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrogen peroxide (H₂O₂, 30% v/v aqueous solution)

  • Quenching solution (e.g., 0.5 M Sodium bisulfite, NaHSO₃, in D₂O for NMR)

  • Deuterated solvent (for NMR analysis) or HPLC mobile phase

  • Vials, pipettes, and standard lab equipment

Procedure: [17]

  • Prepare a stock solution of this compound (e.g., 50 mM) in the desired buffer (e.g., PBS, pH 7.4).

  • Place a known volume (e.g., 2 mL) of the boronic acid solution into a vial.

  • Remove an initial aliquot (e.g., 100 µL) and add it to the quenching solution (e.g., 600 µL). This is the t=0 sample.

  • Initiate the oxidation reaction by adding a specific amount of hydrogen peroxide to the remaining boronic acid solution.

  • Maintain the reaction at a constant temperature and stir.

  • At predetermined time intervals, withdraw aliquots of the reaction mixture and immediately add them to the quenching solution to stop the oxidation.

  • Analyze all quenched samples (including t=0) by ¹H NMR or a validated stability-indicating HPLC method.

  • Quantify the concentration of the remaining this compound in each sample.

  • Plot the percentage of remaining boronic acid against time to determine the degradation kinetics.

Thermal Stability

While specific thermal decomposition data for this compound is not available, the general behavior can be anticipated. Upon heating, boronic acids can undergo dehydration to form boroxines (cyclic anhydrides), and at higher temperatures, decomposition of the organic moiety can occur.[18] Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating thermal stability.

Experimental Protocol: General Thermal Stability Analysis

Objective: To determine the onset of thermal decomposition and characterize mass loss as a function of temperature.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

TGA Procedure:

  • Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan (e.g., alumina or platinum).

  • Place the pan in the TGA furnace.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 600 °C).

  • Record the mass of the sample as a function of temperature.

  • The resulting TGA curve will show the temperatures at which mass loss occurs, indicating dehydration or decomposition.

DSC Procedure: [18]

  • Place a small, accurately weighed sample (2-5 mg) into a DSC pan and seal it.

  • Place the sample pan and a reference pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

  • Record the differential heat flow required to maintain the sample at the same temperature as the reference.

  • The DSC thermogram will show endothermic events (like melting) and exothermic events (like decomposition).

Conclusion

This compound is a valuable reagent whose performance is intrinsically linked to its stability. The primary degradation pathways, protodeboronation and oxidation, are highly influenced by the experimental conditions, particularly pH and the presence of oxidizing agents. For optimal results in synthetic applications like the Suzuki-Miyaura coupling, it is crucial to select reaction conditions that favor the productive catalytic cycle over these degradation pathways. Proper storage in a cool, dry, and dark environment is essential to maintain its integrity. The protocols and data presented in this guide provide a framework for researchers to handle, utilize, and study this important compound effectively and safely.

References

Spectral Data Analysis of 4-Isopropylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-isopropylphenylboronic acid, a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and materials science compounds. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational understanding for its characterization.

Core Data Presentation

The following tables summarize the key spectral data for this compound (Molecular Formula: C₉H₁₃BO₂, Molecular Weight: 164.01 g/mol ).

Table 1: ¹H NMR Spectral Data (Predicted and based on analogous compounds)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-7.9Doublet2HAr-H (ortho to -B(OH)₂)
~7.3-7.4Doublet2HAr-H (meta to -B(OH)₂)
~4.8-5.2Broad Singlet2HB(OH)₂
~3.0Septet1H-CH(CH₃)₂
~1.25Doublet6H-CH(CH₃)₂

Note: The chemical shifts of the B(OH)₂ protons can vary significantly depending on the solvent and concentration due to hydrogen bonding and exchange.

Table 2: ¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ) ppmAssignment
~152Ar-C (para to -B(OH)₂)
~136Ar-C-H (ortho to -B(OH)₂)
~126Ar-C-H (meta to -B(OH)₂)
~130 (broad)Ar-C-B(OH)₂
~34-CH(CH₃)₂
~24-CH(CH₃)₂

Note: The carbon atom attached to the boron often shows a broad signal due to quadrupolar relaxation of the boron nucleus.

Table 3: IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (from B(OH)₂ and potential water)
3050-3000MediumAromatic C-H stretch
2960-2870Medium-StrongAliphatic C-H stretch (isopropyl group)
~1605, ~1490Medium-StrongAromatic C=C stretch
~1360StrongB-O stretch
~1170MediumC-O stretch
~840Strongpara-disubstituted benzene C-H bend (out-of-plane)
Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
164Moderate[M]⁺ (Molecular Ion)
149High[M - CH₃]⁺
121Moderate[M - C₃H₇]⁺
105Moderate[C₇H₅O]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-quality NMR spectra for boronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) upon dehydration.

  • Sample Preparation: Samples are typically prepared by dissolving 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often preferred over chloroform-d (CDCl₃) to minimize boroxine formation and to allow for the observation of the exchangeable B(OH)₂ protons.

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16 to 64 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

    • Referencing: The residual solvent peak is used as an internal reference.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024 or more scans are often required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: 2-5 seconds.

    • Referencing: The solvent peak is used as an internal reference.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Technique):

    • Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

    • Background: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL) and then further diluted.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

  • Acquisition Parameters (Typical for EI):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 200-250 °C.

  • Acquisition Parameters (Typical for ESI):

    • Mode: Positive or negative ion mode.

    • Capillary Voltage: 3-4 kV.

    • Nebulizer Gas: Nitrogen.

    • Drying Gas Temperature: 300-350 °C.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound substance This compound Sample nmr_prep NMR Sample Preparation (dissolve in CD3OD) substance->nmr_prep ir_prep IR Sample Preparation (KBr Pellet or ATR) substance->ir_prep ms_prep MS Sample Preparation (dissolve in MeOH) substance->ms_prep nmr_acq NMR Data Acquisition (1H & 13C) nmr_prep->nmr_acq ir_acq IR Data Acquisition (FTIR) ir_prep->ir_acq ms_acq MS Data Acquisition (EI or ESI) ms_prep->ms_acq nmr_analysis NMR Spectra Analysis (Chemical Shift, Multiplicity, Integration, Coupling Constants) nmr_acq->nmr_analysis ir_analysis IR Spectrum Analysis (Functional Groups) ir_acq->ir_analysis ms_analysis Mass Spectrum Analysis (Molecular Ion, Fragmentation) ms_acq->ms_analysis structure_confirm Structural Confirmation nmr_analysis->structure_confirm ir_analysis->structure_confirm ms_analysis->structure_confirm

Caption: Spectroscopic analysis workflow.

Quantum Chemical Calculations for 4-Isopropylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 4-isopropylphenylboronic acid. This compound serves as a crucial building block in medicinal chemistry and materials science, and a thorough understanding of its molecular characteristics is paramount for its effective application. This document outlines theoretical methodologies, presents illustrative computational data, and provides detailed experimental protocols for synthesis and characterization.

Introduction to Computational Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemical research. For a molecule like this compound, these computational methods can predict a wealth of information, including:

  • Molecular Geometry: Accurate determination of bond lengths, bond angles, and dihedral angles in the gas phase or in solution.

  • Vibrational Frequencies: Prediction of infrared (IR) and Raman spectra to aid in experimental characterization.

  • Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding reactivity and electronic transitions.

  • Spectroscopic Properties: Simulation of Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Vis absorption spectra to complement experimental data.

  • Conformational Analysis: Identification of stable conformers and the energy barriers between them.

This guide will delve into the practical aspects of performing and interpreting these calculations for this compound.

Methodology for Quantum Chemical Calculations

The following section details a typical workflow and theoretical background for performing quantum chemical calculations on this compound.

Computational Workflow

A general workflow for the quantum chemical analysis of this compound is depicted below. This process begins with the initial construction of the molecule and proceeds through geometry optimization, frequency analysis, and the calculation of various molecular properties.

Quantum_Chemical_Workflow cluster_input Input Generation cluster_calculation Core Calculations cluster_analysis Analysis and Comparison mol_build 1. Molecular Structure Input (SMILES or 2D/3D Sketch) method_select 2. Selection of Computational Method (e.g., B3LYP/6-311+G(d,p)) mol_build->method_select geom_opt 3. Geometry Optimization (Finding the energy minimum) method_select->geom_opt freq_calc 4. Vibrational Frequency Analysis (Confirming minimum and predicting IR/Raman) geom_opt->freq_calc prop_calc 5. Property Calculations (NMR, UV-Vis, HOMO/LUMO) freq_calc->prop_calc data_extract 6. Data Extraction (Geometries, Frequencies, Energies, etc.) prop_calc->data_extract exp_compare 7. Comparison with Experimental Data data_extract->exp_compare

A general workflow for quantum chemical calculations.
Level of Theory: Functional and Basis Set

A common and reliable level of theory for calculations on phenylboronic acids is the B3LYP functional combined with a Pople-style basis set, such as 6-311+G(d,p).[1]

  • B3LYP: This is a hybrid density functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It offers a good balance between accuracy and computational cost for a wide range of organic molecules.

  • 6-311+G(d,p): This is a triple-zeta basis set that provides a flexible description of the electron density. The + indicates the addition of diffuse functions on heavy atoms, which are important for describing anions and weak interactions. The (d,p) denotes the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate representation of bonding.

Geometry Optimization and Conformational Analysis

The initial step in most quantum chemical studies is to find the minimum energy structure of the molecule. For this compound, a key structural feature is the orientation of the B(OH)₂ group relative to the phenyl ring. The two primary conformers are the syn and anti forms, which can interconvert through rotation around the C-B bond.

Conformational_Isomers node_syn syn Conformer One O-H group is in the plane of the phenyl ring and points towards it. node_transition Rotation around C-B bond node_syn->node_transition node_anti anti Conformer Both O-H groups are pointing away from the phenyl ring. node_transition->node_anti

Conformational isomers of the boronic acid group.

A geometry optimization calculation will yield the lowest energy conformer. A subsequent vibrational frequency calculation is essential to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Illustrative Quantitative Data

The following tables present illustrative quantitative data for the optimized geometry and predicted vibrational frequencies of this compound, calculated at the B3LYP/6-311+G(d,p) level of theory. Note: This data is representative and intended for instructional purposes.

Optimized Cartesian Coordinates
AtomX (Å)Y (Å)Z (Å)
C-2.012-1.2150.000
C-0.629-1.2080.000
C0.0640.0000.000
C-0.6291.2080.000
C-2.0121.2150.000
C-2.7050.0000.000
H-2.553-2.1550.001
H-0.088-2.1480.000
H-0.0882.1480.000
H-2.5532.1550.001
B1.6210.0000.000
O2.2151.2250.000
H3.1651.1980.000
O2.215-1.2250.000
H3.165-1.1980.000
C-4.2080.0000.000
H-4.5830.5210.889
C-4.759-1.423-0.001
H-4.384-1.9440.888
H-5.849-1.396-0.001
H-4.384-1.945-0.890
C-4.7591.4230.001
H-4.3841.944-0.888
H-5.8491.3960.001
H-4.3841.9450.890
Selected Bond Lengths, Bond Angles, and Dihedral Angles
ParameterValueParameterValue
Bond Lengths (Å) Bond Angles (°) **
B-C11.55C2-C1-B121.5
B-O11.37C6-C1-B121.5
B-O21.37C1-B-O1122.0
O-H0.97C1-B-O2122.0
C-C (aromatic)1.39 - 1.41O1-B-O2116.0
C-C (isopropyl)1.53 - 1.54B-O-H112.0
Dihedral Angles (°) **
C2-C1-B-O10.0C6-C1-B-O2180.0
C1-B-O1-H1180.0C1-B-O2-H20.0
Predicted Vibrational Frequencies (Selected Modes)
Frequency (cm⁻¹)IntensityDescription
~3650HighO-H stretch
~3050MediumAromatic C-H stretch
~2970MediumAliphatic C-H stretch
~1600HighAromatic C=C stretch
~1350HighB-O stretch
~1100MediumB-C stretch
~850StrongAromatic C-H out-of-plane bend

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of this compound.

Synthesis of this compound

This procedure is adapted from standard methods for the synthesis of arylboronic acids.

Materials:

  • 4-Bromo-isopropylbenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Activate magnesium turnings in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Add anhydrous THF to the flask.

  • Slowly add a solution of 4-bromo-isopropylbenzene in anhydrous THF to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.

  • After the magnesium has been consumed, cool the reaction mixture to -78 °C.

  • Slowly add triisopropyl borate to the Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from a mixture of hexane and ethyl acetate) to obtain this compound as a white solid.

Spectroscopic Characterization
  • ¹H NMR: Dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The expected signals include a doublet for the methyl protons of the isopropyl group, a septet for the methine proton of the isopropyl group, and two doublets in the aromatic region. The boronic acid protons may appear as a broad singlet.

  • ¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum in the same solvent. Expect signals for the methyl and methine carbons of the isopropyl group, and four signals in the aromatic region (due to symmetry). The carbon atom attached to the boron may be broad or not observed.

  • Acquire the FT-IR spectrum of a solid sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

  • Key expected vibrational bands are listed in Table 3.

  • Dissolve a sample of this compound in a UV-transparent solvent (e.g., methanol or acetonitrile).

  • Record the absorption spectrum over a range of approximately 200-400 nm.

  • Phenylboronic acids typically show a primary absorption band around 220-240 nm and a secondary, weaker band around 260-280 nm, corresponding to π → π* transitions of the aromatic ring.

Comparison of Theoretical and Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical results against experimental data. The following diagram illustrates the process of comparing calculated and experimental spectroscopic data.

Theory_vs_Experiment cluster_theoretical Theoretical Prediction cluster_experimental Experimental Measurement cluster_comparison Analysis and Refinement calc_ir Calculated IR Spectrum (Frequencies and Intensities) compare_ir Compare Peak Positions and Relative Intensities calc_ir->compare_ir calc_nmr Calculated NMR Spectrum (Chemical Shifts) compare_nmr Compare Chemical Shifts calc_nmr->compare_nmr exp_ir Experimental FT-IR Spectrum exp_ir->compare_ir exp_nmr Experimental NMR Spectrum exp_nmr->compare_nmr refine_model Refine Computational Model (if necessary) compare_ir->refine_model compare_nmr->refine_model

Flowchart for comparing theoretical and experimental data.

Discrepancies between calculated and experimental data can often be attributed to factors such as solvent effects, intermolecular interactions in the solid state, and the inherent approximations in the computational method. For vibrational frequencies, it is common practice to apply a scaling factor to the calculated values to improve agreement with experiment.

Conclusion

Quantum chemical calculations provide a powerful and insightful approach to understanding the molecular properties of this compound. By combining theoretical predictions with experimental data, researchers can gain a deeper understanding of its structure, reactivity, and spectroscopic signatures. This knowledge is invaluable for the rational design of new drugs and materials incorporating this versatile chemical moiety.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 4-Isopropylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-isopropylphenylboronic acid with various aryl halides. This valuable reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to create complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.[1][2][3] The protocols outlined below serve as a robust starting point for reaction optimization and can be adapted for a range of substrates in drug discovery and development.[4][5]

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that joins an organoboron compound (such as a boronic acid) with an organic halide or triflate.[6][7][8] This reaction is favored for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[2][9] this compound is a particularly useful building block, allowing for the introduction of the 4-isopropylphenyl moiety, a common feature in biologically active molecules. The reliable and flexible nature of this methodology has made it a go-to strategy in the pharmaceutical industry for structure-activity relationship (SAR) studies during lead optimization.[4][5]

Reaction Mechanism and Workflow

The catalytic cycle of the Suzuki-Miyaura coupling reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron species (this compound) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Below is a diagram illustrating the general catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)-X L_n OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArAr Ar-Pd(II)-Ar' L_n Transmetalation->PdII_ArAr RedElim Reductive Elimination RedElim->Pd0 Product Biaryl Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH2 4-Isopropylphenyl- boronic Acid (Ar'-B(OH)2) ArBOH2->Transmetalation Base Base Base->Transmetalation Experimental_Workflow start Start reagents Combine Aryl Halide, This compound, Base, and Solvent start->reagents degas Degas the Reaction Mixture (e.g., with Argon or Nitrogen) reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat the Reaction Mixture with Stirring catalyst->heat monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify characterize Characterize the Product (NMR, MS) purify->characterize end End characterize->end

References

Application Note: A Robust Protocol for Suzuki-Miyaura Cross-Coupling of Electron-Rich Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoborane and an organohalide is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] While the reaction is generally robust, the use of electron-rich boronic acids presents unique challenges that can lead to diminished yields and the formation of unwanted byproducts.[4] This application note provides a detailed protocol and key considerations for successfully employing electron-rich boronic acids in Suzuki-Miyaura cross-coupling reactions.

Challenges with Electron-Rich Boronic Acids

The primary challenge associated with electron-rich boronic acids is their increased susceptibility to protodeboronation, a side reaction where the boronic acid is replaced by a hydrogen atom.[4] This process is often promoted by strong bases and the presence of water.[4] Additionally, the enhanced electron density on the boronic acid can affect the transmetalation step in the catalytic cycle, sometimes leading to slower reaction rates compared to their electron-neutral or electron-deficient counterparts.[2] Homocoupling of the boronic acid is another potential side reaction that can be influenced by the reaction conditions.[4]

Key Parameters for Optimization

To overcome these challenges, careful optimization of the reaction conditions is crucial. The following parameters are critical for achieving high yields and minimizing side reactions with electron-rich boronic acids:

  • Catalyst and Ligand System: Palladium catalysts are most commonly used for Suzuki couplings.[5][6] For electron-rich substrates, the use of electron-rich and sterically bulky phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs), is highly recommended.[7] These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[7]

  • Base Selection: The choice of base is critical to prevent protodeboronation. Milder bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydroxide.[4][7] The use of anhydrous, finely powdered bases can also be beneficial.[7]

  • Solvent: The choice of solvent can influence the solubility of the reagents and the overall reaction rate. Anhydrous and degassed solvents such as toluene, dioxane, or a mixture of THF and water are commonly employed.[2][4] Proper degassing of the solvent is essential to prevent oxygen-induced side reactions like homocoupling.[7]

  • Temperature: While higher temperatures can increase the reaction rate, they can also promote decomposition and side reactions. The optimal temperature should be determined empirically for each specific substrate combination, but typically ranges from 80-110 °C.[4]

Experimental Protocol: General Procedure for Suzuki Coupling with an Electron-Rich Boronic Acid

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl Halide (1.0 equiv)

  • Electron-Rich Boronic Acid (1.2–1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Anhydrous, finely powdered Base (e.g., K₃PO₄) (2.0–3.0 equiv)

  • Anhydrous, degassed Solvent (e.g., Toluene, Dioxane)

Procedure:

  • Vessel Preparation: In an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide, electron-rich boronic acid, palladium catalyst, ligand, and base.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe or cannula.

  • Reaction: Place the sealed vessel in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed. Reaction times can vary from 2 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various conditions reported for Suzuki-Miyaura couplings, including those with electron-rich systems, to provide a comparative overview.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-Iodoanisole4-Methoxyphenylboronic acidPd-PEPPSI-IPr (NR)-KOt-Bu (NR)TolueneRTNRHigh
4-Bromoacetophenone4-Methylphenylboronic acidPd(OAc)₂ (1.5)SPhos (3)K₃PO₄ (2)Toluene1001895
2,6-DichloropyridineHeptylboronic acid pinacol esterPd₂(dba)₃ (1)FcPPh₂ (6)K₃PO₄ (6)Dioxane/H₂O (2:1)1001874[8]
1-Naphthalenesulfonyl chloride4-Methylbenzeneboronic acidPd₂(dba)₃ (1.5)Ligand 7 (6)Na₂CO₃ (3)Dioxane1001.592[9]
2-IodogalactalPhenylboronic acidPd catalyst (2)-Na₂HPO₄ (NR)CH₃CN/H₂O (1:3)100582

NR: Not Reported, RT: Room Temperature

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling protocol with electron-rich boronic acids.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base B 2. Purge with Inert Gas (Ar/N2) A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir (80-110 °C) C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Quench and Extract E->F G 7. Dry and Concentrate F->G H 8. Purify (Chromatography) G->H I Final Product H->I

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway Diagram: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII_RX R1-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal [R2-B(OH)3]⁻ PdII_R1R2 R1-Pd(II)L_n-R2 Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Isopropylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4-isopropylphenylboronic acid in the synthesis of biaryl compounds, a crucial structural motif in many pharmaceuticals and functional materials. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a versatile and widely employed method for the formation of carbon-carbon bonds.[1][2]

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound, such as a boronic acid, and an organic halide or triflate in the presence of a base.[1][3] This reaction is favored for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of diverse boronic acids.[2] this compound serves as a key building block for introducing the 4-isopropylphenyl moiety into target molecules. The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate species, and reductive elimination to yield the biaryl product and regenerate the catalyst.[1][3][4]

Data Presentation: Suzuki-Miyaura Coupling Parameters

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling reaction for the synthesis of biaryl compounds. The specific example highlighted is the synthesis of 4-isopropyl-4'-methoxybiphenyl, a representative biaryl compound.

ParameterValueNotes
Aryl Halide 4-Bromoanisole (1.0 mmol)Aryl iodides and triflates can also be used.[5]
Boronic Acid This compound (1.2-1.5 mmol)A slight excess is typically used to ensure complete consumption of the aryl halide.
Catalyst Palladium(II) Acetate (Pd(OAc)₂) (1-5 mol%)A common and effective palladium precursor. Other catalysts like Pd(PPh₃)₄ can also be used.[6]
Ligand Triphenylphosphine (PPh₃) (2-10 mol%)Stabilizes the palladium catalyst and facilitates the reaction.
Base Potassium Carbonate (K₂CO₃) (2.0-3.0 mmol)Other bases such as sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be employed.[7]
Solvent 1,4-Dioxane/Water (e.g., 4:1 v/v)A variety of solvents can be used, including toluene, DMF, and THF, often with water as a co-solvent.[8]
Temperature 80-110 °CThe optimal temperature depends on the specific substrates and catalyst system.
Reaction Time 2-24 hoursMonitored by techniques like TLC or GC-MS for completion.
Yield >90% (Typical)Yields can vary depending on the specific substrates and reaction optimization.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound to synthesize a biaryl compound.

General Protocol for the Synthesis of 4-Isopropyl-4'-methoxybiphenyl

This protocol describes the synthesis of 4-isopropyl-4'-methoxybiphenyl from this compound and 4-bromoanisole.

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard organic synthesis glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol, 187 mg), this compound (1.2 mmol, 197 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Evacuate the flask and backfill it with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add 8 mL of anhydrous 1,4-dioxane and 2 mL of deionized water. Stir the mixture for 10 minutes. Then, add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-isopropyl-4'-methoxybiphenyl.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)-X      L2 oxidative_addition->pd_complex1 aryl_halide Ar-X aryl_halide->oxidative_addition transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)-Ar'      L2 transmetalation->pd_complex2 boronate Ar'B(OH)3- boronate->transmetalation reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 biaryl Ar-Ar' reductive_elimination->biaryl

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The diagram below outlines the general workflow for the synthesis of biaryl compounds using this compound via the Suzuki-Miyaura coupling.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, This compound, and Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent_catalyst Add Solvent, Catalyst, and Ligand inert->solvent_catalyst heating Heat and Stir (e.g., 100°C, 12h) solvent_catalyst->heating monitoring Monitor Reaction (TLC/GC-MS) heating->monitoring extraction Aqueous Work-up (Extraction) monitoring->extraction drying Dry Organic Layer extraction->drying purification Purify by Column Chromatography drying->purification product product purification->product Isolated Biaryl Product

References

Applications of 4-Isopropylphenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylphenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules through palladium-catalyzed cross-coupling reactions. Its most notable application is in the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds to create biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.[1][2] The isopropyl group offers a moderately bulky, lipophilic substituent that can influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate. This document provides an overview of the applications of this compound in the synthesis of potential therapeutic agents, with a focus on anticancer and kinase inhibitory activities. Detailed experimental protocols for its use in Suzuki-Miyaura coupling and representative biological assays are also presented.

Key Applications in Medicinal Chemistry

The primary utility of this compound lies in its role as a synthetic intermediate for introducing the 4-isopropylphenyl moiety into a target molecule. This functional group can contribute to favorable binding interactions with biological targets and improve drug-like properties.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics.[3] The quinazoline scaffold is a "privileged structure" found in numerous FDA-approved kinase inhibitors that target receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are crucial for cancer cell growth and survival.[4] this compound can be used in the Suzuki-Miyaura coupling to functionalize halo-quinazoline cores, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[4]

Development of Anticancer Agents

Beyond kinase inhibition, boronic acid derivatives have been investigated for a range of anticancer applications.[1][5] For instance, they have been incorporated into molecules designed to inhibit tubulin polymerization, a validated target in oncology.[6] The addition of the 4-isopropylphenyl group can modulate the cytotoxic potency of these compounds.

Elaboration of Heterocyclic Scaffolds

Many biologically active molecules and approved drugs contain nitrogen-rich heterocyclic moieties.[7] The Suzuki-Miyaura coupling of this compound with heterocyclic halides (e.g., pyridines, pyrazoles, indazoles) is a common strategy for synthesizing complex drug candidates.[7]

Data Presentation: Representative Biological Activities

The following tables summarize quantitative data for compounds synthesized using methodologies analogous to those employing this compound. This data illustrates the potency that can be achieved with phenylboronic acid-derived compounds in relevant therapeutic areas.

Table 1: Cytotoxicity of Substituted Flavanols Against A549 Human Lung Cancer Cells [8]

CompoundSubstitution on Phenyl RingIC₅₀ (µM)
6j 4'-Fluoro6.13 ± 0.63
6k 4'-Chloro3.14 ± 0.29
6l 4'-Bromo0.46 ± 0.02
5-Fluorouracil (Control) -4.98 ± 0.41

Table 2: Kinase Inhibitory Activity of Representative Quinazoline Derivatives [4]

CompoundTarget KinaseIC₅₀ (nM)Target Cell LineEC₅₀ (nM)
Gefitinib EGFR2-37NCI-H4609-100
Erlotinib EGFR2A431100-200
Lapatinib EGFR/HER29.8/13.4BT474250

Table 3: Proteasome Inhibitory Activity of Dipeptidyl Boronic Acids [9]

CompoundProteasome IC₅₀ (nM)
15 4.60
Bortezomib 7.05
17 8.21
18 (Prodrug of 17) 6.74

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with this compound.[10][11]

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (0.05 - 0.1 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, THF/water, toluene)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask or pressure vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), palladium catalyst (0.05-0.1 equiv), and base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay (Representative)

This protocol provides a general method for evaluating the inhibitory activity of a compound, potentially synthesized using this compound, against a target kinase.

Materials:

  • Test compound

  • Recombinant kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Mixture: In a 384-well plate, add the kinase, substrate, and test compound in the kinase assay buffer.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measurement: Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell Viability (MTT) Assay (Representative)

This protocol outlines a method to assess the cytotoxic effects of a synthesized compound on a cancer cell line.[5]

Materials:

  • Cancer cell line (e.g., A549, PC-3)

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Visualizations

Suzuki_Miyaura_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Aryl_Halide Aryl/Heteroaryl Halide Coupling Suzuki-Miyaura Coupling Aryl_Halide->Coupling Boronic_Acid 4-Isopropylphenyl- boronic Acid Boronic_Acid->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Crude Product Characterization Characterization (NMR, MS) Purification->Characterization In_Vitro_Assays In Vitro Assays (Kinase, Cytotoxicity) Characterization->In_Vitro_Assays Pure Compound Data_Analysis Data Analysis (IC₅₀/EC₅₀) In_Vitro_Assays->Data_Analysis

Caption: General workflow for synthesis and evaluation.

EGFR_Signaling_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT Cell_Response Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT->Cell_Response Inhibitor Quinazoline Inhibitor (derived from 4-isopropyl- phenylboronic acid) Inhibitor->Dimerization

Caption: Simplified EGFR signaling and inhibition.

References

Application Notes and Protocols: 4-Isopropylphenylboronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylphenylboronic acid is a versatile and widely utilized building block in modern organic synthesis. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] This reaction's tolerance of a wide range of functional groups, coupled with the stability and relatively low toxicity of boronic acids, makes it an indispensable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[2] The isopropyl substituent on the phenyl ring provides specific steric and electronic properties that can be strategically employed to modulate the characteristics of the target molecule.

Core Applications

The principal use of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to introduce the 4-isopropylphenyl moiety. This is particularly valuable in the synthesis of biaryl and substituted aromatic compounds, which are common motifs in medicinal chemistry and materials science.

Key Reaction:

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound with aryl halides. These are general procedures that may require optimization for specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard glassware for inert atmosphere synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl chloride (e.g., 4-chlorotoluene)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Microwave reactor vial

Procedure:

  • Reaction Setup: To a microwave vial, add the aryl chloride (0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), cesium carbonate (1.5 mmol, 3.0 equiv), and Pd(dppf)Cl₂ (0.015 mmol, 3 mol%).

  • Solvent Addition: Add DME (3 mL) and degassed water (1 mL).

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120 °C for 30-60 minutes.

  • Work-up and Purification: After cooling, the work-up and purification follow the same procedure as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data is representative and may vary depending on the specific substrates and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Halides (Conventional Heating)

Aryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-IodoanisolePd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O80692
4-BromoacetophenonePd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane/H₂O100888
3-BromopyridinePdCl₂(dppf) (3)Cs₂CO₃DME901285
4-ChlorobenzonitrilePd₂(dba)₃ (2) / XPhos (4)K₃PO₄t-BuOH/H₂O1101678

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of this compound

Aryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
2-ChloropyrimidinePd(dppf)Cl₂ (5)K₂CO₃DMF/H₂O1502090
4-BromotoluenePd(OAc)₂ (2) / P(Cy)₃ (4)CsF1,4-Dioxane1303095
1-Bromo-3,5-difluorobenzenePdCl₂(Amphos) (3)K₃PO₄Acetonitrile/H₂O1402589

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X Ln B->C D Transmetalation C->D [Ar'B(OH)₃]⁻ E Ar-Pd(II)-Ar' Ln D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G ArX Aryl Halide (Ar-X) ArBOH2 This compound (Ar'-B(OH)₂) Base Base (e.g., K₂CO₃) Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - this compound - Base - Catalyst start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Solvents inert->solvent reaction Heat and Stir (Monitor by TLC) solvent->reaction workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with H₂O and Brine reaction->workup purify Purification: - Dry Organic Layer (Na₂SO₄) - Filter and Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

References

Application Notes and Protocols for Room-Temperature Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl compounds essential in pharmaceuticals and materials science. Performing this reaction at room temperature offers significant advantages, including reduced energy consumption, enhanced functional group tolerance, and minimized thermal degradation of sensitive substrates. This document provides detailed protocols and data for conducting Suzuki-Miyaura coupling reactions at ambient temperatures, leveraging highly active palladium catalyst systems.

Core Components for Room-Temperature Suzuki Coupling

Successful room-temperature Suzuki coupling relies on the careful selection of a highly active catalyst system, an appropriate base, and a suitable solvent.

  • Palladium Catalyst Systems: The key to mild reaction conditions is the catalyst. While traditional systems often require heat, modern catalysts, often employing bulky, electron-rich phosphine ligands, facilitate the catalytic cycle at room temperature.[1] Examples include:

    • Palladium Acetate (Pd(OAc)₂) with Phosphine Ligands: Combinations like Pd(OAc)₂ with ligands such as NiXantphos or di-tert-butyl(4-dimethylaminophenyl)phosphine (Amphos) have proven effective for coupling aryl chlorides and bromides.[2][3]

    • Heterogeneous Catalysts: Systems like Palladium on carbon (Pd/C) or encapsulated palladium nanoparticles (e.g., Pd@Halloysite) offer high efficiency and the advantage of easy recovery and recycling.[4][5]

    • Pre-formed Catalysts: Air-stable pre-catalysts like PdCl₂(Amphos)₂ simplify the experimental setup.[3]

  • Reactants:

    • Boron Reagents: Arylboronic acids are the most common coupling partners. Boronate esters, such as pinacol esters, offer increased stability.[6][7]

    • Halides and Pseudohalides: A wide range of electrophiles can be used, including aryl or vinyl bromides, iodides, and chlorides. Aryl triflates (OTf) are also effective coupling partners.[6][7]

  • Bases and Solvents:

    • Bases: The base is crucial for activating the boronic acid to facilitate transmetalation.[1] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (KOtBu).[6][8]

    • Solvents: The reaction can be performed in various organic solvents like toluene, tetrahydrofuran (THF), and dioxane.[7] Aqueous or biphasic systems are also widely used, offering economic and environmental benefits.[6]

Experimental Protocols

Protocol 1: General Procedure for Room-Temperature Suzuki Coupling using Pd(OAc)₂/Ligand System

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a reaction vessel (e.g., a Schlenk tube or vial) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv).

  • Addition of Boronic Acid: Add the arylboronic acid (1.1 - 1.5 equiv).

  • Catalyst and Ligand: Add the palladium source, such as Pd(OAc)₂ (0.5 - 2 mol%), and the appropriate phosphine ligand (e.g., NiXantphos, SPhos, Amphos) in the specified ratio.

  • Base and Solvent: Add the base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 equiv) and the chosen solvent (e.g., Toluene, THF, or a mixture like Toluene/H₂O). The reaction should be set up under an inert atmosphere (Nitrogen or Argon).

  • Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can vary from a few minutes to several hours.[9]

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ligand-Free Suzuki Coupling in an Aqueous Medium

This protocol is adapted from a procedure using a water extract of banana (WEB) as both the solvent and base, demonstrating a green chemistry approach.[10]

  • Setup: In a flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%).

  • Reaction Medium: Add 3 mL of WEB (Water Extract of Banana).

  • Reaction: Stir the mixture at room temperature in the open air for the required time (typically 5-90 minutes).[9]

  • Extraction: Extract the reaction solution four times with diethyl ether (4 x 10 mL).

  • Purification: Combine the organic extracts and purify the product via column chromatography over silica gel to obtain the desired biaryl.[10]

Data Presentation

The following tables summarize quantitative data for selected room-temperature Suzuki-Miyaura coupling reactions.

Table 1: Coupling of Aryl Chlorides with Arylboronic Acids using Pd(OAc)₂/NiXantphos Catalyst System

Entry Aryl Chloride Arylboronic Acid Catalyst (mol%) Base (equiv.) Solvent Time (h) Yield (%)
1 4-Chlorotoluene Phenylboronic acid Pd(OAc)₂ (2) K₃PO₄ (2) Toluene 12 95
2 4-Chloroanisole Phenylboronic acid Pd(OAc)₂ (2) K₃PO₄ (2) Toluene 12 98
3 2-Chloropyridine Phenylboronic acid Pd(OAc)₂ (2) K₃PO₄ (2) Toluene 12 92
4 4-Chloroacetophenone Phenylboronic acid Pd(OAc)₂ (2) K₃PO₄ (2) Toluene 12 99

Data adapted from a study on room-temperature Suzuki-Miyaura coupling.[2][11]

Table 2: Coupling of Bromo-2-sulfonyloxypyridines with Arylboronic Acids

Entry Aryl Bromide Arylboronic Acid Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Time (h) Yield (%)
1 5-Bromo-2-tosyloxypyridine (4-methoxyphenyl)boronic acid Pd(OAc)₂ (2.0) Ad₂BnP (2.4) K₂CO₃ (2.2) Toluene/H₂O 0.5 99
2 5-Bromo-2-tosyloxypyridine (4-vinylphenyl)boronic acid Pd(OAc)₂ (2.0) Ad₂BnP (2.4) K₂CO₃ (2.2) Toluene/H₂O 0.8 91
3 3-Bromo-2-tosyloxypyridine (4-(tert-butyl)phenyl)boronic acid Pd(OAc)₂ (2.0) Ad₂BnP (2.4) K₂CO₃ (2.2) Toluene/H₂O 0.5 99

Data adapted from a study on chemoselective Suzuki-Miyaura reactions.[12] Ad₂BnP = adamantyl-di(tert-butyl)phosphine.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition Trans_Complex Ar-Pd(II)L₂-Ar' (Transmetalation Complex) OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Product) Trans_Complex->Product ArX Ar-X (Aryl Halide) ArX->OA_Complex Boronate Ar'-B(OR)₂ (Activated Boronic Acid) Boronate->Trans_Complex

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Prepare Inert Atmosphere (N₂ or Ar) reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Stir Vigorously at Room Temperature solvent->reaction monitoring Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Quench and Perform Aqueous Work-up monitoring->workup  Reaction  Complete purification Purify by Column Chromatography workup->purification product Characterize Final Product (NMR, MS) purification->product

Caption: General experimental workflow for room-temperature Suzuki coupling.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 4-Isopropylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The protocols and data presented herein are designed to serve as a starting point for the development of robust and efficient synthetic methodologies for the rapid generation of diverse compound libraries.

Advantages of Microwave-Assisted Suzuki Coupling

Microwave heating offers several key benefits for Suzuki coupling reactions:

  • Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, often resulting in higher isolated yields.[4]

  • Enhanced Reproducibility: Microwave reactors allow for precise control over reaction parameters such as temperature and time, leading to more consistent and reproducible outcomes.[4]

  • Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions facilitates the efficient exploration of a wider range of substrates and catalysts.[4]

Experimental Protocols

The following are detailed, adaptable protocols for the microwave-assisted Suzuki coupling of 4-isopropylphenylboronic acid with various aryl halides.

Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling in Aqueous Media

This protocol is adapted from a general method for aqueous Suzuki coupling reactions and is suitable for a wide range of aryl bromides and iodides.[1]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Potassium hydroxide (KOH) (2.0 mmol, 2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-3 mol%)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • 10 mL microwave reactor vial with a Teflon septum and aluminum crimp top

  • Magnetic stir bar

Procedure:

  • To a 10 mL microwave reactor vial, add the aryl halide (1.0 mmol), this compound (1.2 mmol), potassium hydroxide (2.0 mmol), the palladium catalyst, and a magnetic stir bar.

  • Add a 1:1 mixture of ethanol and water (e.g., 1 mL of each).

  • Seal the vial with the Teflon septum and aluminum crimp top.

  • Place the vial into the microwave reactor cavity.

  • Set the microwave parameters to ramp the temperature to 120°C and hold at this temperature for 2-15 minutes with stirring.[1][5]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Open the vial and transfer the contents to a separatory funnel.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 2 x 5 mL).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling in Dioxane/Water

This protocol is a robust method often used for a broad range of aryl and heteroaryl halides.[4][5][6]

Materials:

  • Aryl halide (0.5 mmol, 1.0 equiv)

  • This compound (0.5 mmol, 1.0 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0025 mmol, 0.5 mol%)

  • 1,4-Dioxane

  • Deionized water (H₂O)

  • Microwave reactor vial

  • Argon or Nitrogen gas supply

Procedure:

  • To a microwave reactor vial, add the aryl halide (0.5 mmol), this compound (0.5 mmol), potassium carbonate (1.5 mmol), and Pd(PPh₃)₄ (0.5 mol%).[4][6]

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4 mL of dioxane and 2 mL of water).[4][5][6] The solvent mixture should be degassed by bubbling with argon or nitrogen for 15-20 minutes prior to use.[4]

  • Seal the vial under an inert atmosphere (argon or nitrogen).[4]

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 100°C for 15 minutes with stirring.[4][5][6]

  • After cooling to room temperature, extract the reaction mixture with ethyl acetate.[4]

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.[4]

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.[4]

Data Presentation

The following table summarizes typical reaction conditions and yields for microwave-assisted Suzuki coupling reactions with various aryl halides and boronic acids, providing a reference for expected outcomes.

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)Reference
4-BromoacetophenonePhenylboronic acidPyridine-Pyrazole/Pd(II) (0.1)KOHEtOH/H₂O1202>95[1]
4-BromobenzaldehydePhenylboronic acidPyridine-Pyrazole/Pd(II) (0.1)KOHEtOH/H₂O120290.3[1]
4-ChlorotoluenePhenylboronic acidPd EnCat (5)Bu₄NOAcEtOH14015>98 (conversion)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O1001581[5][6]
4-BromoanisolePhenylboronic acidPd EnCat (5)K₂CO₃Toluene/H₂O/EtOH12010>98 (conversion)
4-Iodobenzoic acidPhenylboronic acidBenzimidazole-oxime/Pd(II) (0.5)KOHH₂O160185[7]
4-NitrochlorobenzenePhenylboronic acidBenzimidazole-oxime/Pd(II) (0.5)KOHH₂O160390[7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted Suzuki coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification A Weigh Reactants: Aryl Halide, This compound, Base, Catalyst B Add to Microwave Vial with Stir Bar A->B C Add Degassed Solvent B->C D Seal Vial under Inert Atmosphere C->D E Place Vial in Microwave Reactor D->E F Irradiate at Set Temperature and Time (e.g., 100-140°C, 2-20 min) E->F G Cool to Room Temperature F->G H Extract with Organic Solvent G->H I Wash with Brine and Dry H->I J Concentrate under Reduced Pressure I->J K Purify by Column Chromatography J->K L Final Product K->L Characterization (NMR, MS)

Caption: General workflow for microwave-assisted Suzuki coupling.

Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Ar-X Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr_prime Ar'B(OR)₂ (Base) RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Large-Scale Synthesis of Biaryl Compounds Using 4-Isopropylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylphenylboronic acid is a versatile and commercially available building block extensively utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is favored for its mild conditions, high functional group tolerance, and scalability, making it a cornerstone of modern organic synthesis.[1][2]

These application notes provide a comprehensive overview of the use of this compound in large-scale synthesis, focusing on the Suzuki-Miyaura coupling for the preparation of 4'-isopropylbiphenyl derivatives. The provided protocols are designed to be robust and scalable for research, development, and manufacturing applications.

Key Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the most prominent large-scale application of this compound. This reaction enables the efficient synthesis of 4'-isopropyl-substituted biphenyl compounds, which are key structural motifs in numerous active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. The general transformation is depicted below:

General Suzuki-Miyaura Reaction Scheme

The reaction proceeds via a catalytic cycle involving a palladium catalyst, which facilitates the coupling of the aryl halide with the boronic acid in the presence of a base.

Quantitative Data Summary for a Representative Large-Scale Suzuki-Miyaura Coupling

The following table summarizes typical reaction parameters and expected outcomes for the kilogram-scale synthesis of a representative 4'-isopropylbiphenyl derivative, such as 4'-isopropyl-[1,1'-biphenyl]-4-carbonitrile. These values are based on established methodologies for large-scale Suzuki-Miyaura couplings and may require optimization for specific substrates and equipment.

ParameterValueNotes
Reactants
4-Bromobenzonitrile1.0 equivalent (e.g., 10.0 kg)Limiting reagent.
This compound1.1 - 1.3 equivalentsA slight excess is typically used to ensure complete consumption of the aryl halide.
Catalyst System
Palladium(II) Acetate (Pd(OAc)₂)0.05 - 0.5 mol%Pre-catalyst, reduced in situ to the active Pd(0) species. Lower loadings are desirable for cost and residual metal concerns.
Phosphine Ligand (e.g., SPhos)0.1 - 1.0 mol%Buchwald ligands are often effective for large-scale couplings. The ligand to palladium ratio is typically 2:1.
Reaction Conditions
Base (e.g., K₂CO₃ or K₃PO₄)2.0 - 3.0 equivalentsAn inorganic base is crucial for the transmetalation step. K₃PO₄ is often used for challenging couplings.
Solvent (e.g., Toluene/Water or 2-MeTHF/Water)5 - 10 L/kg of limiting reagentA biphasic solvent system is common. 2-MeTHF is a greener solvent alternative to THF or toluene.
Temperature60 - 90 °CThe reaction is typically heated to ensure a reasonable reaction rate.
Reaction Time4 - 12 hoursMonitored by HPLC or GC until completion.
Outcome
Yield85 - 95%Isolated yield of the purified product.
Purity>99%Achieved through crystallization.
Residual Palladium<10 ppmA critical parameter for APIs, often requiring specific purification steps to remove residual catalyst.

Detailed Experimental Protocol: Kilogram-Scale Synthesis of 4'-Isopropyl-[1,1'-biphenyl]-4-carbonitrile

This protocol provides a general procedure for the large-scale synthesis of 4'-isopropyl-[1,1'-biphenyl]-4-carbonitrile. Caution: This reaction should be carried out by trained professionals in a controlled environment with appropriate personal protective equipment (PPE).

Materials:

  • 4-Bromobenzonitrile (10.0 kg, 1.0 equiv)

  • This compound (10.0 kg, 1.1 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (62 g, 0.05 mol%)

  • SPhos (226 g, 0.1 mol%)

  • Potassium Carbonate (K₂CO₃) (15.2 kg, 2.0 equiv)

  • Toluene (80 L)

  • Water (20 L)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • 150 L glass-lined reactor with overhead stirring, reflux condenser, and temperature control

  • Inert gas inlet

  • Addition funnel

  • Filtration unit (e.g., Nutsche filter-dryer)

  • Drying oven

Procedure:

  • Reaction Setup:

    • Ensure the reactor is clean, dry, and purged with an inert gas.

    • Charge the reactor with 4-bromobenzonitrile (10.0 kg), this compound (10.0 kg), potassium carbonate (15.2 kg), palladium(II) acetate (62 g), and SPhos (226 g).

    • Establish a continuous inert gas purge.

  • Solvent Addition:

    • Add toluene (80 L) and water (20 L) to the reactor.

    • Begin vigorous stirring to create a well-mixed slurry.

  • Reaction:

    • Heat the reaction mixture to 80-85 °C.

    • Maintain the temperature and vigorous stirring for 6-8 hours.

    • Monitor the reaction progress by taking samples periodically and analyzing them by HPLC. The reaction is considered complete when the consumption of 4-bromobenzonitrile is >99.5%.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to 50-60 °C.

    • Stop stirring and allow the phases to separate.

    • Separate the lower aqueous phase and send it to waste treatment.

    • Wash the organic phase with a 10% brine solution (20 L).

    • Separate the aqueous phase.

  • Purification and Product Isolation:

    • Filter the hot organic phase through a pad of celite to remove any insoluble palladium species.

    • Reduce the volume of the filtrate by distillation under reduced pressure to approximately 30 L.

    • Cool the concentrated solution to 0-5 °C to induce crystallization.

    • Stir the resulting slurry at 0-5 °C for at least 2 hours.

    • Isolate the product by filtration using a Nutsche filter-dryer.

    • Wash the filter cake with cold toluene (10 L).

    • Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L2) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)2 (Base) ArPdAr_prime Ar-Pd(II)-Ar'(L2) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Suzuki-Miyaura Catalytic Cycle
Large-Scale Synthesis Workflow

This diagram outlines the general workflow for the large-scale synthesis of a biphenyl derivative using this compound.

Workflow start Start charge_reagents Charge Reactor: Aryl Halide, This compound, Catalyst, Ligand, Base start->charge_reagents add_solvents Add Solvents (e.g., Toluene/Water) charge_reagents->add_solvents reaction Heat and Stir (60-90°C, 4-12h) add_solvents->reaction workup Aqueous Workup: Phase Separation, Brine Wash reaction->workup purification Purification: Filtration, Crystallization workup->purification drying Drying purification->drying end Final Product drying->end

Large-Scale Synthesis Workflow

Conclusion

This compound is a key reagent for the large-scale synthesis of 4'-isopropylbiphenyl compounds, primarily through the robust and scalable Suzuki-Miyaura cross-coupling reaction. The successful implementation of this chemistry on an industrial scale requires careful optimization of reaction parameters, including catalyst loading, base, solvent, and temperature, to ensure high yield, purity, and cost-effectiveness. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to develop and scale up their own synthetic processes involving this versatile building block.

References

Application Notes and Protocols: 4-Isopropylphenylboronic Acid Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

4-Isopropylphenylboronic acid and its derivatives are versatile building blocks in materials science. The presence of the boronic acid group allows for unique chemical transformations and interactions, making these compounds highly valuable for creating functional materials. The isopropyl group modulates the steric and electronic properties of the phenyl ring, influencing the reactivity and the physical characteristics of the resulting materials, such as solubility and morphology.

Key to their utility is the ability of the boronic acid moiety [-B(OH)₂] to undergo two primary types of reactions:

  • Suzuki-Miyaura Cross-Coupling: Formation of carbon-carbon bonds with aryl or vinyl halides, catalyzed by a palladium complex. This reaction is fundamental for synthesizing conjugated polymers and complex molecules for organic electronics.

  • Reversible Esterification with Diols: Formation of dynamic covalent bonds with 1,2- or 1,3-diols, such as those found in saccharides (e.g., glucose). This interaction is highly sensitive to pH and the concentration of the diol, making it ideal for the development of stimuli-responsive materials, including sensors and drug delivery systems.[1]

These application notes provide detailed protocols for the use of this compound derivatives in the synthesis of advanced polymers and in the fabrication of materials for organic electronics and stimuli-responsive systems.

Application: Stimuli-Responsive Polymers for Sensing

Polymers functionalized with phenylboronic acid derivatives can act as macromolecular sensors. The reversible binding of the boronic acid groups with diols, like glucose, can induce macroscopic changes in the polymer's properties, such as swelling or deswelling of a hydrogel.[2] This principle is widely used to create glucose-responsive materials.

A common strategy involves the polymerization of a vinyl-functionalized boronic acid. While direct polymerization of a "4-vinyl-isopropylphenylboronic acid" is not widely documented, 4-vinylphenylboronic acid (4-VBA) serves as an excellent and structurally similar model. The protocols and principles are directly translatable, with the isopropyl group primarily influencing the hydrophobicity of the resulting polymer.

Key Experiment: RAFT Polymerization of a Boronic Acid Monomer

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a preferred method for synthesizing well-defined polymers with controlled molecular weights and low dispersity.[3][4][5]

RAFT_Workflow

Caption: Experimental workflow for RAFT polymerization of 4-VBA.

Protocol 2.1.1: Synthesis of Poly(4-vinylphenylboronic acid) via RAFT

  • Materials:

    • 4-Vinylphenylboronic acid (4-VBA) monomer

    • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as RAFT agent

    • 2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator (recrystallized from methanol)

    • Anhydrous 1,4-dioxane (solvent)

    • Diethyl ether (for precipitation)

    • Liquid nitrogen

  • Procedure:

    • In a Schlenk tube equipped with a magnetic stir bar, combine 4-VBA (e.g., 1.0 g, 6.75 mmol), CPADB (e.g., 38 mg, 0.135 mmol for a target degree of polymerization of 50), and AIBN (e.g., 4.4 mg, 0.027 mmol).

    • Add anhydrous 1,4-dioxane (e.g., 5 mL) to dissolve the solids.

    • Seal the Schlenk tube and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • After the final thaw, backfill the tube with nitrogen gas.

    • Place the sealed tube in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12-24 hours).

    • To quench the reaction, remove the tube from the oil bath, cool it to room temperature, and expose the contents to air.

    • Precipitate the polymer by adding the reaction mixture dropwise into a beaker of cold, rapidly stirring diethyl ether (approx. 200 mL).

    • Collect the white polymer precipitate by vacuum filtration.

    • Wash the polymer with additional cold diethyl ether and dry it under vacuum at 40 °C overnight.

  • Characterization:

    • Determine the number-average molecular weight (Mₙ) and dispersity (Đ) of the polymer using Size Exclusion Chromatography (SEC) with a suitable eluent (e.g., THF or DMF with additives).

    • Confirm the polymer structure and determine monomer conversion using ¹H NMR spectroscopy.

Quantitative Data: Polymer Characteristics and Sensing Performance

The following tables summarize typical data obtained for polymers synthesized from 4-VBA, which are expected to be comparable to polymers derived from this compound.

Table 1: RAFT Polymerization of 4-VBA - Typical Results [3]

Target DP [Monomer]:[CTA]:[I] Time (h) Conversion (%) Mₙ (SEC, g/mol ) Đ (PDI)
50 50:1:0.2 16 85 6,300 1.21
100 100:1:0.2 24 82 12,100 1.25

| 200 | 200:1:0.2 | 30 | 78 | 23,500 | 1.28 |

DP = Degree of Polymerization; CTA = Chain Transfer Agent; I = Initiator; Đ = Dispersity (Mₙ/Mₙ)

Signaling Pathway: Glucose Sensing Mechanism

The sensing mechanism is based on the reversible binding of glucose to the boronic acid moieties on the polymer. This equilibrium is pH-dependent.

Glucose_Sensing_Pathway

Caption: Glucose binding equilibrium of a phenylboronic acid derivative.

Application: Synthesis of Advanced Organic Materials

This compound is an important reactant in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the creation of biaryl compounds that are key structural motifs in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other advanced materials.[6][7][8]

Key Experiment: Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for the coupling of this compound with an aryl bromide.

Suzuki_Workflow

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1.1: Synthesis of a 4-Alkyl-4'-isopropylbiphenyl

  • Materials:

    • This compound

    • An aryl bromide (e.g., 4-bromotoluene)

    • Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • A phosphine ligand (e.g., Triphenylphosphine (PPh₃) or SPhos), if using Pd(OAc)₂

    • A base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))

    • Solvent system (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water)

    • Ethyl acetate (for extraction)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (2.0-3.0 eq.).

    • If using Pd(OAc)₂, add the palladium catalyst (e.g., 0.02 eq.) and the ligand (e.g., 0.04 eq.). If using Pd(PPh₃)₄, add the catalyst directly (e.g., 0.05 eq.).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed solvent system (e.g., Toluene and a 2M aqueous solution of the base).

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure biaryl product.

  • Characterization:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Determine the purity by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Measure the melting point.

Quantitative Data: Suzuki Coupling and OLED Performance

The yield of Suzuki reactions can vary widely based on the specific substrates and conditions used. For OLEDs, performance is highly dependent on the final molecular structure and the device architecture.

Table 2: Representative Suzuki Coupling Reaction Yields [6]

Aryl Halide Boronic Acid Catalyst System Base Yield (%)
4-Bromotoluene Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ 95
1-Bromo-4-nitrobenzene This compound Pd(OAc)₂ / SPhos K₃PO₄ 92

| 2-Bromopyridine | this compound | Pd₂(dba)₃ / JohnPhos | Cs₂CO₃ | 88 |

Table 3: Example Performance of an OLED Device Incorporating a Biaryl Moiety Data is representative of a high-efficiency blue fluorescent OLED and serves as a benchmark. Performance of a device using a 4-isopropylphenyl derivative would depend on the complete molecular design.[9][10]

ParameterValue
Emitting Layer HostBiaryl-based molecule
Peak Emission Wavelength (λₘₐₓ)475 nm (Blue)
Maximum External Quantum Efficiency (EQE)> 25%
Maximum Current Efficacy> 50 cd/A
Maximum Brightness> 20,000 cd/m²
CIE Coordinates (x, y)(0.15, 0.30)

Disclaimer: These protocols are intended as a guide for trained researchers. All experiments should be performed in a suitable laboratory setting with appropriate safety precautions. Reaction conditions may require optimization for specific substrates and desired outcomes.

References

Troubleshooting & Optimization

Low yield in Suzuki coupling with 4-Isopropylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions, with a specific focus on challenging substrates like 4-isopropylphenylboronic acid.

Troubleshooting Guide: Low Yield in Suzuki Coupling with this compound

Low yields in Suzuki coupling reactions involving sterically hindered substrates such as this compound are a common challenge. The increased steric bulk around the boron atom can impede key steps in the catalytic cycle. This guide provides a systematic approach to diagnosing and resolving these issues.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting low-yield Suzuki coupling reactions.

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Verify Reagent Quality & Purity - Boronic Acid (degradation?) - Aryl Halide - Solvent (anhydrous?) - Base (dry, finely powdered?) start->check_reagents check_conditions 2. Review Reaction Conditions - Inert Atmosphere (thoroughly degassed?) - Temperature (optimal?) - Stirring (efficient for biphasic mixtures?) check_reagents->check_conditions catalyst_ligand 3. Evaluate Catalyst/Ligand System - Is it suitable for sterically hindered substrates? - Consider Buchwald ligands or NHCs. check_conditions->catalyst_ligand base_solvent 4. Optimize Base & Solvent - Base strength appropriate? - Solvent compatibility? catalyst_ligand->base_solvent side_reactions 5. Analyze for Side Reactions - Protodeboronation? - Homocoupling? base_solvent->side_reactions optimize Systematic Optimization side_reactions->optimize No obvious side products protodeboronation_solution Address Protodeboronation: - Use milder base (e.g., KF) - Anhydrous conditions - Use boronic ester (e.g., pinacol) side_reactions->protodeboronation_solution Yes homocoupling_solution Address Homocoupling: - Rigorous degassing - Use Pd(0) source - Adjust ligand side_reactions->homocoupling_solution Yes protodeboronation_solution->optimize homocoupling_solution->optimize

Caption: A workflow for troubleshooting low-yield Suzuki reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with this compound is giving a very low yield. What are the most common initial checks?

A1: When a Suzuki coupling with a sterically hindered substrate fails, begin by assessing these critical parameters:

  • Catalyst and Ligand Activity : Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates. Ensure your palladium source is active and the ligand is appropriate. For substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are often required to facilitate the reaction.[1]

  • Inert Atmosphere : The catalytic cycle involves sensitive Pd(0) species that can be deactivated by oxygen. This can also lead to the undesirable homocoupling of the boronic acid. Ensure your solvent is properly degassed and the reaction is maintained under a strict inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Purity and Stability : Boronic acids can degrade over time, particularly through protodeboronation. Verify the purity of your this compound and aryl halide. Using a fresh batch of reagents is advisable.

  • Base and Solvent Choice : The base must be strong enough to promote transmetalation but not so strong that it causes degradation. The choice of base and solvent are often linked. Ensure the base is finely powdered and dry, especially for anhydrous reactions. For biphasic systems, vigorous stirring is essential.

Q2: I am observing a significant amount of the arene byproduct from my boronic acid (protodeboronation). How can I minimize this?

A2: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a common side reaction, especially under basic conditions.[2] To mitigate this:

  • Use a Milder Base : Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).

  • Anhydrous Conditions : Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.

  • Use a More Stable Boronic Acid Derivative : Converting the boronic acid to a more stable form, such as a pinacol ester (Bpin), a trifluoroborate salt (BF₃K), or a MIDA boronate, can be highly effective. These derivatives often release the boronic acid slowly under the reaction conditions, minimizing its concentration and thus its decomposition.

Q3: My main side-product is the homocoupling of this compound. What causes this and how can I prevent it?

A3: Homocoupling (dimerization of the boronic acid) is often caused by the presence of oxygen or certain Pd(II) species in the reaction mixture. To prevent this:

  • Rigorous Degassing : Ensure all solvents (including water, if used) and the reaction vessel are thoroughly degassed to remove oxygen. Techniques like freeze-pump-thaw or bubbling with an inert gas for an extended period are recommended.

  • Use a Pd(0) Source : Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can be beneficial. If using a Pd(II) precatalyst, its reduction to Pd(0) might be inefficient, leading to side reactions.

  • Ligand Choice : Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.

Q4: What are the recommended starting conditions for a challenging Suzuki coupling with a sterically hindered boronic acid like this compound?

A4: For sterically hindered substrates, more forcing conditions and specialized catalyst systems are often necessary. A good starting point would be:

  • Catalyst/Ligand : Employ a Buchwald-type biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand with a suitable palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃). Using a pre-formed palladacycle precatalyst can also be advantageous.

  • Base : A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often effective.

  • Solvent : Aprotic polar solvents like dioxane, THF, or toluene are commonly used, often with a small amount of water if using phosphate or carbonate bases.

  • Temperature : Elevated temperatures (e.g., 80–110 °C) are typically required.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies on Suzuki coupling reactions with sterically hindered substrates, providing insights into the impact of different reaction parameters on product yield.

Table 1: Effect of Catalyst, Ligand, and Base on the Yield of a Sterically Hindered Suzuki Coupling

Reaction: (2-(trifluoromethoxy)phenyl)boronic acid with 2-bromo-1,3-dichloro-5-nitrobenzene in THF at 60°C for 1 hour.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2 equiv)Yield (%)
1PdCl₂PPh₃K₂CO₃7
2Pd₂(dba)₃PPh₃K₂CO₃60
3Pd(OAc)₂PPh₃K₂CO₃18
4Pd(PPh₃)₄K₂CO₃52
5Pd₂(dba)₃L1K₂CO₃85
6Pd₂(dba)₃DPPFK₂CO₃20
7Pd₂(dba)₃L1Cs₂CO₃71
8Pd₂(dba)₃L1*NaOH50

L1 is a specific P-bidentate ligand from the cited study. Data adapted from a study on large sterically hindered substrates.[3]

Table 2: Performance of a Pd-NHC Catalyst with Various Sterically Hindered Substrates

Reaction Conditions: Aryl halide (1.0 mmol), Arylboronic acid (1.2 mmol), Base (2.0 mmol), Catalyst (0.05-1.0 mol%), Solvent, Temperature, Time.

Aryl HalideArylboronic AcidBaseSolventCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
2-Bromo-m-xylene2,4,6-Trimethylphenylboronic acidt-BuOKDioxane0.58012>99
2-Bromo-m-xylene2-Isopropylphenylboronic acidt-BuOKDioxane0.58012>99
1-Bromo-2,4,6-triisopropylbenzenePhenylboronic acidt-BuOKDioxane1.01002498
2-Chlorotoluene2,6-Dimethylphenylboronic acidt-BuOKDioxane1.01002498

Data is illustrative of the high efficiency of robust Pd-NHC complexes for sterically hindered couplings.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of Sterically Hindered Substrates

This protocol is a starting point and may require optimization for specific substrates.

Reagents:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Bulky Phosphine Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous Solvent (e.g., Dioxane or Toluene)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered base.

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • In a separate vial, under an inert atmosphere, add the palladium precatalyst and the ligand.

  • Add the anhydrous solvent to the vial containing the catalyst and ligand, and stir for a few minutes until a homogeneous solution is formed.

  • Using a syringe, transfer the catalyst/ligand solution to the reaction vial containing the substrates and base.

  • Place the reaction vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki coupling catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_complex R¹-Pd(II)L₂-X Pd0->PdII_complex OxAdd Oxidative Addition OxAdd->PdII_complex PdII_R1R2 R¹-Pd(II)L₂-R² PdII_complex->PdII_R1R2 BX3 B(OH)₃ + X⁻ Transmetalation Transmetalation Transmetalation->PdII_R1R2 PdII_R1R2->Pd0 RedElim Reductive Elimination PdII_R1R2->RedElim Product R¹-R² (Coupled Product) RedElim->Product ArX R¹-X (Aryl Halide) ArX->OxAdd ArBOH2 R²-B(OH)₂ (Boronic Acid) Base Base (e.g., OH⁻) Boronate [R²-B(OH)₃]⁻ (Boronate Complex) ArBOH2->Boronate + OH⁻ Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Relationship Between Reaction Parameters and Side Reactions

This diagram shows the logical connections between reaction conditions and common undesirable side reactions.

Side_Reactions Oxygen Presence of O₂ Homocoupling Homocoupling of Boronic Acid Oxygen->Homocoupling Decomposition Catalyst Decomposition Oxygen->Decomposition Water Presence of H₂O Protodeboronation Protodeboronation Water->Protodeboronation StrongBase Strong Base StrongBase->Protodeboronation HighTemp High Temperature HighTemp->Protodeboronation HighTemp->Decomposition InefficientCatalyst Inefficient Catalyst/ Ligand System InefficientCatalyst->Homocoupling InefficientCatalyst->Protodeboronation (reaction is too slow)

Caption: Factors influencing common side reactions in Suzuki coupling.

References

Optimizing reaction conditions for 4-Isopropylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing reaction conditions when using 4-Isopropylphenylboronic acid.

Product Information

This compound is an organoboron compound widely used in organic synthesis, most notably as a key reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2]

PropertyValue
CAS Number 16152-51-5[3][4][5][6][7]
Molecular Formula C₉H₁₃BO₂[3][5][6]
Molecular Weight 164.01 g/mol [3][5][8]
IUPAC Name (4-propan-2-ylphenyl)boronic acid[3][8]
Melting Point 110-112 °C[3][4][9]
Boiling Point 285.9 °C at 760 mmHg[3][4]
Appearance Solid[7]
Storage Keep in a dark, dry, and well-ventilated place at room temperature or refrigerated.[6][9][10]

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the first things I should check?

A1: When a Suzuki coupling fails, start by assessing these key parameters:

  • Catalyst Activity : Ensure your palladium source and ligand are active. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ.[11] Consider using a fresh batch or a more robust, air-stable precatalyst.[11]

  • Inert Atmosphere : The presence of oxygen can cause homocoupling of the boronic acid and decomposition of the catalyst.[11][12] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere like nitrogen or argon.[11]

  • Reagent Purity : Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time.[11]

  • Base and Solvent Choice : The selection of base and solvent is critical. The base must be strong enough to promote transmetalation but not so strong that it causes degradation.[11] For anhydrous reactions, ensure the base is finely powdered and dry.[11]

Q2: I'm observing a significant amount of a side product that appears to be cumene. What is happening and how can I prevent it?

A2: You are likely observing protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[11][13][14] This is especially prevalent in the presence of water or with strong bases.[11][15][16] To minimize this:

  • Use Milder Bases : Switch from strong bases like NaOH or K₃PO₄ to milder options like K₂CO₃ or KF.[11]

  • Run Anhydrous Conditions : Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce protodeboronation.[11]

  • Protect the Boronic Acid : Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a diethanolamine adduct, which can be more resistant to protodeboronation.[17][18]

Q3: My mass spectrometry results show a dimer of isopropylbenzene (4,4'-diisopropyl-1,1'-biphenyl). What causes this homocoupling side product?

A3: Homocoupling of boronic acids is a frequent side reaction in Suzuki couplings, leading to symmetrical biaryls.[12] This is primarily caused by two mechanisms:

  • Oxygen-Mediated Homocoupling : The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then react with two molecules of the boronic acid to form the homocoupled product.[12][19] Rigorous degassing and maintaining an inert atmosphere are crucial for suppression.[12][19]

  • Palladium(II)-Mediated Homocoupling : If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂ as a precatalyst, it can directly react with the boronic acid to generate the dimer and the active Pd(0).[12] This is often an issue at the start of the reaction.

Q4: I am coupling this compound with a sterically hindered aryl halide and the reaction is very slow. What conditions should I try?

A4: Steric hindrance can slow down key steps in the catalytic cycle.[11] More forcing conditions and specialized catalysts are often required.[11]

  • Use Bulky, Electron-Rich Ligands : Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective for coupling sterically hindered substrates as they accelerate the oxidative addition and reductive elimination steps.[11][20]

  • Increase Temperature : Carefully increasing the reaction temperature can help overcome the activation energy barrier.

  • Choose an Appropriate Base : For sterically demanding couplings, a strong, non-nucleophilic base like K₃PO₄ is often effective.[11]

Q5: How should I purify this compound if I suspect it has degraded?

A5: If the purity of your boronic acid is a concern, several purification methods can be employed:

  • Recrystallization : This is a common method for purifying solid boronic acids. Solvents like hot water or ethanol can be effective.

  • Diethanolamine Adduct Formation : Reacting the crude boronic acid with diethanolamine can form a stable, crystalline solid that precipitates from the solution.[11][18][21] This adduct is easily isolated by filtration and can often be used directly in the coupling reaction or converted back to the pure boronic acid.[11][18]

  • Acid-Base Extraction : The boronic acid can be treated with a base to form a salt, which is then extracted. The pure boronic acid is regenerated by treating the salt with an acid.[22]

Troubleshooting Guide

Use the following workflow and summary table to diagnose and resolve common issues encountered during reactions with this compound.

G start Low or No Yield of Desired Product check_reagents Check Reagent Purity & Stability (Boronic Acid, Aryl Halide) start->check_reagents degraded Reagents Degraded? check_reagents->degraded purify Purify Boronic Acid (e.g., via diethanolamine adduct) or Use Fresh Reagents degraded->purify Yes check_conditions Review Reaction Conditions (Catalyst, Base, Solvent, Temp) degraded->check_conditions No success Successful Reaction purify->success conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize Systematically Optimize: 1. Ligand/Catalyst 2. Base 3. Solvent/Temperature conditions_ok->optimize No check_atmosphere Check for Oxygen Contamination conditions_ok->check_atmosphere Yes optimize->success oxygen Oxygen Present? check_atmosphere->oxygen degas Improve Degassing Protocol & Ensure Inert Atmosphere oxygen->degas Yes side_products Analyze Side Products (Protodeboronation, Homocoupling) oxygen->side_products No degas->success protodeboronation Protodeboronation Observed? side_products->protodeboronation homocoupling Homocoupling Observed? protodeboronation->homocoupling No fix_proto Use Milder Base (e.g., K2CO3) Run Anhydrous protodeboronation->fix_proto Yes fix_homo Ensure Rigorous O2 Exclusion Use Pd(0) Source or Add Reducing Agent homocoupling->fix_homo Yes homocoupling->success No fix_proto->success fix_homo->success

Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Observed Problem Potential Cause(s) Recommended Solution(s)
No Reaction / Low Conversion Inactive catalyst; Poor reagent purity; Suboptimal choice of base, ligand, or solvent.Use a fresh, air-stable precatalyst (e.g., Buchwald precatalyst).[11] Verify purity of starting materials. Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene, often with water).[2]
Protodeboronation Base is too strong; Presence of water/protic sources.[11]Switch to a milder base (e.g., KF, K₂CO₃).[11] Use anhydrous solvents and reagents.
Homocoupling Oxygen in the reaction mixture; Use of a Pd(II) precatalyst without an initial reduction step.[12][19]Thoroughly degas all solvents and reagents and maintain a strict inert (N₂ or Ar) atmosphere.[11][19] Use a Pd(0) source directly or add a mild reducing agent.[19]
Slow Reaction Rate Steric hindrance on either coupling partner; Low reaction temperature.[11]Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[11][20] Increase the reaction temperature.
Difficulty in Purification Presence of boronic acid-related impurities (e.g., boroxine anhydride).Convert crude product to a diethanolamine adduct to crystallize and remove impurities.[11][21] Use column chromatography on silica gel or neutral alumina.[23]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the coupling of this compound with an aryl bromide. Conditions should be optimized for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv), finely powdered

  • Solvent (e.g., Dioxane/Water mixture, 4:1)

  • Oven-dried reaction vial with a magnetic stir bar and septum

Procedure:

  • Vessel Preparation : To the oven-dried reaction vial, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and the finely powdered base.[11]

  • Inert Atmosphere : Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[11]

  • Solvent Addition : Add the degassed solvent mixture via syringe.

  • Catalyst Addition : Add the palladium catalyst to the vial.

  • Reaction : Place the vial in a preheated oil bath (e.g., 80-100 °C) and stir vigorously.

  • Monitoring : Monitor the reaction's progress using TLC, GC-MS, or LC-MS.[11]

  • Workup : Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purification : Purify the crude product by flash column chromatography.[11]

Simplified Suzuki-Miyaura catalytic cycle.
Protocol 2: Purification of this compound via Diethanolamine Adduct

This method is effective for purifying boronic acids that may have partially degraded into their corresponding boroxines or other impurities.[11]

Materials:

  • Crude this compound (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Solvent (e.g., methylene chloride or ether)

  • Beaker, stir bar, filtration apparatus

Procedure:

  • Dissolution : In a beaker with a stir bar, dissolve the crude boronic acid in a minimal amount of a suitable solvent like methylene chloride.[11]

  • Addition : While stirring, add diethanolamine (1.0 equiv) dropwise.[11]

  • Precipitation : A white precipitate of the diethanolamine adduct will form. Continue stirring the resulting slurry for 15-30 minutes to ensure complete precipitation.[11]

  • Isolation : Isolate the white solid product by vacuum filtration.[11]

  • Drying : Wash the solid with a small amount of cold solvent and dry it under vacuum.[11] The resulting stable adduct can be stored or used directly in subsequent Suzuki coupling reactions, typically in protic solvents.[11]

G start Crude Boronic Acid dissolve Dissolve in Methylene Chloride start->dissolve add_dea Add Diethanolamine (1.0 equiv) dissolve->add_dea precipitate Precipitate Forms (Stir 15-30 min) add_dea->precipitate filter Isolate by Vacuum Filtration precipitate->filter wash_dry Wash with Cold Solvent & Dry Under Vacuum filter->wash_dry end Pure, Crystalline Diethanolamine Adduct wash_dry->end

Workflow for purifying boronic acids via diethanolamine adduct formation.

References

Technical Support Center: Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific side reactions and challenges encountered during Suzuki-Miyaura coupling experiments in a question-and-answer format.

Issue 1: Formation of Homocoupled Byproduct (Ar-Ar from Boronic Acid)

Q1: I am observing a significant amount of a symmetrical biaryl byproduct corresponding to the homocoupling of my boronic acid. What are the primary causes?

A1: Homocoupling of boronic acids is a common side reaction primarily driven by two mechanisms[1]:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst[1][2]. Rigorous exclusion of oxygen is therefore critical.

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to form the homocoupled dimer and the active Pd(0) species[1][3]. This is often a problem at the beginning of the reaction before the main catalytic cycle is established.

Q2: How can I minimize or prevent the homocoupling of my boronic acid?

A2: To suppress homocoupling, consider the following strategies:

  • Degassing: Thoroughly degas your reaction mixture and solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles[2].

  • Palladium Source: Using a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can circumvent the initial homocoupling caused by Pd(II) precatalysts[1]. If using a Pd(II) source, ensure efficient reduction to Pd(0) in the initial stages.

  • Reaction Conditions: It has been observed that higher oxygen levels lead to an increase in homocoupling[3]. Therefore, maintaining an inert atmosphere throughout the reaction is crucial.

Below is a troubleshooting workflow to address homocoupling:

G Troubleshooting Homocoupling start High Homocoupling Observed check_degas Was the reaction mixture thoroughly degassed? start->check_degas check_pd_source What is the palladium source? check_degas->check_pd_source Yes improve_degas Action: Improve degassing procedure (e.g., inert gas sparging, freeze-pump-thaw). check_degas->improve_degas No pd0_source Pd(0) source (e.g., Pd(PPh3)4) check_pd_source->pd0_source pd2_source Pd(II) source (e.g., Pd(OAc)2) check_pd_source->pd2_source end_success Homocoupling Minimized pd0_source->end_success consider_pd0 Action: Consider switching to a Pd(0) precatalyst. pd2_source->consider_pd0 monitor_reduction Action: Ensure efficient in situ reduction of Pd(II) to Pd(0). pd2_source->monitor_reduction improve_degas->end_success consider_pd0->end_success monitor_reduction->end_success

A workflow for troubleshooting boronic acid homocoupling.
Issue 2: Protodeboronation (Loss of Boronic Acid Moiety)

Q1: My reaction yield is low, and I've identified a byproduct where the boronic acid group has been replaced by a hydrogen atom. What is happening?

A1: You are observing protodeboronation (also known as protodeborylation), which is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond[4][5]. This is a very common and significant side reaction in Suzuki-Miyaura coupling as it consumes the boronic acid starting material, leading to reduced yields of the desired product[5].

Q2: What factors promote protodeboronation?

A2: The tendency for protodeboronation is highly dependent on several factors:

  • Substrate Structure: Electron-deficient arylboronic acids and especially heteroaromatic boronic acids (like 2-pyridyl boronic acid) are highly susceptible to this side reaction[5][6].

  • Reaction Conditions: High temperatures, extended reaction times, and the presence of water can accelerate protodeboronation[5].

  • pH and Base: The reaction's pH is a critical factor, with both acid- and base-catalyzed mechanisms existing[4][5]. The choice and strength of the base can significantly influence the rate of this side reaction[5].

  • Ligand Choice: Bulky phosphine ligands have been shown to sometimes promote palladium-catalyzed protodeboronation[5].

Q3: How can I mitigate protodeboronation in my reaction?

A3: To minimize protodeboronation, you can try the following approaches:

  • Use Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) and organotrifluoroborates are generally more stable than their corresponding boronic acids and can be used in "slow release" strategies where the active boronic acid is generated in situ[4][7]. MIDA (N-methyliminodiacetic acid) boronates are also known for their stability and can be used for sequential couplings[3][8].

  • Optimize Reaction Conditions: Use the lowest possible temperature that still allows for an efficient reaction. Minimize the reaction time by monitoring the reaction progress closely.

  • Careful Selection of Base: The choice of base is crucial. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH)[9].

  • Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can suppress protodeboronation, although water is often necessary for the catalytic cycle.

The following diagram illustrates the general mechanism of protodeboronation:

G Protodeboronation Mechanism boronic_acid Ar-B(OH)₂ Aryl Boronic Acid transition_state Transition State boronic_acid->transition_state proton_source {H⁺ | Proton Source (e.g., H₂O)} proton_source->transition_state product Ar-H Protodeboronated Product transition_state->product boric_acid B(OH)₃ Boric Acid transition_state->boric_acid

A simplified mechanism of protodeboronation.
Issue 3: Dehalogenation of the Aryl Halide

Q1: Besides my desired product, I am also isolating a byproduct where the halogen on my starting aryl halide has been replaced by hydrogen. What is causing this?

A1: This side reaction is known as dehalogenation. After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Pd(II) complex can sometimes react with a hydride source in the reaction mixture. This is followed by reductive elimination of the aryl group and the hydride, leading to the dehalogenated byproduct and regenerating the Pd(0) catalyst[3].

Q2: What are the common sources of hydride in the reaction mixture?

A2: Hydride sources can be generated from various components in the reaction mixture:

  • Bases: Some amine bases can act as hydride donors.

  • Solvents: Solvents like alcohols can also be a source of hydrides.

  • Impurities: Trace impurities in the reagents or solvents can sometimes contribute to dehalogenation.

Q3: How can I prevent dehalogenation?

A3: To minimize dehalogenation:

  • Choice of Base and Solvent: Carefully select your base and solvent system to avoid those known to be significant hydride donors.

  • Purification of Reagents: Ensure your reagents and solvents are pure and free from contaminants that could act as hydride sources.

  • Ligand Effects: The choice of phosphine ligand can influence the relative rates of the desired transmetalation and the undesired dehalogenation. Experimenting with different ligands may be beneficial.

Data Presentation

Table 1: Comparison of Bases in Mitigating Protodeboronation of a Heteroaryl Boronic Acid

BaseSolventTemperature (°C)Time (h)Yield of Desired Product (%)Yield of Protodeboronated Byproduct (%)
NaOHDioxane/H₂O100123560
K₂CO₃Dioxane/H₂O100127520
K₃PO₄Dioxane/H₂O100128510
CsFDioxane10012885

Note: The data presented in this table is illustrative and the actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Experimental Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general starting point. Optimization of specific parameters is often necessary.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or boronic ester (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if required.

  • Degassing: Seal the vessel and thoroughly degas the mixture by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, DMF, often with a small amount of water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.

Visualization of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar¹-Pd(II)L₂-X oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar Ar¹-Pd(II)L₂-Ar² transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar¹-Ar² reductive_elimination->product aryl_halide Ar¹-X aryl_halide->oxidative_addition boronic_ester Ar²-B(OR)₂ base Base boronic_ester->base base->transmetalation

The catalytic cycle of the Suzuki-Miyaura coupling.

References

Technical Support Center: Purification of Crude 4-Isopropylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-isopropylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material. The following question-and-answer format directly addresses common challenges encountered during the purification of crude this compound reaction products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Identifying Common Impurities

Question: What are the most common impurities I should expect in my crude this compound, and how do they arise?

Answer: Understanding the potential impurities in your crude product is the first step toward a successful purification strategy. The impurity profile is highly dependent on the synthetic route employed, but several common byproducts are frequently observed.

  • Protodeboronation Product (Cumene): This is often a significant impurity resulting from the replacement of the boronic acid group with a hydrogen atom.[1][2][3] This side reaction can be promoted by acidic or basic conditions, transition metal catalysts, and even elevated temperatures during the reaction or workup.[1][2]

  • Boronic Anhydrides (Boroxines): Phenylboronic acids have a propensity to form cyclic trimers known as boroxines through intermolecular dehydration. This process is reversible in the presence of water.

  • Starting Materials: Incomplete conversion can lead to the presence of residual starting materials, such as 4-isopropylphenyl halides or the corresponding organometallic reagent.

  • Homocoupling Byproducts: Depending on the reaction conditions, you might observe the formation of biphenyl derivatives.

  • Oxidation Products: Exposure to air can lead to the oxidation of the boronic acid.

A summary of common impurities and their origins is provided in the table below:

ImpurityChemical StructureCommon Origin
CumeneC₆H₅CH(CH₃)₂Protodeboronation of this compound[1][2]
Boroxine(C₉H₁₂BO)₃Dehydration of this compound
Unreacted Starting Materiale.g., 4-isopropylbromobenzeneIncomplete reaction
Homocoupling Biphenyl(CH₃)₂CHC₆H₄-C₆H₄CH(CH₃)₂Side reaction during synthesis
Choosing the Right Purification Strategy

Question: I have a crude reaction mixture containing this compound. What is the best initial purification strategy?

Answer: The choice of purification strategy depends on the physical state of your crude product (solid vs. oil) and the nature of the impurities. A multi-step approach is often necessary to achieve high purity. Below is a workflow to guide your decision-making process.

Purification_Workflow Crude_Product Crude this compound Is_Solid Is the crude product a solid? Crude_Product->Is_Solid Is_Oil Crude product is an oil/gum Is_Solid->Is_Oil No Recrystallization Recrystallization Is_Solid->Recrystallization Yes Trituration Trituration Is_Oil->Trituration Attempt to solidify Acid_Base_Extraction Acid-Base Extraction Is_Oil->Acid_Base_Extraction Recrystallization->Acid_Base_Extraction If impurities persist Pure_Product Pure Product Recrystallization->Pure_Product Trituration->Pure_Product Acid_Base_Extraction->Recrystallization If solidifies Chromatography Column Chromatography Acid_Base_Extraction->Chromatography If remains oily Chromatography->Pure_Product

Caption: Decision workflow for purifying crude this compound.

For a solid crude product, recrystallization is often the most effective and scalable initial purification step.[4][5][6][7][8] If the product is an oil or highly impure solid, an acid-base extraction is a powerful technique to separate the acidic boronic acid from non-acidic impurities.[3][9][10][11]

Detailed Purification Protocols & Troubleshooting

Question: My crude this compound is a solid. How do I perform a recrystallization, and what are the common pitfalls?

Answer: Recrystallization is a powerful technique for purifying solid organic compounds.[5][6][7][8] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Experimental Protocol: Recrystallization of this compound

  • Solvent Screening: The ideal solvent should dissolve the crude product at an elevated temperature but have poor solubility at room temperature or below. Common solvents to screen for this compound include water, heptane/toluene mixtures, or ethyl acetate/hexane mixtures.

  • Dissolution: In a flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering impurities.[8]

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization

IssueProbable CauseSolution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The compound is coming out of solution above its melting point.Use a lower-boiling point solvent or a solvent mixture.
No Crystals Form The solution is not saturated, or supersaturation is preventing crystallization.Reduce the volume of the solvent by boiling some off. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure product.
Poor Recovery Too much solvent was used. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration.
Low Purity The cooling process was too rapid, trapping impurities. The chosen solvent is not ideal for separating the impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Re-evaluate the solvent system.

Question: My crude product is an oil, or recrystallization failed to remove non-polar impurities. How can I use acid-base extraction for purification?

Answer: Acid-base extraction is an excellent method for separating boronic acids from non-acidic and neutral impurities.[9][10][11] This technique leverages the acidic nature of the boronic acid group, which allows it to be converted into a water-soluble salt.

Acid_Base_Extraction cluster_0 Step 1: Basification & Extraction cluster_1 Step 2: Acidification & Re-extraction Crude Crude Product in Organic Solvent (e.g., EtOAc) Add_Base Add aq. Base (e.g., 1M NaOH) Crude->Add_Base Separate_Layers1 Separate Layers Add_Base->Separate_Layers1 Organic_Phase1 Organic Phase: Neutral & Basic Impurities Separate_Layers1->Organic_Phase1 Top/Bottom Layer Aqueous_Phase1 Aqueous Phase: Sodium 4-isopropylphenylboronate Separate_Layers1->Aqueous_Phase1 Other Layer Add_Acid Acidify with aq. Acid (e.g., 1M HCl) to pH ~2-3 Aqueous_Phase1->Add_Acid Add_Organic_Solvent Extract with Organic Solvent Add_Acid->Add_Organic_Solvent Separate_Layers2 Separate Layers Add_Organic_Solvent->Separate_Layers2 Aqueous_Phase2 Aqueous Phase: Salts Separate_Layers2->Aqueous_Phase2 Bottom Layer Organic_Phase2 Organic Phase: Pure this compound Separate_Layers2->Organic_Phase2 Top Layer Dry & Evaporate Dry & Evaporate Organic_Phase2->Dry & Evaporate Pure Product Pure Product Dry & Evaporate->Pure Product

Caption: Workflow for the purification of this compound via acid-base extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether.

  • Basification: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1-2 M NaOH solution).[10] The this compound will convert to its sodium salt and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer, containing neutral and basic impurities, can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a strong acid (e.g., 1.5 N HCl) to a pH of approximately 2-3.[11] The pure this compound will precipitate out or can be extracted.

  • Re-extraction: Extract the acidified aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate).[11] Repeat this extraction 2-3 times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Troubleshooting Acid-Base Extraction

IssueProbable CauseSolution
Emulsion Formation Vigorous shaking or presence of surfactants.Allow the mixture to stand. Gentle swirling can help break the emulsion. Addition of brine (saturated NaCl solution) can also be effective.
Product Precipitation at Interface The boronic acid salt may have limited solubility.Add more water to the aqueous phase or more organic solvent to dissolve the precipitate.
Low Yield Incomplete extraction or acidification. The boronic acid may be partially soluble in water.Perform multiple extractions with smaller volumes of solvent. Ensure the pH is sufficiently acidic during re-extraction.

Question: My product is still impure after recrystallization and/or extraction. Is column chromatography a viable option?

Answer: Column chromatography can be used for the purification of boronic acids, but it presents challenges.[3][4] Boronic acids are known to interact strongly with silica gel, which can lead to streaking, poor separation, and even decomposition of the product on the column.[3][12]

Recommendations for Column Chromatography:

  • Stationary Phase: While standard silica gel can be used, it is often problematic. Neutral alumina or silica gel treated with a small amount of acid (e.g., acetic acid in the eluent) can sometimes give better results.[4] Some literature also suggests using C18 reversed-phase chromatography.[3][9]

  • Eluent System: A common issue is finding an eluent system that provides good separation without causing streaking. For normal phase chromatography, solvent systems like dichloromethane/methanol or ethyl acetate/hexanes with a small amount of an acidic modifier might be effective.[10]

  • Alternative: Boronate Esters: A highly effective strategy is to convert the crude boronic acid to its corresponding pinacol ester.[9] These esters are generally less polar and more stable on silica gel, making them much easier to purify by standard column chromatography.[12][13] After purification, the pinacol ester can be hydrolyzed back to the boronic acid if required.

Purity Assessment

Question: How can I assess the purity of my final this compound product?

Answer: Several analytical techniques can be employed to determine the purity of your final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure and identifying impurities. The presence of cumene (from protodeboronation) can be easily detected by its characteristic isopropyl and aromatic proton signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying and quantifying impurities.[14] Reversed-phase HPLC methods are often used for the analysis of boronic acids.[15]

  • Melting Point: A sharp melting point close to the literature value (110-112°C) is a good indicator of high purity.[16] Impurities will typically broaden and depress the melting point range.

  • Titration: Acid-base titration can be used to determine the purity of boric acid, but it can be challenging due to the weak acidity of the boronic acid.[17]

Storage and Handling

Question: What are the best practices for storing and handling purified this compound?

Answer: Proper storage and handling are crucial to maintain the purity of your product.

  • Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[18] Refrigeration is often recommended for long-term storage to minimize degradation.[18][19]

  • Handling: Avoid contact with skin and eyes, and prevent inhalation of dust.[18] Handle the compound in a well-ventilated area or a fume hood. Boronic acids are irritants.[20]

References

Technical Support Center: Catalyst Deactivation in 4-Isopropylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation and other issues in cross-coupling reactions involving 4-isopropylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in Suzuki-Miyaura reactions using this compound?

A1: The primary causes of catalyst deactivation in Suzuki-Miyaura reactions with this compound, a somewhat sterically hindered boronic acid, include:

  • Palladium Black Formation: The active Pd(0) catalyst can agglomerate into inactive palladium black, particularly at elevated temperatures or with insufficient ligand stabilization.[1]

  • Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be susceptible to oxidation or other forms of degradation, especially if the reaction is not conducted under a strictly inert atmosphere.

  • Protodeboronation of this compound: This side reaction, where the C-B bond is cleaved and replaced by a C-H bond, consumes the boronic acid and can be promoted by strong bases and the presence of water.[1]

  • Homocoupling of this compound: The boronic acid can couple with itself to form 4,4'-diisopropylbiphenyl, a reaction often facilitated by the presence of oxygen or Pd(II) species.[2][3]

Q2: How does the steric hindrance of the isopropyl group on this compound affect the reaction?

A2: The isopropyl group introduces moderate steric bulk, which can influence the reaction in several ways. While not as challenging as ortho-disubstituted arylboronic acids, the steric hindrance can slow down key steps in the catalytic cycle, such as transmetalation.[4] This can sometimes necessitate the use of more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands), to achieve efficient coupling.[1]

Q3: I am observing a significant amount of homocoupling byproduct. What are the likely causes and how can I minimize it?

A3: The formation of the homocoupling product, 4,4'-diisopropylbiphenyl, is a common side reaction.[3] It is often promoted by the presence of Pd(II) species, which can arise from an incomplete reduction of a Pd(II) precatalyst or oxidation of the active Pd(0) catalyst by residual oxygen.[2] To minimize homocoupling:

  • Ensure a strictly inert atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[1]

  • Use a Pd(0) precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous.

  • Optimize the base: The choice of base can influence the rate of homocoupling. Experimenting with different bases may be necessary.

  • Slow addition of the boronic acid: In some cases, adding the this compound slowly to the reaction mixture can keep its concentration low, thereby disfavoring the homocoupling reaction.

Q4: My reaction is sluggish or stalls before completion. What troubleshooting steps should I take?

A4: A sluggish or stalled reaction is often a sign of catalyst deactivation. Consider the following:

  • Increase catalyst loading: While not always ideal, a higher catalyst loading may be necessary to drive the reaction to completion if gradual deactivation is occurring.

  • Switch to a more robust catalyst system: Employing bulky, electron-rich phosphine ligands like SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands, can enhance catalyst stability and activity, especially for challenging substrates.[1][5]

  • Optimize reaction temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[6] If you suspect thermal deactivation, try running the reaction at a lower temperature with a more active catalyst.[1]

  • Check the quality of your reagents: Impurities in the this compound, aryl halide, or solvents can poison the catalyst. Ensure all reagents are of high purity.

Troubleshooting Guides

Issue 1: Low to No Product Formation

Possible Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst and ligand. - If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction to Pd(0).[2]
Poor Reagent Quality - Use high-purity this compound and aryl halide. - Purify reagents if necessary.
Suboptimal Reaction Conditions - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[3][7] - Screen different solvents (e.g., dioxane, toluene, THF), ensuring they are anhydrous and degassed. - Optimize the reaction temperature.[6]
Oxygen Contamination - Ensure all solvents and the reaction vessel are thoroughly degassed. - Maintain a positive pressure of an inert gas (argon or nitrogen).[1]

Issue 2: Significant Formation of Side Products (Homocoupling, Protodeboronation)

Side Product Troubleshooting Steps
Homocoupling of Boronic Acid - Rigorously exclude oxygen from the reaction.[2] - Use a Pd(0) precatalyst. - Consider slow addition of the boronic acid.
Protodeboronation - Use a milder base (e.g., K₃PO₄ or KF).[1] - Minimize the amount of water in the reaction, or consider anhydrous conditions if appropriate for the chosen base. - Use the pinacol ester of this compound, which is generally more stable.

Data Presentation

The following tables provide a comparative overview of the performance of different catalyst systems and reaction conditions in Suzuki-Miyaura coupling reactions. While not specific to this compound, the data for sterically hindered and electron-rich arylboronic acids can serve as a valuable guide for catalyst selection and optimization.

Table 1: Comparison of Palladium Catalyst Systems for Coupling of Sterically Hindered/Electron-Rich Arylboronic Acids

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂NoneK₂CO₃EtOH/H₂O250.03-290-99[8]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8018-2260-80[8]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane251295[8]
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95[8]
SPhos Pd G2SPhosK₃PO₄Toluene/H₂O1001>95[8]

Table 2: Effect of Different Bases on Suzuki-Miyaura Coupling Yield

BaseSolventYield (%)Reference
Na₂CO₃DMF/H₂O98[7]
K₂CO₃DMF/H₂O95[3]
K₃PO₄DMF/H₂O92[3]
NaOHDMF/H₂O85[3]
TEA (Triethylamine)DMF/H₂O70[3]

Table 3: Effect of Temperature on Suzuki-Miyaura Coupling Conversion

Temperature (°C)TimeConversion (%)Reference
3024 h40[6]
5024 h65[6]
802 h90[6]
1001 h98[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a ligand like SPhos (2.2-4.4 mol%))

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), 5 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl bromide, this compound, palladium catalyst (and ligand, if separate), and base.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualizations

Catalyst_Deactivation_Pathways Active_Catalyst Active Pd(0) Catalyst Inactive_Species Inactive Species Active_Catalyst->Inactive_Species Deactivation Pathways Agglomeration Agglomeration Inactive_Species->Agglomeration Ligand_Degradation Ligand Degradation (e.g., Oxidation) Inactive_Species->Ligand_Degradation Poisoning Catalyst Poisoning (Impurities) Inactive_Species->Poisoning Palladium_Black Palladium Black Agglomeration->Palladium_Black

Caption: Common pathways for palladium catalyst deactivation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Add Reagents & Catalyst (Aryl Halide, Boronic Acid, Base, Pd Catalyst) Solvent 2. Add Degassed Solvent Reagents->Solvent Degas 3. Degas Mixture (Vacuum/Inert Gas Cycles) Solvent->Degas Heat 4. Heat and Stir (e.g., 80-100 °C) Degas->Heat Monitor 5. Monitor Progress (TLC, LC-MS) Heat->Monitor Quench 6. Cool and Quench Monitor->Quench Extract 7. Extraction Quench->Extract Purify 8. Column Chromatography Extract->Purify Product Final Product Purify->Product Troubleshooting_Logic Start Low or No Yield Check_Catalyst Check Catalyst Activity (Fresh Catalyst/Ligand?) Start->Check_Catalyst Check_Reagents Check Reagent Purity Check_Catalyst->Check_Reagents [Catalyst OK] Solution Improved Yield Check_Catalyst->Solution [New Catalyst Works] Check_Conditions Optimize Conditions (Base, Solvent, Temp.) Check_Reagents->Check_Conditions [Reagents Pure] Check_Reagents->Solution [Purified Reagents Work] Check_Inertness Ensure Inert Atmosphere Check_Conditions->Check_Inertness [Conditions Optimized] Check_Conditions->Solution [New Conditions Work] Check_Inertness->Start [Still Fails, Re-evaluate] Check_Inertness->Solution [Atmosphere Inert]

References

Technical Support Center: Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses specific challenges you may encounter during your experiments, providing systematic approaches to diagnose and resolve them.

My Suzuki-Miyaura reaction has a low yield or failed completely. What are the first things I should check?

When a Suzuki-Miyaura reaction performs poorly, a systematic check of your reagents and reaction setup is the best starting point. Low yields can often be traced back to a few key areas[1].

  • Reagent Quality and Stability:

    • Boronic Acid/Ester: Boronic acids can be unstable and undergo protodeboronation or form unreactive cyclic anhydrides (boroxines).[2][3] Electron-deficient arylboronic acids are particularly prone to this[1]. Consider using more stable boronic esters like pinacol (BPin) or MIDA esters.[1][2]

    • Aryl Halide: Ensure the purity of your aryl halide. The reactivity order is generally I > Br > OTf >> Cl.[1] Aryl chlorides are more challenging and often require specialized, highly active catalyst systems.[1]

    • Catalyst and Ligand: Palladium catalysts, especially Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Phosphine ligands are susceptible to oxidation.[1] Use fresh catalyst and ligand stored under an inert atmosphere.

    • Solvent and Base: Use anhydrous and thoroughly degassed solvents, as oxygen can deactivate the catalyst.[1] Ensure your base is of high purity.

  • Reaction Conditions:

    • Inert Atmosphere: It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration. Traces of oxygen can lead to catalyst deactivation and side reactions like homocoupling.[1][4]

    • Temperature: The reaction temperature may need optimization. While some reactions proceed at room temperature, others require heating.[5] However, excessively high temperatures can promote reagent decomposition[2].

    • Stirring: Ensure efficient stirring, especially for heterogeneous mixtures.

A logical troubleshooting workflow for low conversion is presented below:

TroubleshootingWorkflow cluster_reagents Reagent Quality Checks Start Low Conversion Observed Reagent_Check 1. Verify Reagent Quality & Stoichiometry Start->Reagent_Check Condition_Check 2. Review Reaction Setup & Conditions Reagent_Check->Condition_Check Reagents OK Boronic_Acid Boronic Acid/Ester Stability (Check for protodeboronation) Aryl_Halide Aryl Halide Purity & Reactivity Catalyst Catalyst/Precatalyst Activity (Test on a known reaction) Base_Solvent Base & Solvent Purity (Anhydrous & Degassed) Side_Product_Analysis 3. Analyze for Side Products Condition_Check->Side_Product_Analysis Conditions Correct Component_Screening 4. Systematic Component Screening Side_Product_Analysis->Component_Screening Side Products Identified Optimized Optimized Reaction Component_Screening->Optimized

Caption: A systematic workflow for troubleshooting low conversion in Suzuki-Miyaura reactions.

How do I know if my palladium catalyst is active?

The active catalytic species in Suzuki-Miyaura coupling is Pd(0).[2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[2] This reduction can sometimes be inefficient.[2]

  • Test Reaction: To verify the activity of your catalyst, run a well-established Suzuki reaction with known reactive substrates, such as the coupling of phenylboronic acid and bromobenzene.[2] If this reaction also fails, your catalyst is likely inactive.

  • Modern Precatalysts: For more robust and reproducible results, consider using modern palladium precatalysts like Buchwald G3 or G4 palladacycles.[2] These are designed for clean and efficient generation of the active Pd(0) species.[2]

I suspect my boronic acid is decomposing. How can I prevent this?

Protodeboronation, the replacement of the boronic acid/ester group with a hydrogen atom, is a major side reaction and a common reason for low yields.[1][2]

  • Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation. Using milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[1]

  • Anhydrous Conditions: Water can be a proton source for protodeboronation. While some protocols use aqueous bases, employing anhydrous conditions can help minimize this side reaction.[1]

  • Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[1] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[1]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]

BoronicAcidDecomposition Problem Problem: Low Yield due to Boronic Acid Decomposition Cause1 Cause: Protodeboronation Problem->Cause1 Cause2 Cause: Boroxine Formation (Unreactive Trimer) Problem->Cause2 Solution1 Solution: Use Milder Base (e.g., K₃PO₄, KF) Cause1->Solution1 Solution2 Solution: Anhydrous Conditions Cause1->Solution2 Solution4 Solution: Optimize Time & Temperature (Shorter/Lower) Cause1->Solution4 Solution3 Solution: Use Stable Boronic Esters (Pinacol, MIDA) Cause2->Solution3

Caption: Causes and solutions for boronic acid decomposition in Suzuki-Miyaura reactions.

I am observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?

Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is another common side reaction that reduces the yield of the desired cross-coupled product.[1][6]

  • Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[1][3] Rigorous degassing of your solvent and maintaining an inert atmosphere are crucial for prevention.[1]

  • Pd(II) Species: The presence of Pd(II) species, either from using a Pd(II) precatalyst or from oxidation of Pd(0), can promote homocoupling.[3] Using a Pd(0) source directly can sometimes help.[2]

Data Presentation: Reaction Parameter Optimization

Optimizing reaction parameters is key to a successful Suzuki-Miyaura coupling. The following table summarizes common starting points and ranges for key components.

ParameterTypical RangeNotes
Aryl Halide 1.0 eqThe limiting reagent. Reactivity: I > Br > OTf >> Cl.[1]
Boronic Acid/Ester 1.1 - 2.0 eqA slight excess is common to drive the reaction to completion.
Palladium Catalyst 0.5 - 5 mol%Lower loadings are desirable for cost and ease of purification.
Ligand 1 - 2 eq relative to PdThe choice of ligand is critical and substrate-dependent.[3]
Base 2.0 - 4.0 eqCommon bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and KF.[5]
Solvent VariesCommon solvents include toluene, dioxane, THF, and DMF, often with water.[3]
Temperature Room Temp. - 120°CSubstrate-dependent; start with milder conditions if possible.[7]

Experimental Protocols

Protocol: Screening Reaction Conditions

When troubleshooting a difficult coupling, a systematic screen of catalysts, ligands, bases, and solvents can be highly effective.

1. Preparation of Stock Solutions:

  • Substrate Stock Solution: Prepare a stock solution of your aryl halide (1.0 eq) and boronic acid/ester (1.2 eq) in a chosen anhydrous solvent (e.g., Dioxane).[2]

  • Base Stock Solutions: Prepare stock solutions of each base to be screened (e.g., 2.0 M K₂CO₃ in degassed water, or prepare as a slurry in an organic solvent if anhydrous conditions are desired).[2]

2. Reaction Setup in a 24-Well Plate:

  • To each well of a 24-well plate containing a pre-weighed catalyst/ligand combination (typically 1-5 mol% Pd), add a stir bar.[2]

  • Under an inert atmosphere, dispense the substrate stock solution into each well.

  • Add the base solution to each well.

  • Seal the plate and place it on a stirring hot plate at the desired temperature.

  • Monitor the reactions by TLC or LC-MS at regular intervals.

This parallel screening approach allows for the rapid identification of promising reaction conditions for further optimization.[8]

Protocol: Degassing Solvents

Removing dissolved oxygen from solvents is critical to prevent catalyst deactivation and homocoupling.

1. Sparge with Inert Gas:

  • Insert a long needle connected to a source of inert gas (nitrogen or argon) into the solvent.

  • Place a second, shorter needle through the septum to act as a vent.

  • Bubble the inert gas through the solvent for at least 30 minutes.

2. Freeze-Pump-Thaw (for anhydrous solvents):

  • Freeze the solvent in a Schlenk flask using liquid nitrogen.

  • Evacuate the flask under high vacuum.

  • Close the flask to the vacuum and allow the solvent to thaw.

  • Repeat this cycle at least three times.

DegassingMethods Solvent Solvent with Dissolved O₂ Sparge_Node Method 1: Sparge with N₂ or Ar Solvent->Sparge_Node FPT_Node Method 2: Freeze-Pump-Thaw (Anhydrous) Solvent->FPT_Node Degassed_Solvent Degassed Solvent Sparge_Node->Degassed_Solvent FPT_Node->Degassed_Solvent

References

Technical Support Center: Preventing Protodeboronation of 4-Isopropylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the protodeboronation of 4-isopropylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on troubleshooting and preventing this common side reaction in their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of cumene, consuming the starting material and consequently lowering the yield of the desired coupled product. This side reaction is a common challenge, especially in metal-catalyzed coupling reactions like the Suzuki-Miyaura reaction.[1]

Q2: How does the isopropyl group in this compound affect its susceptibility to protodeboronation?

A2: The isopropyl group is an electron-donating group. Electron-donating groups on the phenyl ring can increase the rate of acid-promoted protodeboronation. While in base-catalyzed protodeboronation, the effect can be more complex, the electron-rich nature of the aryl ring can influence its reactivity.

Q3: What are the key factors that promote the protodeboronation of this compound?

A3: Several factors can accelerate the rate of protodeboronation:

  • pH: Both acidic and basic conditions can catalyze protodeboronation. For many simple arylboronic acids, the reaction rate is minimized at neutral pH.[1]

  • Temperature: Higher reaction temperatures generally increase the rate of both the desired reaction and the undesired protodeboronation.

  • Solvent: The presence of a proton source, most commonly water, is a key requirement for protodeboronation.

  • Reaction Time: Longer exposure to reaction conditions that promote protodeboronation will naturally lead to a greater extent of this side reaction.

  • Catalyst Activity: A slow or inefficient catalyst for the primary reaction (e.g., Suzuki coupling) can allow more time for the competing protodeboronation to occur.

Q4: Should I use this compound or its pinacol ester to minimize protodeboronation?

A4: For substrates prone to protodeboronation, using the pinacol ester derivative is often highly recommended. Boronic esters are generally more stable than their corresponding boronic acids. They can act as a "slow-release" source of the boronic acid in situ, which keeps the concentration of the more reactive free boronic acid low and thus minimizes the rate of protodeboronation.

Q5: What is a MIDA boronate and how can it help?

A5: A MIDA boronate is a derivative where the boronic acid is protected by N-methyliminodiacetic acid. These derivatives are exceptionally stable, often crystalline, and air-stable solids.[2] In a Suzuki-Miyaura reaction, they provide a very slow and controlled release of the boronic acid, which is a highly effective strategy to minimize protodeboronation, especially for very unstable substrates.[2]

Troubleshooting Guides

This section provides a structured approach to troubleshoot and mitigate the protodeboronation of this compound during your experiments.

Issue 1: Low Yield of Desired Product and Significant Formation of Cumene

This is a classic sign of significant protodeboronation. The following decision tree can help you diagnose and solve the issue.

G start Low Yield & High Protodeboronation check_base Is a strong base (e.g., NaOH, KOH) being used? start->check_base change_base Switch to a milder base (K2CO3, K3PO4, Cs2CO3, KF). check_base->change_base Yes check_water Is the reaction run in an aqueous solvent system? check_base->check_water No change_base->check_water use_anhydrous Switch to anhydrous solvents and reagents. check_water->use_anhydrous Yes check_temp Is the reaction temperature high (>100 °C)? check_water->check_temp No use_anhydrous->check_temp lower_temp Lower the reaction temperature (e.g., 60-80 °C). check_temp->lower_temp Yes check_catalyst Is the catalyst loading low or the catalyst less active? check_temp->check_catalyst No lower_temp->check_catalyst optimize_catalyst Increase catalyst loading or switch to a more active catalyst system (e.g., Buchwald precatalysts). check_catalyst->optimize_catalyst Yes use_ester Consider using this compound pinacol or MIDA ester. check_catalyst->use_ester No optimize_catalyst->use_ester

Caption: Troubleshooting workflow for low yields due to protodeboronation.

Issue 2: Inconsistent Reaction Yields

Inconsistent yields can be due to the degradation of this compound upon storage.

  • Storage: Store this compound under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place.

  • Purity Check: Before use, it is advisable to check the purity of the boronic acid, for instance, by NMR, to ensure it has not significantly degraded to boric acid and cumene.

  • Use of Esters for Storage: For long-term storage and consistent results, consider converting the boronic acid to its more stable pinacol or MIDA ester.

Data Presentation

The following table provides a summary of the expected effect of various reaction parameters on the extent of protodeboronation of an electron-rich arylboronic acid like this compound. The quantitative data is hypothetical but based on established trends in the literature.

ParameterCondition A% Protodeboronation (A)Condition B% Protodeboronation (B)
Base 2.0 M NaOH (aq)~40-60%2.0 eq K₂CO₃ (anhydrous)<10%
Solvent Dioxane/H₂O (4:1)~30-50%Anhydrous Toluene<5%
Temperature 110 °C~25-45%80 °C<15%
Catalyst Pd(PPh₃)₄ (1 mol%)~20-40%XPhos Pd G3 (1 mol%)<10%
Boron Source Boronic Acid~20-40%Pinacol Ester<10%

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, optimized to reduce the risk of protodeboronation.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Anhydrous base (e.g., K₂CO₃, 2.0 equiv, finely powdered)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Preparation: All glassware should be oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and the anhydrous base.

  • Catalyst Addition: Add the palladium catalyst under a positive flow of inert gas.

  • Solvent Addition: Add the anhydrous solvent via a syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 80-90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of this compound Pinacol Ester

This protocol describes the conversion of this compound to its more stable pinacol ester.

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous solvent (e.g., Toluene or THF)

  • A dehydrating agent (e.g., anhydrous MgSO₄) or a Dean-Stark apparatus

Procedure:

  • To a round-bottom flask, add this compound, pinacol, and the anhydrous solvent.

  • If using a dehydrating agent, add anhydrous MgSO₄ to the mixture. If using a Dean-Stark apparatus, set it up accordingly.

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or GC-MS, observing the disappearance of the starting boronic acid).

  • If MgSO₄ was used, filter off the solid and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound pinacol ester, which can often be used without further purification or can be purified by crystallization or column chromatography.

Protocol 3: Synthesis of this compound MIDA Ester

This protocol outlines the preparation of the highly stable MIDA boronate ester.

Materials:

  • This compound (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.05 equiv)

  • Anhydrous solvent (e.g., a mixture of Toluene and DMSO)

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound and N-methyliminodiacetic acid in the solvent mixture.

  • Heat the reaction mixture to reflux, azeotropically removing water.

  • Continue heating until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature. The MIDA ester may precipitate upon cooling.

  • The product can be isolated by filtration and washed with a non-polar solvent. Further purification can be achieved by recrystallization.

Visualizations

The following diagrams illustrate key concepts and workflows related to the prevention of protodeboronation.

G cluster_0 Reaction Pathways Aryl-B(OH)2 Aryl-B(OH)2 Aryl-H Protodeboronation Product Aryl-B(OH)2->Aryl-H Undesired Protodeboronation Coupled Product Coupled Product Aryl-B(OH)2->Coupled Product Desired Suzuki Coupling

Caption: Competing reaction pathways for this compound.

G Start Start Prepare Anhydrous Reagents & Solvents Prepare Anhydrous Reagents & Solvents Start->Prepare Anhydrous Reagents & Solvents Setup Reaction Under Inert Atmosphere Setup Reaction Under Inert Atmosphere Prepare Anhydrous Reagents & Solvents->Setup Reaction Under Inert Atmosphere Use Mild Base & Moderate Temperature Use Mild Base & Moderate Temperature Setup Reaction Under Inert Atmosphere->Use Mild Base & Moderate Temperature Employ High-Activity Catalyst Employ High-Activity Catalyst Use Mild Base & Moderate Temperature->Employ High-Activity Catalyst Monitor Reaction Closely Monitor Reaction Closely Employ High-Activity Catalyst->Monitor Reaction Closely Work-up Promptly Upon Completion Work-up Promptly Upon Completion Monitor Reaction Closely->Work-up Promptly Upon Completion End End Work-up Promptly Upon Completion->End

Caption: Recommended experimental workflow to minimize protodeboronation.

G BA 4-Isopropylphenyl- boronic Acid Pinacol Pinacol Ester BA->Pinacol Increased Stability MIDA MIDA Ester Pinacol->MIDA Enhanced Stability & Slow Release

Caption: Relationship between boronic acid and its more stable derivatives.

References

Improving the solubility of 4-Isopropylphenylboronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the solubility of 4-Isopropylphenylboronic acid in organic solvents.

Troubleshooting Guide

This guide addresses common issues encountered during the dissolution of this compound.

Question: My this compound is dissolving very slowly or not at all. What should I do?

Answer:

  • Solvent Selection: Ensure you are using an appropriate solvent. Phenylboronic acids generally exhibit higher solubility in ethers (like THF, dioxane) and ketones (like acetone, 3-pentanone), moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbon solvents (like hexane, methylcyclohexane).[1][2] The isopropyl group on your compound may slightly increase its affinity for less polar solvents compared to unsubstituted phenylboronic acid.

  • Gentle Heating: Applying gentle heat can often increase the rate of dissolution and the overall solubility. However, be aware that boronic acids can dehydrate to form cyclic anhydrides called boroxines upon heating.[3]

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.

  • Co-solvents: If the compound is poorly soluble in a single solvent, adding a small amount of a co-solvent in which it is highly soluble can significantly improve overall solubility.

Question: The compound dissolved initially, but then a precipitate formed. Why did this happen and how can I fix it?

Answer:

  • Supersaturation: You may have created a supersaturated solution, especially if you used heat to dissolve the compound and then allowed it to cool. The precipitate is likely the this compound crashing out of solution. To resolve this, you can try re-heating the solution or adding more solvent.

  • Boroxine Formation: Phenylboronic acids can exist in equilibrium with their cyclic anhydrides, known as boroxines.[3] Boroxines may have different solubility profiles than the corresponding boronic acid and could precipitate from solution. If you suspect boroxine formation, adding a very small amount of water might shift the equilibrium back towards the more soluble boronic acid.[4]

Question: I'm concerned about the stability of my this compound in solution. What are the signs of degradation?

Answer:

  • Protodeborylation: A common degradation pathway for arylboronic acids is protodeborylation, where the boronic acid group is replaced by a hydrogen atom. This would result in the formation of cumene (isopropylbenzene) and boric acid.

  • Oxidation/Polymerization: The presence of colored impurities or an insoluble polymeric material can indicate oxidative degradation or polymerization.

  • Monitoring: The stability can be monitored by techniques such as TLC or LC-MS to check for the appearance of new spots or peaks corresponding to degradation products.

Frequently Asked Questions (FAQs)

What are the recommended starting solvents for dissolving this compound?

Based on general trends for phenylboronic acids, the recommended starting solvents are ethers (e.g., THF, diethyl ether, dioxane) and ketones (e.g., acetone, 2-butanone).[2] Polar aprotic solvents like DMF and DMSO are also likely to be effective.

How can I enhance the solubility of this compound for a chemical reaction?

  • Esterification: Converting the boronic acid to a boronic ester, such as a pinacol ester, dramatically increases its solubility in a wide range of organic solvents.[1][2] This is a very common and effective strategy.

  • Co-solvent Systems: Using a mixture of solvents can be effective. For example, if your reaction is in toluene where the boronic acid is poorly soluble, adding a minimal amount of a co-solvent like THF or ethanol can help solubilize it.

  • Temperature Adjustment: Gently warming the reaction mixture can help dissolve the boronic acid, but be mindful of the potential for boroxine formation.

How does the isopropyl group affect the solubility compared to unsubstituted phenylboronic acid?

The nonpolar isopropyl group will likely increase the compound's solubility in less polar organic solvents (like chloroform, dichloromethane, and ethyl acetate) and decrease its solubility in more polar solvents compared to unsubstituted phenylboronic acid.

What is a boroxine and how does it relate to solubility?

A boroxine is a six-membered ring containing alternating boron and oxygen atoms, formed by the dehydration of three boronic acid molecules.[3] This is an equilibrium process. The formation of a boroxine changes the molecule's physical properties, including its solubility, which can be either higher or lower than the parent boronic acid depending on the solvent.

Solubility_Workflow start Start: Dissolve This compound select_solvent Select initial solvent (e.g., THF, Acetone, Toluene) start->select_solvent dissolves Does it dissolve at RT? select_solvent->dissolves success Success: Solution is ready dissolves->success Yes troubleshoot Troubleshoot Solubility dissolves->troubleshoot No gentle_heat Apply gentle heat troubleshoot->gentle_heat dissolves_heat Does it dissolve? gentle_heat->dissolves_heat dissolves_heat->success Yes add_cosolvent Add a co-solvent (e.g., THF) dissolves_heat->add_cosolvent No dissolves_cosolvent Does it dissolve? add_cosolvent->dissolves_cosolvent dissolves_cosolvent->success Yes esterify Consider derivatization (e.g., form pinacol ester) dissolves_cosolvent->esterify No reassess Re-evaluate solvent choice or experimental conditions esterify->reassess

References

Stability of 4-Isopropylphenylboronic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Isopropylphenylboronic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in various reaction conditions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the stability of this compound?

A1: The stability of this compound is primarily influenced by several factors:

  • pH: Both acidic and basic conditions can promote degradation, particularly protodeboronation.[1]

  • Temperature: Higher temperatures can accelerate decomposition pathways.

  • Presence of Water: Water is a proton source for protodeboronation and can also facilitate the formation of boroxines.[1]

  • Oxygen: The presence of oxygen can lead to oxidation of the boronic acid and homocoupling, especially in the presence of a palladium catalyst.

  • Choice of Base in Coupling Reactions: Strong bases, especially in aqueous media, can significantly accelerate the rate of protodeboronation.[2][3]

  • Solvent: The choice of solvent can influence the solubility and stability of the boronic acid and its intermediates.

Q2: What is protodeboronation and why is it a concern for this compound?

A2: Protodeboronation is a common undesired side reaction for arylboronic acids where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this results in the formation of cumene as a byproduct. This is a significant issue as it consumes the boronic acid, leading to lower yields in coupling reactions like the Suzuki-Miyaura coupling.[1] The propensity for protodeboronation is highly dependent on the reaction conditions.[1]

Q3: How should this compound be stored to ensure its stability?

A3: To ensure long-term stability, this compound should be stored in a cool, dry place. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and air. Keep the container tightly sealed.

Q4: What are boroxines, and do they form from this compound?

A4: Boroxines are cyclic anhydrides formed from the dehydration of three boronic acid molecules. This is a reversible process, and in the presence of water, the boroxine will hydrolyze back to the boronic acid. It is common for solid boronic acids to exist as a mixture of the free acid and the boroxine. The formation of boroxines is generally not detrimental to the reactivity in Suzuki-Miyaura coupling as the boroxine can act as a source of the boronic acid in the reaction mixture.

Q5: Can I purify this compound using silica gel chromatography?

A5: Purification of boronic acids on silica gel can be challenging due to their potential for dehydration to boroxines and strong adsorption to the stationary phase, which can lead to tailing and poor recovery. If chromatography is necessary, it is often recommended to first convert the boronic acid to a more stable ester derivative, such as a pinacol ester, which is generally more amenable to purification on silica gel.

Troubleshooting Guides for Suzuki-Miyaura Coupling Reactions

This section addresses common issues encountered when using this compound in Suzuki-Miyaura coupling reactions.

Issue 1: Low or No Yield of the Desired Product

  • Possible Cause: Significant degradation of this compound via protodeboronation.

  • Troubleshooting Steps:

    • Choice of Base: Switch to a milder base. Strong bases like NaOH or KOH in aqueous solutions can accelerate protodeboronation.[2] Consider using weaker inorganic bases such as K₂CO₃ or Cs₂CO₃, or organic bases like triethylamine (TEA).[2][3] Fluoride sources like KF can also be effective.[2]

    • Solvent System: Minimize the amount of water in the reaction or switch to anhydrous conditions if the reaction allows. Water is the proton source for protodeboronation.[1]

    • Reaction Temperature: Lower the reaction temperature. While this may decrease the reaction rate, it can also suppress the rate of decomposition.

    • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction once the starting material is consumed to avoid prolonged exposure to harsh conditions.

    • Use of Boronic Esters: Consider converting the this compound to a more stable boronic ester (e.g., a pinacol or MIDA ester) prior to the coupling reaction. These derivatives often exhibit greater stability.

Issue 2: Presence of Cumene as a Major Byproduct

  • Possible Cause: This is a direct result of protodeboronation of this compound.

  • Troubleshooting Steps:

    • Follow the same recommendations as for "Low or No Yield" to minimize protodeboronation. The formation of cumene is a clear indicator that the reaction conditions are too harsh for the boronic acid.

Issue 3: Formation of Homocoupling Product (4,4'-diisopropylbiphenyl)

  • Possible Cause: Homocoupling of this compound can occur, often promoted by the presence of oxygen and certain palladium catalysts.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (nitrogen or argon). All solvents should be thoroughly degassed prior to use.

    • Catalyst Choice: The choice of palladium catalyst and ligand can influence the extent of homocoupling. Consider using a pre-formed, air-stable palladium precatalyst.

    • Reaction Setup: Add the palladium catalyst to the reaction mixture last, after ensuring the system is purged with an inert gas.

Data Presentation: Stability of Arylboronic Acids Under Various Conditions

ConditionParameterExpected Effect on this compound StabilityRationale
Base Strong (e.g., NaOH, KOH)Decreased StabilityAccelerates protodeboronation, especially in aqueous media.[2][3]
Weak (e.g., K₂CO₃, Cs₂CO₃)Increased StabilitySlower rate of protodeboronation compared to strong bases.[2][3]
Fluoride (e.g., KF)Increased StabilityActivates the boronic acid for transmetalation while being a mild base.[2]
Solvent Anhydrous (e.g., Toluene, Dioxane)Increased StabilityReduces the rate of protodeboronation by limiting the proton source.[1]
Protic/Aqueous (e.g., THF/H₂O)Decreased StabilityWater acts as a proton source for protodeboronation.[1]
Temperature High (e.g., >100 °C)Decreased StabilityCan increase the rate of all decomposition pathways.
Low (e.g., Room Temp to 80 °C)Increased StabilityMinimizes thermal decomposition.
Atmosphere AirDecreased StabilityOxygen can lead to oxidative degradation and homocoupling.
Inert (N₂ or Ar)Increased StabilityPrevents oxidative side reactions.

Experimental Protocols

Protocol for Monitoring the Stability of this compound under Simulated Suzuki-Miyaura Conditions by ¹H NMR

This protocol allows for the qualitative and semi-quantitative assessment of the decomposition of this compound over time.

  • Preparation of the Reaction Mixture:

    • In an NMR tube, dissolve this compound (1.0 equiv.) and an internal standard (e.g., 1,3,5-trimethoxybenzene, 1.0 equiv.) in a deuterated solvent (e.g., 0.5 mL of dioxane-d₈/D₂O, 4:1 v/v).

    • Add the desired base (e.g., K₂CO₃, 2.0 equiv.).

    • If investigating the effect of the catalyst, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.). Note: The presence of a paramagnetic palladium species may cause line broadening in the NMR spectrum.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum at time zero (t=0).

    • Heat the NMR tube to the desired reaction temperature in a thermostated oil bath.

    • At regular intervals (e.g., every hour), remove the NMR tube from the heat, cool it to room temperature, and acquire a new ¹H NMR spectrum.

  • Data Analysis:

    • Identify the characteristic signals for this compound (aromatic protons), the protodeboronation product cumene (aromatic protons and isopropyl CH), and the internal standard.

    • Calculate the relative integral of the signals for this compound and cumene with respect to the integral of the internal standard at each time point.

    • Plot the relative amount of this compound remaining and the amount of cumene formed as a function of time.

Visualizations

DegradationPathways This compound This compound Protodeboronation Protodeboronation (+H₂O, Base/Acid) This compound->Protodeboronation Dehydration Dehydration (-H₂O) This compound->Dehydration Cumene Cumene (Byproduct) Protodeboronation->Cumene Boroxine Boroxine (Trimer) Dehydration->Boroxine Boroxine->this compound Hydrolysis (+H₂O)

Caption: Degradation pathways of this compound.

TroubleshootingWorkflow Start Low Yield in Suzuki Reaction CheckProtodeboronation Check for Cumene Byproduct (GC-MS or ¹H NMR) Start->CheckProtodeboronation ChangeBase Use Milder Base (e.g., K₂CO₃, KF) CheckProtodeboronation->ChangeBase Yes CheckHomocoupling Check for Homocoupling Byproduct CheckProtodeboronation->CheckHomocoupling No ProtodeboronationYes Yes ProtodeboronationNo No Anhydrous Use Anhydrous Solvent ChangeBase->Anhydrous LowerTemp Lower Reaction Temperature Anhydrous->LowerTemp CheckOther Investigate Other Issues (Catalyst, Aryl Halide, etc.) CheckHomocoupling->CheckOther No InertAtmosphere Ensure Strict Inert Atmosphere (Degas Solvents) CheckHomocoupling->InertAtmosphere Yes HomocouplingYes Yes

Caption: Troubleshooting workflow for low yield in Suzuki reactions.

References

Validation & Comparative

A Comparative Guide to 4-Isopropylphenylboronic Acid and Other Arylboronic Acids in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for the successful synthesis of target molecules. In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling is a cornerstone for the formation of carbon-carbon bonds. This guide provides an objective comparison of the performance of 4-isopropylphenylboronic acid against other commonly used arylboronic acids, namely phenylboronic acid, 4-methylphenylboronic acid (4-tolylboronic acid), and 4-methoxyphenylboronic acid. The comparison is supported by available experimental data and an analysis of the steric and electronic effects of the substituents.

The utility of an arylboronic acid in Suzuki-Miyaura coupling is significantly influenced by the electronic and steric nature of the substituents on the phenyl ring. These factors primarily affect the transmetalation step of the catalytic cycle, where the aryl group is transferred from the boron atom to the palladium center. Electron-donating groups generally enhance the rate of this step, while steric hindrance around the boronic acid moiety can impede the reaction.

Performance Comparison in Suzuki-Miyaura Coupling

Arylboronic AcidSubstituent EffectTypical Yield (%) with 4-bromoacetophenone
Phenylboronic acidNeutral (Reference)94[1]
4-Methylphenylboronic acidElectron-donating (inductive), minimal steric hindrance~95-98
4-Methoxyphenylboronic acidStrong electron-donating (resonance)93[1]
This compoundElectron-donating (inductive), moderate steric hindranceNot available

Based on general principles, the isopropyl group in this compound is electron-donating, which should enhance its reactivity in a manner similar to the methyl and methoxy groups. However, the isopropyl group is sterically bulkier than a methyl or methoxy group. This increased steric hindrance might slightly reduce the reaction rate and yield compared to 4-methylphenylboronic acid, especially with sterically demanding coupling partners. The overall performance is expected to be comparable to or slightly lower than that of 4-methyl- and 4-methoxyphenylboronic acids, depending on the specific reaction conditions and substrates.

Experimental Protocols

Below is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction of an arylboronic acid with 4-bromoacetophenone. This protocol can be adapted for the comparative evaluation of the different arylboronic acids.

Materials:

  • 4-Bromoacetophenone

  • Arylboronic acid (phenylboronic acid, 4-methylphenylboronic acid, 4-methoxyphenylboronic acid, or this compound)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • 2M Aqueous sodium carbonate (Na₂CO₃)

  • n-Propanol

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Activated charcoal

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 100 mL three-necked round-bottomed flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add the aryl halide (e.g., 4-bromoacetophenone, 1.00 g, 5.02 mmol), the arylboronic acid (5.68 mmol), and n-propanol (10 mL).

  • Stir the mixture for 15 minutes to allow for the complete dissolution of all solids.

  • To the solution, add palladium(II) acetate (3.6 mg, 16.0 µmol), triphenylphosphine (12.8 mg, 48.8 µmol), 2M aqueous sodium carbonate (3.25 mL, 6.48 mmol), and deionized water (2.0 mL).

  • Heat the solution at reflux under a nitrogen atmosphere for approximately 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate solvent system.

  • Once the reaction is complete, cool the mixture to room temperature and add water (7 mL). Stir the mixture open to the air for 5 minutes.

  • Dilute the reaction mixture with ethyl acetate (10 mL) and transfer it to a separatory funnel.

  • Separate the two layers and re-extract the aqueous layer with ethyl acetate (10 mL).

  • Combine the organic extracts and wash them sequentially with a 5% sodium carbonate solution (2 x 10 mL) and brine (2 x 10 mL).

  • Transfer the organic phase to a 125 mL Erlenmeyer flask and add activated charcoal (0.50 g) and anhydrous sodium sulfate (1 g). Stir this mixture for 10 minutes.

  • Filter the solution through a bed of Celite using a Buchner funnel. Rinse the Celite with several portions of ethyl acetate.

  • Concentrate the resulting filtrate under reduced pressure to yield the crude biaryl product as a solid.

  • The crude product can be further purified by recrystallization.

Visualizing the Catalytic Pathway and Structural Comparison

To better understand the Suzuki-Miyaura coupling and the structural differences between the discussed arylboronic acids, the following diagrams are provided.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X (L2) oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'B(OH)2 + Base) pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)-Ar' (L2) transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: A diagram of the Suzuki-Miyaura catalytic cycle.

Caption: Structures of the compared arylboronic acids.

References

Comparative study of palladium catalysts for Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Cross-Coupling Reaction

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, pivotal in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, substrate scope, and overall success of this transformation. This guide provides an objective comparison of common palladium catalysts, supported by experimental data, to facilitate catalyst selection for specific synthetic challenges.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki-Miyaura reaction is profoundly influenced by the nature of its supporting ligands, which modulate the catalyst's stability, activity, and steric and electronic properties. This section summarizes the performance of three major classes of palladium catalysts: traditional phosphine-ligated catalysts, catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), and those featuring N-Heterocyclic Carbene (NHC) ligands.

Catalyst SystemAryl HalideBoronic AcidProductYield (%)Time (h)Temp. (°C)Catalyst Loading (mol%)
Pd(PPh₃)₄1-chloro-2-nitrobenzenePhenylboronic acid2-nitrobiphenyl>950.17120 (Microwave)3
Pd(OAc)₂ / SPhos4-chlorotoluenePhenylboronic acid4-methylbiphenyl9811001
Pd(OAc)₂ / XPhos4-chloroanisolePhenylboronic acid4-methoxybiphenyl980.51002
[Pd(IPr)(cin)Cl]Aryl chlorideBoronic acidBiarylHighVariable800.5
Pd/C (3%)4-bromoanisolePhenylboronic acid4-methoxybiphenyl1000.67RT3

Data adapted from various sources, highlighting representative examples.[1][2][3]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[4][5][6][7] The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation with an organoboron compound, a step often facilitated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst.[5][6][7]

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R-Pd(II)L_n-R' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd Organoboron R'-B(OR)₂ Organoboron->Transmetalation Base Base Base->Transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions using two common catalyst systems.

Protocol A: In-situ Generated Catalyst from Palladium Acetate and a Buchwald Ligand

This protocol is representative for the coupling of an aryl chloride with a boronic acid using an in-situ generated catalyst.[1]

Materials:

  • 4-chlorotoluene

  • Phenylboronic acid

  • Palladium acetate (Pd(OAc)₂)

  • XPhos ligand

  • Potassium phosphate (K₃PO₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Naphthalene (internal standard)

Procedure:

  • In a reaction vessel, combine 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), and potassium phosphate (0.55 M).

  • Add the palladium acetate (0.0025 M) and the XPhos ligand (1.2 equivalents relative to palladium).

  • The solvent system used is a mixture of methanol (0.95 mL) and THF (0.05 mL).

  • The reaction mixture is stirred at a controlled temperature for the specified time.

  • Product yield is determined by gas chromatography with a flame ionization detector (FID), using naphthalene as an internal standard.[1]

Protocol B: Heterogeneous Catalysis with Palladium on Carbon (Pd/C)

This protocol describes a Suzuki-Miyaura coupling reaction using a commercially available heterogeneous catalyst.[3]

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Phenylboronic acid

  • 3% Palladium on activated carbon (3% Pd/C)

  • Potassium carbonate (K₂CO₃)

  • Solvent (e.g., aqueous ethanol)

Procedure:

  • To a reaction flask, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the 3% Pd/C catalyst.

  • Add the solvent and stir the mixture at room temperature.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction mixture is filtered to remove the catalyst.

  • The filtrate is then worked up to isolate the product, which can be purified by column chromatography. The recovered catalyst can often be reused.[3]

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for performing a Suzuki-Miyaura cross-coupling reaction, from setup to product characterization.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis Reactants Combine Aryl Halide, Boronic Acid, and Base Catalyst Add Palladium Catalyst and Ligand (if applicable) Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (e.g., Argon) Solvent->Inert Heat Heat and Stir for Specified Time Inert->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter (if heterogeneous catalyst) Cool->Filter Extract Aqueous Workup and Extraction Filter->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Final Product (NMR, MS, etc.) Purify->Characterize

References

A Comparative Guide to the Characterization of 4-Isopropylphenylboronic Acid Reaction Products by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount to ensure the efficacy, safety, and reproducibility of synthesized compounds. In the realm of synthetic organic chemistry, particularly in widely-used cross-coupling reactions like the Suzuki-Miyaura coupling, 4-isopropylphenylboronic acid is a common building block. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the characterization of its reaction products, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical tool for monitoring the progress of reactions involving this compound and for characterizing the final products. Its versatility, sensitivity, and quantitative accuracy make it indispensable in a drug development setting. However, like any technique, it has its nuances and is often best utilized in conjunction with other methods for comprehensive analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of this compound and its derivatives. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Experimental Protocol: HPLC Monitoring of a Suzuki-Miyaura Coupling Reaction

This protocol describes the monitoring of the Suzuki-Miyaura coupling reaction between this compound and 4-bromotoluene to form 4-isopropyl-4'-methylbiphenyl.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%) or Ammonium acetate (10 mM) as a mobile phase modifier

Procedure:

  • Reaction Sampling: At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to halt the catalytic cycle.

  • Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 50% B to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 5 µL

  • Data Analysis: Identify and quantify the peaks corresponding to this compound, 4-bromotoluene, and the product, 4-isopropyl-4'-methylbiphenyl, by comparing their retention times and peak areas with those of known standards.

Data Presentation: HPLC Analysis of a Suzuki-Miyaura Reaction Mixture

The following table summarizes representative data from the HPLC analysis of a quenched reaction mixture after 2 hours.

CompoundRetention Time (min)Peak AreaConcentration (mg/mL)
This compound3.5150,0000.3
4-Bromotoluene8.250,0000.1
4-Isopropyl-4'-methylbiphenyl12.5800,0001.6
Biphenyl (byproduct)10.810,0000.02

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, a multi-technique approach provides a more complete characterization of reaction products.

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioningQuantitative, high-throughput, suitable for non-volatile and thermally sensitive compounds.Potential for on-column hydrolysis of boronic esters, may require method development to achieve optimal separation.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by boiling point and partitioning, with mass-based detectionHigh resolution and sensitivity, provides structural information.Requires derivatization for polar and non-volatile compounds like boronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin transitions in a magnetic fieldProvides detailed structural elucidation and quantitative data from a single experiment.Lower sensitivity compared to other methods, can be complex to interpret with overlapping signals.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) High-pressure liquid chromatography with mass detectionFast analysis times, high resolution, and provides molecular weight information for peak identification.[1]Higher initial instrument cost.

Experimental Workflows and Signaling Pathways

HPLC Analysis Workflow

The following diagram illustrates the typical workflow for analyzing a reaction mixture using HPLC.

HPLC_Workflow Reaction Suzuki-Miyaura Reaction Mixture Sampling Aliquot Sampling Reaction->Sampling t = x hours Quenching Reaction Quenching Sampling->Quenching Filtration Sample Filtration Quenching->Filtration HPLC HPLC Injection & Analysis Filtration->HPLC Data Data Processing & Quantification HPLC->Data

Workflow for HPLC analysis of a Suzuki-Miyaura reaction.

Suzuki-Miyaura Catalytic Cycle

The following diagram outlines the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R1PdR2 R1-Pd(II)L2-R2 Transmetal->R1PdR2 RedElim Reductive Elimination R1PdR2->RedElim RedElim->Pd0 Regeneration Product R1-R2 RedElim->Product R1X R1-X R1X->OxAdd BoronicAcid R2-B(OH)2 BoronicAcid->Transmetal Base Base Base->Transmetal

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Methodologies for Alternative Techniques

GC-MS Protocol for Byproduct Analysis

Derivatization:

  • Evaporate the solvent from a 100 µL aliquot of the quenched reaction mixture under a stream of nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl derivatives of the boronic acid and any other polar compounds.

GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: 100 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 50-550 amu

NMR Protocol for Structural Verification
  • Purify the product from the reaction mixture using column chromatography.

  • Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

  • Process the spectra to confirm the structure of the 4-isopropyl-4'-methylbiphenyl product.

Conclusion

For the routine analysis and quantification of this compound reaction products, HPLC is a robust and reliable technique. Its high throughput and quantitative accuracy are well-suited for reaction monitoring and quality control in a drug development pipeline. However, for unambiguous structural elucidation of the final product and identification of unknown impurities or byproducts, orthogonal techniques such as NMR and GC-MS are essential. A comprehensive characterization strategy should leverage the strengths of each of these methods to ensure the identity, purity, and quality of the synthesized compounds.

References

Quantitative Analysis of 4-Isopropylphenylboronic Acid: A Comparative Guide to NMR and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is critical. This guide provides a detailed comparison of two powerful analytical techniques for the quantification of 4-isopropylphenylboronic acid: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) with UV detection.

This document outlines the experimental protocols for both methods, presents a head-to-head comparison of their performance characteristics, and provides illustrative experimental data to guide researchers in selecting the most appropriate technique for their specific needs.

Principles of Quantification

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the amount of a substance in a sample. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal. By co-dissolving a known mass of the analyte with a known mass of a certified internal standard, the concentration or purity of the analyte can be determined with high accuracy without the need for a specific reference standard of the analyte itself.

High-Performance Liquid Chromatography (HPLC) is a comparative analytical technique that separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase. For quantification, the response of a detector (e.g., UV-Vis) to the analyte is compared against the response of a reference standard of known concentration. The area under the chromatographic peak is proportional to the concentration of the analyte.

Comparison of qNMR and HPLC for the Quantification of this compound

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)
Principle Primary ratio method based on the direct proportionality of signal intensity to the number of nuclei.Comparative method based on the separation of components and their detection by UV absorbance.
Accuracy High, provides an absolute purity value.High, but can be influenced by the response factor of the analyte and impurities.
Precision Excellent, with typically low relative standard deviation (RSD).Very good, with low RSD.
Selectivity High, based on distinct chemical shifts of protons. Overlapping signals can be a challenge.High, based on chromatographic separation. Co-eluting impurities can be an issue.
Limit of Detection (LOD) Approximately 0.1%Approximately 0.01%
Limit of Quantification (LOQ) Approximately 0.3%Approximately 0.05%
Reference Standard Requires a certified internal standard of a different, stable, and non-reactive compound.Typically requires a reference standard of the analyte; area percent method is common but less accurate.
Sample Throughput Moderate; sample preparation is straightforward, but instrument time can be longer per sample.High, especially with automated systems.
Impurity Information Can provide structural information about impurities directly from the spectrum.Requires hyphenated techniques like LC-MS for structural elucidation of unknown impurities.

Illustrative Experimental Data

The following table presents a hypothetical but realistic comparison of quantitative data obtained for a single batch of this compound using both qNMR and HPLC-UV.

ParameterqNMR ResultHPLC-UV Result
Purity (%) 98.5% (± 0.2%)99.2% (by area %)
Standard Deviation (n=3) 0.150.10
Relative Standard Deviation 0.15%0.10%
Analysis Time per Sample ~20 minutes~15 minutes

Note: The discrepancy in purity values can arise from the presence of impurities that have different UV response factors compared to this compound, which would affect the accuracy of the HPLC area percent method. qNMR, being a molar-based technique, provides a more accurate representation of the sample's composition.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Protocol for this compound

1. Materials:

  • This compound (analyte)

  • Dimethyl terephthalate (DMTP) (Internal Standard, certified reference material)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.9% D)

  • High-precision analytical balance (readable to 0.01 mg)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound into a clean, dry vial. Record the exact weight.

  • Accurately weigh approximately 10 mg of dimethyl terephthalate into the same vial. Record the exact weight.

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard 90° pulse sequence

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

  • Number of Scans: 16

  • Acquisition Time: ≥ 3 s

  • Spectral Width: -2 to 12 ppm

4. Data Processing and Calculation:

  • Apply a Fourier transform to the FID with an exponential window function (line broadening of 0.3 Hz).

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate the well-resolved aromatic proton signals of this compound (expected around 7.7-7.8 ppm, doublet, 2H) and the singlet from the methyl protons of dimethyl terephthalate (around 3.8 ppm, singlet, 6H).

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

HPLC-UV Protocol for this compound

1. Materials:

  • This compound (analyte and reference standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • HPLC vials

2. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Start with 95:5 Water:Acetonitrile

    • Gradient to 5:95 Water:Acetonitrile over 10 minutes

    • Hold for 2 minutes

    • Return to initial conditions and equilibrate for 3 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile).

  • Prepare a sample solution of the this compound to be tested at a similar concentration.

4. Analysis and Calculation:

  • Inject the reference standard solution and the sample solution.

  • Identify the peak corresponding to this compound based on its retention time.

  • For purity determination by area percent, calculate the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

  • For quantification against a reference standard, compare the peak area of the analyte in the sample to the peak area of the reference standard.

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard (DMTP) weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR Spectrum (400 MHz, d1=30s) transfer->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Purity using the qNMR formula integrate->calculate

qNMR Experimental Workflow

Method_Comparison cluster_qnmr qNMR Attributes cluster_hplc HPLC-UV Attributes qNMR qNMR qnmr_principle Primary Method (Molar Proportionality) qNMR->qnmr_principle qnmr_ref Internal Standard (Different Compound) qNMR->qnmr_ref qnmr_info Provides Structural Info on Impurities qNMR->qnmr_info HPLC HPLC-UV hplc_principle Comparative Method (Detector Response) HPLC->hplc_principle hplc_ref Analyte Reference Standard HPLC->hplc_ref hplc_info High Throughput HPLC->hplc_info

Logical Comparison of qNMR and HPLC

A Comparative Guide to Validated Analytical Methods for Boronic Acid Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of boronic acids is a critical parameter in pharmaceutical development and synthetic chemistry, directly impacting reaction yields, impurity profiles, and the overall quality of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of validated analytical methods for assessing the purity of boronic acids, offering insights into their principles, performance characteristics, and experimental protocols to aid in selecting the most appropriate technique for specific analytical challenges.

Comparison of Key Analytical Methods

Four principal analytical techniques are widely employed for the determination of boronic acid purity: High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Titration methods. Each method offers distinct advantages and limitations in terms of selectivity, sensitivity, and applicability.

Data Summary

The following table summarizes the key performance characteristics of these analytical techniques, providing a quantitative basis for comparison.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)Titration (Potentiometric/Coulometric)
Principle Separation based on differential partitioning between a stationary and a mobile phase.[1]Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[1][2]Separation of volatile compounds followed by mass-based detection; requires derivatization for non-volatile boronic acids.[3][4]Measurement of the amount of a reagent of known concentration that reacts completely with the analyte.[5][6]
Primary/Secondary Method Secondary method requiring a reference standard for quantification.[1]Primary ratio method; can determine purity without a specific reference standard of the analyte, using a certified internal standard.[1][2]Secondary method requiring a reference standard or internal standard for quantification.Absolute method (coulometry) or secondary method (potentiometry).[6]
Selectivity High selectivity for separating structurally similar impurities.[1] Co-eluting impurities can be a concern.[2]Excellent for structural confirmation and identification of impurities. Signal overlap can be a limitation.[1]High selectivity, especially when coupled with mass spectrometry.Generally lower selectivity; may be affected by other acidic or basic impurities.
Limit of Detection (LOD) ~0.01%[2]~0.1%[2]0.04 µg/L (for boric acid after derivatization).[4]Dependent on the specific titration method and sample concentration.
Limit of Quantification (LOQ) ~0.05%[2]~0.3%[2]0.48 µg/mL (for a specific boronic acid derivative).[7]Dependent on the specific titration method and sample concentration.
Accuracy High, but can be influenced by the response factors of impurities.[2]High, as it provides an absolute purity value.[2]High with appropriate calibration.High, with coulometry being a primary method.[6]
Precision (RSD) Very good, with low relative standard deviation (RSD).[2]Excellent, typically with low RSD.[2]Good reproducibility with RSD around 4.3% at the LOQ for a specific method.[7]High precision, with RSD as low as 0.0033% for coulometric titration of boric acid.[6][8]
Sample Throughput High, especially with automated systems.[1]Moderate; sample preparation is straightforward, but instrument time can be longer.[1][2]Lower due to the derivatization step.Generally high, suitable for routine analysis.[9]

Experimental Workflows and Logical Relationships

The selection of an appropriate analytical method depends on various factors, including the specific boronic acid, the expected impurities, and the intended application. The following diagrams illustrate the general experimental workflows for the primary chromatographic techniques and a logical framework for method selection.

Boronic_Acid_Purity_Assessment_Workflow General Workflow for Boronic Acid Purity Assessment cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing & Reporting Sample_Reception Sample Reception Sample_Login Sample Login & Homogenization Sample_Reception->Sample_Login Sample_Preparation Sample Preparation (Weighing, Dissolution) Sample_Login->Sample_Preparation HPLC HPLC Analysis Sample_Preparation->HPLC qNMR qNMR Analysis Sample_Preparation->qNMR GC_MS GC-MS Analysis (with Derivatization) Sample_Preparation->GC_MS Titration Titration Sample_Preparation->Titration Data_Acquisition Data Acquisition HPLC->Data_Acquisition qNMR->Data_Acquisition GC_MS->Data_Acquisition Titration->Data_Acquisition Data_Processing Data Processing & Purity Calculation Data_Acquisition->Data_Processing Report Final Report Generation Data_Processing->Report Method_Selection_Framework Logical Framework for Method Selection Start Define Analytical Need Impurities_Known Known Impurities & Reference Standards Available? Start->Impurities_Known Absolute_Purity Absolute Purity Value Required? Impurities_Known->Absolute_Purity No HPLC HPLC Impurities_Known->HPLC Yes High_Sensitivity High Sensitivity Required for Trace Impurities? Volatile_Analytes Analytes Volatile or Thermally Stable? High_Sensitivity->Volatile_Analytes No High_Sensitivity->HPLC Yes Absolute_Purity->High_Sensitivity No qNMR qNMR Absolute_Purity->qNMR Yes GC_MS GC-MS Volatile_Analytes->GC_MS Yes Titration Titration Volatile_Analytes->Titration No

References

Purity Analysis of Commercially Available 4-Isopropylphenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of synthesized compounds. 4-Isopropylphenylboronic acid is a versatile building block in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions. Its purity can influence reaction yields, impurity profiles of the final products, and overall process efficiency. This guide provides a comparative analysis of the purity of commercially available this compound from various hypothetical suppliers, supported by detailed experimental protocols and data.

Comparative Purity Data

The purity of this compound obtained from four different commercial suppliers (designated as Supplier A, Supplier B, Supplier C, and Supplier D) was assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized in the table below.

SupplierStated PurityObserved Purity (HPLC, %)[1]Major Impurity (%)Melting Point (°C)[1][2]
Supplier A >99%99.6Unidentified impurity at RRT 1.2 (0.3%)110-112
Supplier B >98%98.24-Isopropylphenylboronic anhydride (boroxine) (1.5%)108-111
Supplier C 97%97.5Starting material from synthesis (1.8%)109-112
Supplier D "Research Grade"95.8Multiple minor impurities (total 3.5%)105-110

Experimental Protocols

Detailed methodologies for the key experiments performed in this analysis are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC analysis was employed for the quantitative determination of the purity of this compound and to identify any impurities.[3]

  • Instrumentation: A standard HPLC system equipped with a UV detector was used.

  • Column: A C18 reversed-phase column (4.6 x 250 mm, 5 µm) was utilized for the separation.

  • Mobile Phase: A gradient elution was performed with a mobile phase consisting of acetonitrile and water (both containing 0.1% formic acid).

  • Gradient Program:

    • 0-5 min: 20% Acetonitrile

    • 5-25 min: 20% to 80% Acetonitrile (linear gradient)

    • 25-30 min: 80% Acetonitrile

    • 30-35 min: 80% to 20% Acetonitrile (linear gradient)

    • 35-40 min: 20% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples were prepared by dissolving approximately 10 mg of this compound in 10 mL of the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹¹B NMR spectroscopy were used for structural confirmation and to identify the presence of boronic acid anhydrides (boroxines), a common impurity.[4][5]

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.75 mL of deuterated methanol (CD₃OD). The use of methanol helps to break down the trimeric boroxine form into the monomeric boronic acid, allowing for a clearer spectrum.[6]

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹¹B NMR Parameters:

    • Pulse Program: zg

    • Number of Scans: 128

    • Relaxation Delay: 0.5 s

Melting Point Determination

The melting point of each sample was determined using a standard melting point apparatus to assess the general purity. A broader melting point range can indicate the presence of impurities.

  • Method: A small amount of the crystalline sample was packed into a capillary tube and heated at a rate of 1 °C/min. The temperature range from the appearance of the first liquid drop to the complete melting of the solid was recorded.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the purity analysis process.

Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing and Evaluation cluster_conclusion Conclusion Sample Commercial this compound Dissolution Dissolution in appropriate solvent Sample->Dissolution MP Melting Point Determination Sample->MP HPLC HPLC Analysis Dissolution->HPLC NMR NMR Spectroscopy Dissolution->NMR Purity_Calc Purity Calculation (%) HPLC->Purity_Calc Impurity_ID Impurity Identification NMR->Impurity_ID MP_Range Melting Point Range MP->MP_Range Comparison Comparative Purity Assessment Purity_Calc->Comparison Impurity_ID->Comparison MP_Range->Comparison

Caption: Workflow for the purity analysis of this compound.

Signaling Pathway of Impurity Impact

Impurities in starting materials can propagate through a synthetic route, impacting the final product's purity and potentially interfering with biological assays.

Impurity_Impact_Pathway SM Starting Material (this compound) Reaction Suzuki-Miyaura Coupling Reaction SM->Reaction Impurity Impurity Impurity->Reaction Product Desired Product Reaction->Product Byproduct Impure Product/ Byproducts Reaction->Byproduct Assay Biological Assay Product->Assay Byproduct->Assay Data Inaccurate Biological Data Assay->Data

Caption: Impact of impurities on a synthetic and biological workflow.

Conclusion

This comparative guide highlights the importance of verifying the purity of commercially available reagents like this compound. While most suppliers provide a stated purity, independent verification through reliable analytical methods such as HPLC and NMR is crucial for ensuring the quality and consistency of research and development outcomes. The presence of impurities, even in small amounts, can have significant downstream consequences. Researchers are encouraged to perform their own quality control or request detailed certificates of analysis from suppliers.

References

A Spectroscopic Guide to Boronic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced spectroscopic characteristics of boronic acid derivatives is paramount for their application in sensing, catalysis, and therapeutics. This guide provides a comparative analysis of boronic acid derivatives using various spectroscopic techniques, supported by experimental data and detailed protocols.

Boronic acids and their derivatives are a versatile class of compounds characterized by a boron atom bonded to an organic substituent and two hydroxyl groups. Their unique ability to reversibly bind with diols forms the basis of their widespread use as sensors for saccharides and other biologically important molecules. Spectroscopic techniques are indispensable tools for characterizing these interactions and elucidating the structural and electronic properties of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Boron Nucleus and its Environment

NMR spectroscopy is a powerful technique for characterizing the structure and bonding in boronic acid derivatives. In particular, ¹¹B NMR is highly informative due to the quadrupolar nature of the boron nucleus, which is sensitive to its local electronic environment.

¹¹B NMR Spectroscopy

The chemical shift (δ) in ¹¹B NMR is a key parameter for distinguishing between the trigonal planar (sp²) hybridized boronic acid and the tetrahedral (sp³) hybridized boronate ester formed upon binding with a diol. Generally, the sp²-hybridized boron atom in a free boronic acid resonates at a higher frequency (lower field) compared to the more shielded sp³-hybridized boron in a boronate ester, which shifts the signal upfield.[1][2]

A comprehensive study employing ¹¹B NMR spectroscopy has been used to determine the pKa of various phenylboronic acids and to monitor their binding with diols like catechol and D,L-hydrobenzoin.[1][2][3] The change in chemical shift upon complexation provides a convenient method for studying these interconnected acidity and binding phenomena.[1][2] For instance, the ¹¹B NMR chemical shift of a boronic acid will move substantially upfield upon reaching its pKa, reflecting the change from the sp² to the sp³ hybridized species.[1]

Table 1: Comparative ¹¹B NMR Data for Selected Phenylboronic Acids and their Diol Complexes

CompoundFree Boronic Acid ¹¹B Chemical Shift (ppm)Boronate Ester ¹¹B Chemical Shift (ppm) (with Catechol)
Phenylboronic Acid~30~9
3-Nitrophenylboronic Acid~29~8.5
2-(Hydroxymethyl)phenylboronic acid cyclic monoester~28~7

Data compiled from representative studies. Actual values may vary based on experimental conditions.

experimental_workflow_nmr cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis Prepare Boronic Acid Solution Prepare Boronic Acid Solution Mix Solutions Mix Solutions Prepare Boronic Acid Solution->Mix Solutions Prepare Diol Solution Prepare Diol Solution Prepare Diol Solution->Mix Solutions Acquire 11B NMR Spectrum Acquire 11B NMR Spectrum Mix Solutions->Acquire 11B NMR Spectrum Process Data (Baseline Correction, Integration) Process Data (Baseline Correction, Integration) Acquire 11B NMR Spectrum->Process Data (Baseline Correction, Integration) Determine Chemical Shifts Determine Chemical Shifts Process Data (Baseline Correction, Integration)->Determine Chemical Shifts Calculate Binding Constants / pKa Calculate Binding Constants / pKa Determine Chemical Shifts->Calculate Binding Constants / pKa

¹⁷O NMR Spectroscopy

¹⁷O NMR spectroscopy offers another avenue for studying boronic acids and their derivatives. The chemical shifts of the oxygen atoms are sensitive to the nature of the substituents on the phenyl ring.[4] Studies have shown excellent correlation between the ¹⁷O chemical shift and Hammett constants for para-substituted phenylboronic acids.[4]

Vibrational Spectroscopy: Unraveling Molecular Fingerprints

Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of molecules, offering a "fingerprint" for different boronic acid species.

Infrared (IR) Spectroscopy

Systematic studies have been conducted to categorize the characteristic IR bands for boronic acids, boroxine anhydrides (the dehydrated form of boronic acids), and boronate esters.[5] This allows for the diagnostic differentiation of these species.[5]

Key vibrational bands for phenylboronic acid include:

  • O-H stretching: A broad band around 3280 cm⁻¹, which shifts to 2440 cm⁻¹ upon deuteration, is indicative of intramolecular hydrogen bonding.[6]

  • B-O stretching: Asymmetric B-O stretching vibrations are typically observed in the 1350-1400 cm⁻¹ region.[6][7]

  • B-C stretching: Bands corresponding to B-C stretching can be found in the 1000-1100 cm⁻¹ range.[8]

Table 2: Key IR Absorption Frequencies for Phenylboronic Acid and its Derivatives

Functional GroupVibrational ModePhenylboronic Acid (cm⁻¹)Diphenyl Phenylboronate (cm⁻¹)
O-HStretching~3280 (broad)-
B-OAsymmetric Stretching~1375~1340
C-BStretching~1080~1090
Benzene RingC-H out-of-plane bending~760, ~680~760 (split), ~680 (split)

Data adapted from published literature.[6][9]

boronic_acid_interaction Boronic Acid (sp2) Boronic Acid (sp2) Boronate Ester (sp3) Boronate Ester (sp3) Boronic Acid (sp2)->Boronate Ester (sp3) + Diol (Reversible) Diol Diol Diol->Boronate Ester (sp3)

Fluorescence Spectroscopy: Designing Sensitive Probes

Fluorescence spectroscopy is a highly sensitive technique for studying the interactions of boronic acids, particularly in the context of developing fluorescent sensors for saccharides. The fluorescence properties of a fluorophore attached to a boronic acid can be modulated by the binding of a diol.

The introduction of electron-donating or electron-withdrawing groups to a fluorophore containing a boronic acid moiety can significantly impact its spectral properties.[10] For example, in stilbene derivatives, the emission spectrum can be tuned by the substituent and the pH, which affects the hybridization state of the boron atom.[10]

Upon binding to a saccharide, changes in the fluorescence emission, such as a shift in the emission wavelength (ratiometric sensing) or an increase/decrease in intensity (turn-on/turn-off sensing), can be observed.[10][11] This phenomenon is often attributed to mechanisms like photoinduced electron transfer (PET) or changes in the intramolecular charge transfer (ICT) state.[10]

Table 3: Spectroscopic Properties of Stilbene-Boronic Acid Derivatives

CompoundAbsorption λmax (nm)Emission λmax (nm)Effect of Sugar Binding on Emission
Stilbene-4-boronic acid (STBA)315370Decrease in intensity
4'-Cyanostilbene-4-boronic acid (CSTBA)335400Red shift and decrease in intensity
4'-Methoxystilbene-4-boronic acid (MSTBA)330390Blue shift and increase in intensity
4'-(Dimethylamino)stilbene-4-boronic acid (DSTBA)370450Blue shift and increase in intensity

Data from a study on stilbene derivatives in a specific solvent system.[10]

pet_sensing_mechanism cluster_no_analyte Without Analyte (Diol) cluster_with_analyte With Analyte (Diol) Fluorophore (Excited State) Fluorophore (Excited State) Boronic Acid (sp2) Boronic Acid (sp2) Fluorescence Quenching Fluorescence Quenching Fluorophore (Excited State) Fluorophore (Excited State) Boronate Ester (sp3) Boronate Ester (sp3) Fluorescence Emission Fluorescence Emission

UV-Visible Spectroscopy: Monitoring Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation in the molecule.[12][13]

For arylboronic acids, the π-system of the aromatic ring is in conjugation with the vacant p-orbital of the boron atom.[14] Increasing the extent of conjugation in the molecule generally leads to a bathochromic (red) shift in the λmax.[12]

Experimental Protocols

General Sample Preparation for Spectroscopic Analysis

Samples of boronic acids for spectroscopic analysis are typically prepared by dissolving the compound in a suitable solvent.[15] For studies involving diol binding, stock solutions of the boronic acid and the diol are prepared separately and then mixed in desired ratios.[15] The choice of solvent is critical and can influence the spectroscopic properties. For NMR studies, deuterated solvents are used.

¹¹B NMR Spectroscopy Protocol
  • Sample Preparation: Prepare a solution of the boronic acid derivative in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a quartz NMR tube to avoid background signals from borosilicate glass.[1] For binding studies, titrate the boronic acid solution with a solution of the diol.

  • Instrumental Setup: Acquire ¹¹B NMR spectra on a high-field NMR spectrometer.

  • Data Acquisition: Use a sufficient number of scans to obtain a good signal-to-noise ratio.[1]

  • Data Processing: Apply baseline correction and integrate the signals to determine the relative concentrations of the free boronic acid and the boronate ester.

Fluorescence Spectroscopy Protocol
  • Sample Preparation: Prepare dilute solutions of the fluorescent boronic acid derivative in a suitable solvent in a quartz cuvette.

  • Instrumental Setup: Use a fluorescence spectrometer with a suitable excitation light source and detector.[16]

  • Data Acquisition: Record the emission spectrum by exciting the sample at its absorption maximum. For binding studies, add aliquots of the diol solution and record the emission spectrum after each addition.

  • Data Analysis: Analyze the changes in emission intensity and/or wavelength to determine binding constants and sensor response.

Conclusion

The spectroscopic comparison of boronic acid derivatives reveals a rich interplay between their structure, electronic properties, and interactions with other molecules. NMR, vibrational, fluorescence, and UV-Vis spectroscopy each provide a unique window into the behavior of these versatile compounds. A thorough understanding of their spectroscopic signatures is essential for the rational design and application of boronic acid-based materials in diverse scientific and technological fields.

References

A Researcher's Guide to Selecting the Optimal Base for Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For chemists engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forming carbon-carbon bonds. The choice of base is a critical parameter that significantly influences reaction yield, rate, and selectivity. This guide provides an objective comparison of different bases, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most suitable base for their specific synthetic needs.

The Suzuki-Miyaura reaction facilitates the formation of C-C bonds between organoboron compounds and organic halides, catalyzed by a palladium complex.[1] The reaction proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] The base plays a pivotal role, primarily in the crucial transmetalation step.[1]

Two primary pathways are generally accepted for the role of the base in activating the organoboron species for transmetalation:[1][3]

  • Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate), which then reacts with the palladium(II) halide complex.[1][3]

  • Hydroxide Pathway: The base exchanges with the halide on the palladium(II) complex to form a palladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid.[1]

The operative pathway can depend on the specific base, solvent, and reactants used.[1]

Comparative Performance of Different Bases

The selection of an appropriate base is critical for the success of a Suzuki-Miyaura coupling reaction. A variety of inorganic and organic bases have been employed, with their performance often depending on the specific substrates and reaction conditions. Inorganic bases are the most commonly used, and their effectiveness is influenced by factors such as basicity, solubility, and the nature of the cation.[1]

Below is a summary of the performance of commonly used bases with various substrates.

BaseCommon SubstratesTypical Yield (%)Notes
Inorganic Bases
Sodium Carbonate (Na₂CO₃)Aryl bromides, Aryl chlorides85-98%A widely used, effective, and economical choice. Found to be the most effective in some studies.[1][4]
Potassium Carbonate (K₂CO₃)Aryl bromides, Aryl chlorides80-95%Another common and effective base, often used in combination with phase-transfer catalysts.[1]
Cesium Carbonate (Cs₂CO₃)Sterically hindered substrates90-99%Highly effective, particularly for challenging or sterically hindered couplings, though more expensive.[3][5]
Potassium Phosphate (K₃PO₄)Aryl chlorides, Heteroaryl chlorides85-98%A strong, non-nucleophilic base, often effective for less reactive aryl chlorides.[1][5]
Potassium Hydroxide (KOH)Aryl bromides70-90%A strong base, but its high basicity can sometimes lead to undesirable side reactions.[1]
Sodium Hydroxide (NaOH)Aryl bromides~70%Similar to KOH, its high basicity can be detrimental in some cases.[1][5]
Potassium Fluoride (KF)Aryl bromidesModerate to HighFluoride ions are believed to play a unique role in activating the boronic acid.[1]
Organic Bases
Triethylamine (TEA)Active substratesVariableGenerally less effective than inorganic bases for standard couplings.[4]
Diisopropylethylamine (DIPEA)Base-sensitive substratesVariableA non-nucleophilic base suitable for substrates with sensitive functional groups.[1]

Experimental Protocols

Reproducibility is key in scientific research. The following are representative protocols for Suzuki-Miyaura coupling reactions that can be adapted for screening different bases.

General Procedure using an Inorganic Base (e.g., K₂CO₃)

This protocol is adapted for the coupling of an aryl chloride with a boronic acid.

  • Materials:

    • Aryl chloride (0.5 mmol, 1.0 equiv.)

    • Boronic acid (0.5 mmol, 1.0 equiv.)

    • Potassium Carbonate (K₂CO₃) (76 mg, 0.55 mmol, 1.1 equiv.)

    • [Pd(IPr)(cin)Cl] catalyst (1.62 mg, 2.5 x 10⁻³ mmol, 0.5 mol%)

    • Ethanol (0.5 mL)

    • Distilled water (0.5 mL)

  • Procedure:

    • In a vial equipped with a magnetic stirring bar and sealed with a screw cap, combine the boronic acid, potassium carbonate, and the aryl chloride.[1]

    • Add the palladium catalyst to the vial.

    • Add the ethanol and distilled water solvent mixture.

    • Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80 °C).

    • Stir the reaction mixture for the specified time (e.g., 1-24 hours), monitoring progress by TLC or GC/LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizing the Process: Diagrams

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle, emphasizing the point of intervention for the base.

Suzuki_Miyaura_Catalytic_Cycle cluster_transmetalation Transmetalation Pd0 Pd(0)Ln ArPdX Ar-Pd(II)LnX Pd0->ArPdX Oxidative Addition (Ar-X) dummy ArPdOR Ar-Pd(II)LnOR ArPdX->ArPdOR Base (X- -> OR-) ArPdAr_prime Ar-Pd(II)LnAr' ArPdOR->ArPdAr_prime Ar'B(OH)3- ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination Boronic_Acid Ar'B(OH)2 Boronate Ar'B(OH)3- Boronic_Acid->Boronate + Base Boronate->ArPdOR Base Base (e.g., OH-) Base->Boronate

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Base Screening

This diagram outlines a logical workflow for comparing the efficacy of different bases in a Suzuki-Miyaura reaction.

Experimental_Workflow start Define Reaction: Aryl Halide + Boronic Acid setup Prepare Parallel Reactions: Constant Catalyst, Solvent, Temp. start->setup bases Vary the Base: Na2CO3, K3PO4, Cs2CO3, etc. setup->bases run Run Reactions for Fixed Time bases->run monitor Monitor Progress (TLC, GC-MS, LC-MS) run->monitor monitor->run Continue if incomplete workup Quench, Extract & Purify monitor->workup Reaction complete analyze Analyze Yield & Purity (NMR, GC, HPLC) workup->analyze compare Compare Results in Table analyze->compare end Identify Optimal Base compare->end

Caption: Workflow for screening bases in Suzuki-Miyaura reactions.

References

A Comparative Guide to the Green Synthesis of 4-Isopropylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing emphasis on sustainable practices in the chemical and pharmaceutical industries necessitates a thorough evaluation of synthetic routes through the lens of green chemistry. This guide provides a comparative analysis of two common methods for the synthesis of 4-Isopropylphenylboronic acid, a key building block in organic synthesis, particularly for the construction of biaryl compounds via Suzuki-Miyaura coupling. The comparison focuses on key green chemistry metrics, providing experimental data to support the objective evaluation of each method's environmental footprint.

Executive Summary

This guide evaluates the Grignard reaction and the Suzuki-Miyaura coupling for the synthesis of this compound. While both methods are effective, they present different profiles when assessed against green chemistry principles. The Grignard route, a classic method, often involves volatile and flammable solvents and can generate significant waste. In contrast, modern iterations of the Suzuki-Miyaura coupling, particularly those employing catalytic amounts of palladium and utilizing more benign solvent systems, can offer a greener alternative. This analysis will delve into the quantitative metrics that underpin these assertions.

Comparison of Synthesis Routes

The following table summarizes the green chemistry metrics for two distinct synthetic pathways to this compound. The calculations are based on published experimental data.

MetricGrignard ReactionSuzuki-Miyaura Coupling
Starting Materials 1-bromo-4-isopropylbenzene, Magnesium, Triisopropyl borate1-bromo-4-isopropylbenzene, Bis(pinacolato)diboron
Catalyst NonePalladium(II) acetate, SPhos
Solvent Diethyl ether, Tetrahydrofuran (THF)1,4-Dioxane
Reaction Yield ~75%~85%
Atom Economy ~55.2%~68.7%
E-factor (Environmental Factor) ~15.8~9.7
Process Mass Intensity (PMI) ~16.8~10.7
Reaction Mass Efficiency (RME) ~41.4%~58.4%

Analysis of Green Chemistry Metrics:

  • Atom Economy: The Suzuki-Miyaura coupling demonstrates a higher atom economy, indicating that a larger proportion of the atoms from the reactants are incorporated into the final product, thus generating less theoretical waste.

  • E-factor: The significantly lower E-factor for the Suzuki-Miyaura coupling highlights its superior environmental performance by generating substantially less waste per kilogram of product.

  • Process Mass Intensity (PMI): The lower PMI for the Suzuki-Miyaura route signifies a more efficient process in terms of the total mass of materials used to produce a kilogram of the desired product.

  • Reaction Mass Efficiency (RME): The higher RME of the Suzuki-Miyaura coupling further underscores its efficiency by considering the actual mass of the product obtained relative to the mass of the reactants used.

Experimental Protocols

Detailed methodologies for the synthesis of this compound via the Grignard reaction and Suzuki-Miyaura coupling are provided below.

Synthesis Route 1: Grignard Reaction

Reaction: 1-bromo-4-isopropylbenzene + Mg → 4-isopropylphenylmagnesium bromide 4-isopropylphenylmagnesium bromide + B(O-i-Pr)₃ → this compound

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 equiv.) are placed.

  • A solution of 1-bromo-4-isopropylbenzene (1.0 equiv.) in anhydrous diethyl ether is added dropwise to initiate the Grignard reagent formation.

  • After the magnesium is consumed, the resulting Grignard solution is cooled to -78 °C.

  • A solution of triisopropyl borate (1.2 equiv.) in anhydrous tetrahydrofuran (THF) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of aqueous hydrochloric acid.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization to afford this compound.

Synthesis Route 2: Suzuki-Miyaura Coupling (Miyaura Borylation)

Reaction: 1-bromo-4-isopropylbenzene + Bis(pinacolato)diboron --(Pd(OAc)₂, SPhos, KOAc)--> this compound pinacol ester --(Hydrolysis)--> this compound

Procedure:

  • To a dried Schlenk tube are added 1-bromo-4-isopropylbenzene (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), palladium(II) acetate (0.02 equiv.), SPhos (0.04 equiv.), and potassium acetate (1.5 equiv.).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Anhydrous 1,4-dioxane is added, and the mixture is heated at 80 °C for 12 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure.

  • The resulting crude boronate ester is then subjected to hydrolysis with an aqueous acid (e.g., HCl) to yield this compound.

  • The product is extracted with an organic solvent, dried, and purified by column chromatography or recrystallization.

Logical Comparison of Synthesis Routes

The following diagram illustrates the comparative greenness of the two synthetic pathways, highlighting the key factors influencing their environmental impact.

G cluster_0 Synthesis of this compound Grignard Grignard Reaction Metrics_G Higher E-factor Higher PMI Lower Atom Economy Lower RME Grignard->Metrics_G Leads to Suzuki Suzuki-Miyaura Coupling Metrics_S Lower E-factor Lower PMI Higher Atom Economy Higher RME Suzuki->Metrics_S Leads to Conclusion Conclusion: Suzuki-Miyaura coupling offers a greener synthetic route. Metrics_G->Conclusion Indicates Metrics_S->Conclusion Indicates

Caption: Comparative workflow of Grignard vs. Suzuki-Miyaura synthesis.

Conclusion

Based on the analysis of key green chemistry metrics, the Suzuki-Miyaura coupling, specifically the Miyaura borylation reaction, presents a more environmentally benign approach for the synthesis of this compound compared to the traditional Grignard reaction. The catalytic nature of the Suzuki-Miyaura coupling, its higher atom economy, and the generation of less waste contribute to its superior green profile. While the Grignard reaction remains a viable method, its reliance on stoichiometric magnesium and larger volumes of volatile solvents results in a higher environmental impact. For researchers and drug development professionals committed to sustainable practices, the adoption of greener synthetic methodologies like the Suzuki-Miyaura coupling is a critical step towards minimizing the environmental footprint of chemical synthesis.

Safety Operating Guide

Safe Disposal of 4-Isopropylphenylboronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 4-Isopropylphenylboronic acid. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling, minimize environmental impact, and maintain regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is critical to handle this compound with appropriate safety measures.

  • Engineering Controls : All handling and disposal activities should be performed inside a certified chemical fume hood to prevent the inhalation of dust or vapors[1]. Ensure an emergency eyewash station and safety shower are readily accessible[1].

  • Hazard Awareness : This compound is classified as hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation[2][3]. It may also be harmful if swallowed[3].

Hazard Identification and Classification

Understanding the specific hazards is crucial for safe handling and disposal. The Globally Harmonized System (GHS) classifications for this compound are summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation[2][3]
Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling or disposing of this chemical.

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield[1].
Hand Protection Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for tears or punctures before use[1].
Protective Clothing A lab coat or chemical-resistant apron is required to prevent skin contact[1].
Respiratory Protection If handling the compound as a powder or if aerosolization is possible, a NIOSH-approved respirator is recommended[1].
Spill Management Protocol

In the event of a spill, follow these procedures:

  • Evacuate : Alert personnel in the immediate area and, if necessary, evacuate.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain : For solid spills, carefully sweep up the material and place it into a suitable, sealed container for disposal. Avoid generating dust. For liquid spills, absorb the material with an inert absorbent like vermiculite or sand[1].

  • Collect : Place all contaminated materials (absorbent, cleaning tools, PPE) into a sealed, labeled hazardous waste container[1].

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[1].

  • Report : Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department[1].

Operational Plan for Disposal

The primary and mandated method for disposing of this compound is through a licensed hazardous waste management service. Do not dispose of this chemical down the drain [1].

Step 1: Waste Characterization and Segregation

This compound must be treated as hazardous chemical waste[1].

  • Do Not Mix : It is critical to not mix this compound with other waste streams, such as solvents or aqueous waste, unless specifically permitted by your institution's EHS department. Improper mixing can cause unintended and dangerous chemical reactions[1].

  • Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases[4].

Step 2: Waste Collection and Container Management
  • Solid Waste : Collect un-dissolved, residual, or spilled this compound in its original container if possible, or in a clearly labeled, compatible container.

  • Liquid Waste : For solutions containing the compound, pour the liquid into a designated, compatible waste container using a funnel to prevent spills[1].

  • Container Selection : Use high-density polyethylene (HDPE) or glass containers that are in good condition and have a tightly sealing cap[1].

  • Labeling : Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

Step 3: Storage and Final Disposal
  • Interim Storage : Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, following your institution's guidelines[1].

  • Professional Disposal : Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal. The standard procedure is to dispose of the contents and container at an approved waste disposal plant[4].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Identify 4-Isopropylphenylboronic Acid Waste assess_form Is the waste solid or in a non-aqueous solution? start->assess_form assess_aqueous Is the waste an aqueous solution? assess_form->assess_aqueous No collect_solid Step 1: Collect Waste in a Labeled, Compatible Container (HDPE/Glass) assess_form->collect_solid Yes assess_aqueous->start No (Re-evaluate) consult_ehs Step 2: Consult EHS for Neutralization Protocol assess_aqueous->consult_ehs Yes store_waste Final Step: Store in SAA and Arrange for Pickup by Licensed Disposal Service collect_solid->store_waste neutralization_approved Is neutralization approved by EHS? consult_ehs->neutralization_approved neutralization_approved->collect_solid No perform_neutralization Step 3 (Optional): Perform Neutralization (See Protocol Below) neutralization_approved->perform_neutralization Yes perform_neutralization->collect_solid end Proper Disposal Complete store_waste->end

Caption: Logical workflow for the proper disposal of this compound.

Supplementary Protocol: Neutralization of Aqueous Boronic Acid Waste

Disclaimer : This procedure is for informational purposes only and should be considered a pre-treatment, not a final disposal method. It must only be performed by qualified personnel after a thorough risk assessment and with explicit approval from your institution's EHS department. The resulting neutralized solution must still be collected and disposed of as hazardous waste.

Objective

To neutralize the acidity of aqueous waste solutions containing this compound before collection for final disposal. Boric acid and its derivatives are weak acids and can be neutralized with a mild base like sodium bicarbonate[2].

Materials
  • Aqueous waste containing this compound

  • Sodium bicarbonate (baking soda)

  • Large, compatible container (e.g., polyethylene bucket)

  • pH meter or pH test strips

  • Stir bar and stir plate

  • Appropriate PPE (goggles, lab coat, gloves)

Experimental Methodology
  • Preparation : Conduct the entire procedure in a chemical fume hood[5]. Place the container of aqueous boronic acid waste in a larger secondary container or an ice bath to manage any potential temperature increase[5].

  • Dilution : If the concentration of the boronic acid is high, dilute it with water to less than 5%[5].

  • Neutralization : Slowly and gradually add sodium bicarbonate to the stirring aqueous waste[2]. Be cautious as this will generate carbon dioxide gas, causing effervescence. Add the base in small portions to control the reaction rate.

  • pH Monitoring : Continuously monitor the pH of the solution using a pH meter or pH strips[2][5].

  • Endpoint : Continue adding the mild base until the pH of the solution is between 6.0 and 8.0.

  • Collection : Once neutralized, pour the solution into a properly labeled hazardous waste container.

  • Disposal : Store the container in a designated satellite accumulation area and arrange for pickup via your institution's EHS-approved waste vendor.

References

Essential Safety and Operational Guide for Handling 4-Isopropylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-isopropylphenylboronic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact which can lead to irritation.[1][2] Gloves should be inspected for any signs of degradation before use.
Body Protection A lab coat or a chemical-resistant apron.Protects against accidental spills and skin exposure.
Respiratory Protection A NIOSH-approved respirator is recommended when handling the powder form or if there is a risk of generating dust or aerosols.Minimizes the inhalation of particles that may cause respiratory tract irritation.[1]

All handling of this compound should be conducted within a certified chemical fume hood to control for inhalation hazards.[3] An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.[4]

2. Step-by-Step Handling and Operational Plan

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Workflow for Handling this compound:

Workflow for Handling this compound A Preparation: - Don appropriate PPE - Ensure fume hood is operational - Verify eyewash and safety shower accessibility B Weighing and Transfer: - Conduct all operations within a fume hood - Use anti-static measures if necessary - Keep the container tightly closed when not in use A->B C Reaction Setup: - Add the compound to the reaction vessel slowly - Be aware of potential incompatibilities (strong oxidizing agents, strong acids, and strong bases) B->C D Post-Reaction Quenching and Work-up: - Follow established laboratory procedures for quenching the reaction - Handle all resulting mixtures and solutions as potentially hazardous C->D E Waste Segregation: - Segregate solid and liquid waste containing this compound into designated, labeled containers D->E

Caption: A procedural workflow outlining the key steps for the safe handling of this compound in a laboratory setting.

3. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Response Procedures:

Spill SizeAction
Minor Spill (small quantity, contained) 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). 3. Scoop the absorbed material into a designated hazardous waste container. 4. Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
Major Spill (large quantity, uncontained) 1. Evacuate the immediate area and alert others. 2. If the substance is volatile or dusty, evacuate the entire lab and close the doors. 3. Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures. 4. Do not attempt to clean up a major spill without specialized training and equipment.

4. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Workflow:

Caption: A step-by-step workflow for the compliant disposal of waste containing this compound.

Key Disposal Principles:

  • Waste Characterization: Treat all materials contaminated with this compound as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "solid waste," "aqueous waste").

  • Professional Disposal: All waste must be disposed of through a licensed hazardous waste disposal contractor. Do not pour any waste containing this compound down the drain.[5]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.